Glucokinase activator 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H20F2N2O7S2 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
4-[[2-[[(2R)-2-(4-cyclopropylsulfonylphenyl)-2-(2,4-difluorophenoxy)acetyl]amino]-1,3-thiazol-5-yl]oxy]benzoic acid |
InChI |
InChI=1S/C27H20F2N2O7S2/c28-17-5-12-22(21(29)13-17)38-24(15-3-8-19(9-4-15)40(35,36)20-10-11-20)25(32)31-27-30-14-23(39-27)37-18-6-1-16(2-7-18)26(33)34/h1-9,12-14,20,24H,10-11H2,(H,33,34)(H,30,31,32)/t24-/m1/s1 |
InChI Key |
XJFUEUNGZVAEIX-XMMPIXPASA-N |
Isomeric SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@H](C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Novel Glucokinase Activator Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel Glucokinase Activator (GKA) analogs. Glucokinase (GK) is a critical enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes, where it functions as a glucose sensor.[1][2][3] Small molecule activators of GK have emerged as a promising therapeutic class for Type 2 Diabetes Mellitus (T2DM) by enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.[4][5][6]
Glucokinase as a Therapeutic Target
Glucokinase, also known as hexokinase IV, is a key regulator of glucose metabolism.[2][7] Unlike other hexokinases, GK has a low affinity for glucose, which allows it to respond to fluctuations in blood glucose levels, particularly after meals.[2][8] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion.[3] In the liver, GK promotes the conversion of glucose to glucose-6-phosphate, leading to glycogen (B147801) synthesis and a reduction in hepatic glucose output.[1][9]
Activating mutations in the GK gene can lead to hyperinsulinemic hypoglycemia, while inactivating mutations result in hyperglycemia, highlighting the enzyme's crucial role in glucose homeostasis.[3][5] Consequently, small molecule GKAs that allosterically activate the enzyme have been a major focus of drug discovery efforts.[4][5] These compounds bind to an allosteric site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal velocity (Vmax).[2][5][10]
Discovery and Structure-Activity Relationships (SAR)
The discovery of novel GKA analogs often begins with high-throughput screening of compound libraries to identify initial "hit" molecules.[8] Subsequent optimization is guided by structure-activity relationship (SAR) studies and structure-based design, often utilizing X-ray crystallography of GK co-crystallized with activators.[7][9][11]
Several classes of GKA analogs have been developed, including those based on quinazoline (B50416), benzamide (B126), and pyridyl urea (B33335) scaffolds.[4][10][11] For instance, the optimization of a 4,6-disubstituted quinazoline class and a 4,5-substituted-2-pyridyl urea class has led to the identification of potent GKAs.[10][11] A notable example is the discovery of AM-2394, a structurally distinct GKA that demonstrated a robust reduction in plasma glucose in preclinical models.[10]
Quantitative Data of Selected Glucokinase Activator Analogs
| Compound | Scaffold | EC50 (nM) | Vmax (fold increase) | S0.5 for Glucose (mM) | Reference |
| RO0281675 | Phenylpropionamide | 54 | - | - | [8][12] |
| AM-2394 | Pyridyl Urea | 60 | 1.2 | 0.73 | [10][12] |
| GKA50 | - | 33 | - | - | [12] |
| AZD1656 | - | 60 | - | - | [12] |
| MK-0941 | - | 65 (at 10 mM glucose) | - | - | [12] |
| Globalagliatin (LY2608204) | - | 42 | - | - | [12] |
| Dorzagliatin (HMS5552) | - | Dual-acting activator | - | - | [12] |
EC50: Half-maximal effective concentration. Vmax: Maximum reaction velocity. S0.5: Substrate concentration at half-maximal velocity.
Synthesis of Novel GKA Analogs
The synthesis of novel GKA analogs is a critical component of the drug discovery process, allowing for the systematic exploration of chemical space to improve potency, selectivity, and pharmacokinetic properties.
Illustrative Synthetic Scheme: Benzamide Analogs
A general approach to synthesizing benzamide-based GKA analogs involves the reaction of isatoic anhydride (B1165640) with appropriate amines to form the core benzamide structure.[4] Further modifications, such as the addition of various substituents, can be achieved through subsequent reactions.[4]
-
Step 1: Formation of Isatoic Anhydride: Isatin is reacted with acetic anhydride and acetic acid in the presence of a urea-hydrogen peroxide complex to yield 3,1-Benzoxazine-2,4(1H)-dione (Isatoic anhydride).[4]
-
Step 2: Formation of the Benzamide Core: The isatoic anhydride is then reacted with a variety of primary amines to open the anhydride ring and form 2-aminobenzamide (B116534) derivatives.[4]
-
Step 3: Derivatization: The resulting 2-aminobenzamide can be further modified. For example, reaction with tosyl or mesyl chloride in dry pyridine (B92270) can yield the corresponding sulfonamide derivatives.[4]
Experimental Protocols
a) In Vitro Glucokinase Activation Assay
This assay is used to determine the potency of GKA analogs by measuring their effect on the enzymatic activity of glucokinase.
-
Principle: The assay measures the rate of glucose phosphorylation by GK, which is coupled to the production of a detectable signal (e.g., NADPH formation, which can be monitored spectrophotometrically at 340 nm).
-
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., HEPES buffer containing MgCl2, KCl, and DTT)
-
Test compounds (GKA analogs) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, glucose, ATP, NADP+, and G6PDH.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding recombinant glucokinase.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
b) In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical model used to evaluate the efficacy of GKA analogs in improving glucose tolerance in animal models of diabetes, such as ob/ob mice or Zucker diabetic fatty rats.[9][10]
-
Principle: The test measures the ability of an animal to clear a glucose load from the blood after oral administration. The GKA analog is administered prior to the glucose challenge to assess its effect on glucose disposal.
-
Procedure:
-
Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Administer the test compound or vehicle orally at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose concentration in each sample.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glucose excursion. A reduction in the AUC indicates improved glucose tolerance.
-
Signaling Pathways and Experimental Workflows
Glucokinase Signaling in Pancreatic β-Cells
The following diagram illustrates the central role of glucokinase in glucose-stimulated insulin secretion in pancreatic β-cells.
References
- 1. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of a new class of glucokinase activators through structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and structure-activity relationships of a novel class of quinazoline glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Allosteric Regulation of Glucokinase by Activator 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK), a pivotal enzyme in glucose homeostasis, functions as a glucose sensor in pancreatic β-cells and hepatocytes. Its unique kinetic properties, including a sigmoidal response to glucose, make it a critical regulator of insulin (B600854) secretion and hepatic glucose metabolism. Allosteric activators of glucokinase (GKAs) represent a promising therapeutic strategy for type 2 diabetes by enhancing the enzyme's catalytic efficiency. This technical guide delves into the molecular mechanism of allosteric regulation by a representative glucokinase activator, GKA1. It provides a comprehensive overview of the binding interactions, conformational changes, and kinetic consequences of GKA1 engagement with glucokinase. Detailed experimental protocols for characterizing such interactions are provided, alongside structured data presentations and visual diagrams of the underlying molecular pathways.
Introduction to Glucokinase and Allosteric Activation
Glucokinase (EC 2.7.1.2), also known as hexokinase IV, is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis.[1] Unlike other hexokinases, GK exhibits a low affinity for glucose (S₀.₅ ≈ 7–8 mM) and positive cooperativity with a Hill coefficient of approximately 1.7.[2][3][4][5] These characteristics allow GK to function as a sensitive glucose sensor, responding to fluctuations in blood glucose levels within the physiological range.[1]
Mutations that inactivate GK are associated with maturity-onset diabetes of the young (MODY), while activating mutations can lead to persistent hyperinsulinemic hypoglycemia.[6] This genetic evidence underscores the critical role of GK in glucose homeostasis and has spurred the development of small-molecule allosteric activators as potential therapeutics for type 2 diabetes.[6][7] These activators, including GKA1, bind to a site distinct from the catalytic site, modulating the enzyme's activity.[2][8]
Molecular Mechanism of GKA1 Allosteric Regulation
The allosteric activation of glucokinase by GKA1 involves a series of intricate molecular events, from binding at a specific site to inducing conformational changes that ultimately enhance the enzyme's catalytic function.
The Allosteric Binding Site
Glucokinase activators bind to a common allosteric site located approximately 20 Å from the catalytic glucose-binding site.[8] This site is formed by residues from both the large and small domains of the enzyme and is solvent-exposed in the closed, active conformation of GK.[8] The binding of GKA1 to this pocket is a key initiating event in its modulatory effect.
Conformational Changes and Stabilization of the Active State
Glucokinase exists in a dynamic equilibrium between an inactive "super-open" conformation and an active "closed" conformation.[3] Glucose binding promotes a shift towards the closed state.[3] Structural studies have revealed that allosteric activators do not induce a novel conformation but rather stabilize the pre-existing active, closed conformation of the enzyme.[8] By binding to the allosteric site, GKA1 effectively "locks" the enzyme in its high-activity state, thereby increasing its affinity for glucose.[9]
Kinetic Consequences of GKA1 Binding
The binding of GKA1 to the allosteric site has profound effects on the kinetic parameters of glucokinase. These activators are typically non-essential, mixed-type activators, meaning they can increase both the enzyme's affinity for its substrate (glucose) and its maximum reaction velocity (Vmax).[7]
-
Increased Glucose Affinity: GKA1 significantly lowers the half-saturating concentration of glucose (S₀.₅), meaning the enzyme can function more efficiently at lower glucose concentrations.
-
Modulation of Vmax: Many GKAs, including GKA1, can also increase the Vmax of the enzyme, leading to a higher overall rate of glucose phosphorylation at saturating glucose levels.[7]
-
Effect on Cooperativity: Allosteric activators can also influence the Hill coefficient (n_H), which is a measure of cooperativity. Some activators may reduce the Hill coefficient, indicating a decrease in positive cooperativity as the enzyme is already stabilized in an active state.[9]
Quantitative Data on Glucokinase Activator Effects
The following table summarizes the known kinetic effects of GKA1 and other representative glucokinase activators. This data is essential for comparing the potency and efficacy of different compounds.
| Activator | Parameter | Value | Organism/System | Reference |
| GKA1 | S₀.₅ for Glucose | 2-fold decrease at 1 µM; 4-fold decrease at 10 µM | Human Liver GK | [4] |
| Km for ATP | Decreased | Human Liver GK | [4] | |
| Vmax | Negligible effect at 1 µM | Human Liver GK | [4] | |
| Hill Coefficient (n_H) | Small increase at 1 µM | Human Liver GK | [4] | |
| GKA2 | S₀.₅ for Glucose | 4-fold decrease at 1 µM; 11-fold decrease at 10 µM | Human Liver GK | [4] |
| GKA50 | AC₅₀ | ~33 nM | Rat GK | [10][11] |
| AC₅₀ | ~22 nM | Human GK | [10] | |
| RO-28-1675 | AC₅₀ | ~54 nM | Not Specified | [10] |
| AM-2394 | EC₅₀ | 60 nM | Mouse GK | [5] |
| S₀.₅ for Glucose | ~10-fold decrease | Mouse GK | [5] | |
| Vmax | 1.2-fold increase | Mouse GK | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of glucokinase activators. The following sections provide step-by-step protocols for key experiments.
Glucokinase Activity Assay (Coupled Spectrophotometric Method)
This assay measures the rate of glucose-6-phosphate production by coupling it to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH).
Materials:
-
Recombinant human glucokinase
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
ATP
-
D-Glucose
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Glucokinase Activator 1 (GKA1) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP⁺, and G6PDH at their final desired concentrations.
-
Aliquot the reaction mixture into the wells of a 96-well plate.
-
Add varying concentrations of GKA1 (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding D-glucose to each well.
-
Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode. The rate of NADPH production is directly proportional to the glucokinase activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine kinetic parameters (S₀.₅, Vmax, Hill coefficient) by fitting the velocity data at different glucose concentrations to the Hill equation.
-
Determine the AC₅₀ by plotting the enzyme activity against the logarithm of GKA1 concentration at a fixed glucose concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human glucokinase
-
GKA1
-
Dialysis buffer (e.g., HEPES buffer with MgCl₂)
Procedure:
-
Prepare the protein and ligand samples. Dialyze the purified glucokinase against the chosen buffer extensively. Dissolve GKA1 in the final dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Load the glucokinase solution into the sample cell of the calorimeter.
-
Load the GKA1 solution into the injection syringe.
-
Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volume.
-
Perform an initial small injection to account for any diffusion from the syringe tip.
-
Initiate a series of injections of GKA1 into the glucokinase solution. The instrument will measure the heat change after each injection.
-
Analyze the data. The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
X-ray Crystallography
X-ray crystallography provides a high-resolution three-dimensional structure of the glucokinase-GKA1 complex, offering detailed insights into the binding mode and conformational changes.
Materials:
-
Purified recombinant human glucokinase
-
GKA1
-
Crystallization screening kits
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Prepare the protein-ligand complex. Mix purified glucokinase with a molar excess of GKA1 and glucose.
-
Set up crystallization trials. Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Optimize crystallization conditions. Once initial crystals are obtained, refine the conditions to produce large, well-diffracting crystals.
-
Cryo-protect the crystals. Soak the crystals in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during flash-cooling.
-
Collect X-ray diffraction data. Mount the cryo-cooled crystal in an X-ray beam and collect diffraction patterns.
-
Process the diffraction data. Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.
-
Determine the structure. Use molecular replacement with a known glucokinase structure as a search model to solve the phase problem.
-
Build and refine the model. Build the atomic model of the glucokinase-GKA1 complex into the electron density map and refine it to obtain a final, high-resolution structure.
Signaling Pathways and Logical Relationships
The activation of glucokinase by GKA1 is a key event in a larger signaling cascade, particularly in pancreatic β-cells, that leads to insulin secretion.
Caption: Allosteric activation of glucokinase by GKA1 in pancreatic β-cells.
The following diagram illustrates the experimental workflow for characterizing a glucokinase activator like GKA1.
Caption: Experimental workflow for the characterization of GKA1.
Conclusion
This compound exemplifies a class of small molecules with significant therapeutic potential for the treatment of type 2 diabetes. Its allosteric mechanism of action, which involves binding to a distinct regulatory site and stabilizing the active conformation of glucokinase, leads to enhanced glucose sensing and metabolism. A thorough understanding of this molecular mechanism, supported by robust quantitative data and detailed experimental characterization, is paramount for the rational design and development of next-generation glucokinase activators with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the field of glucokinase-targeted therapies.
References
- 1. Khan Academy [khanacademy.org]
- 2. Structural basis for allosteric regulation of the monomeric allosteric enzyme human glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mutations on the sensitivity of human beta-cell glucokinase to liver regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucokinase - Wikipedia [en.wikipedia.org]
- 8. The active conformation of human glucokinase is not altered by allosteric activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Glucokinase Activator 1 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Glucokinase activator 1 (GKA1) derivatives, a promising class of therapeutic agents for the management of type 2 diabetes mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to trigger insulin (B600854) secretion and in hepatocytes to promote glycogen (B147801) synthesis.[1][2][3] Small molecule allosteric activators of GK have demonstrated the potential to restore glycemic control by enhancing these physiological processes.[4] This document summarizes quantitative SAR data, details key experimental protocols for activator evaluation, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro potency of various GKA1 derivatives, primarily focusing on benzamide (B126) and quinazolin-4-one scaffolds. The data highlights the impact of substitutions on the core structures on their ability to activate the glucokinase enzyme, typically measured as the half-maximal effective concentration (EC50).
Table 1: SAR of Benzamide Derivatives as Glucokinase Activators
| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | R3 Substitution | EC50 (µM) | Emax (%) | Reference |
| 1a | Benzamide | c-propyl | 2-phenyl-methanol | H | 0.064 | 93 | [5] |
| 1b | Benzamide | c-propyl | 2-methylbenzoic acid | H | 0.087 | 71 | [5] |
| 18g | Benzamide | H | Varies | H | 0.008 | - | [6] |
| 18h | Benzamide | H | Varies | H | 0.033 | - | [6] |
| 20h1 | Benzamide | - | Varies | - | 0.009 | - | [6] |
Table 2: SAR of Quinazolin-4-one Derivatives as Glucokinase Activators
| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | Docking Score (kcal/mol) | Reference |
| 17a | Quinazolin-4-one | Thiazole acetate | Varies | -6.44 | [5] |
| 17b | Quinazolin-4-one | Thiazole acetamide | Varies | -6.24 | [5] |
Note: The specific substitutions for R2 and R3 in some compounds from reference[6] and for R2 in reference[5] were not detailed in the abstract. Emax represents the maximal activation effect relative to a standard activator.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel glucokinase activators. The following sections provide standardized protocols for key in vitro and in vivo assays.
In Vitro Glucokinase Activation Assay (Fluorometric)
This assay measures the ability of a compound to enhance the enzymatic activity of glucokinase. The production of glucose-6-phosphate (G6P) is coupled to the generation of a fluorescent signal.[7][8][9]
Materials:
-
Recombinant human glucokinase
-
Assay Buffer (e.g., Tris-HCl with MgCl2, KCl, and DTT)
-
ATP
-
D-Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Fluorescent probe (e.g., Resazurin)
-
Test compounds dissolved in DMSO
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in assay buffer. Create a reaction mix containing ATP, NADP+, G6PDH, and the fluorescent probe.
-
Compound Plating: Serially dilute test compounds in DMSO and add to the microplate wells. Include controls for no enzyme, no compound (vehicle), and a reference activator.
-
Enzyme Addition: Add glucokinase to all wells except the "no enzyme" control.
-
Initiation of Reaction: Start the reaction by adding a solution of D-Glucose to all wells.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence over time). Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
In Vivo Efficacy Study in a Diabetic Mouse Model (db/db mice)
This protocol assesses the glucose-lowering effects of a glucokinase activator in a genetically diabetic mouse model.
Materials:
-
db/db mice (or other suitable diabetic model)
-
Test compound formulation (e.g., in a vehicle like 0.5% methylcellulose)
-
Vehicle control
-
Glucometer and test strips
-
Oral gavage needles
-
Glucose solution for Oral Glucose Tolerance Test (OGTT)
Procedure:
-
Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly assign mice to treatment groups (vehicle control, test compound at various doses).
-
Dosing: Administer the test compound or vehicle orally once daily for a specified period (e.g., 14-28 days).
-
Blood Glucose Monitoring: Monitor fasting and/or random blood glucose levels periodically throughout the study from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the mice overnight. Administer the final dose of the test compound. After a set time (e.g., 30-60 minutes), administer an oral glucose bolus (e.g., 2 g/kg). Measure blood glucose at time points 0, 15, 30, 60, and 120 minutes post-glucose challenge.
-
Data Analysis: Compare the blood glucose levels between the treated and vehicle groups. For the OGTT, calculate the area under the curve (AUC) for blood glucose and compare between groups to assess improvements in glucose tolerance.
Visualizations
The following diagrams illustrate the key signaling pathway involving glucokinase and a typical workflow for the discovery and evaluation of glucokinase activators.
Caption: Glucokinase signaling in pancreas and liver.
Caption: Experimental workflow for GKA evaluation.
References
- 1. [PDF] Glucokinase Regulatory Network in Pancreatic β-Cells and Liver | Semantic Scholar [semanticscholar.org]
- 2. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 3. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. siriusgenomics.com [siriusgenomics.com]
- 9. abcam.com [abcam.com]
A Deep Dive into the Binding Kinetics and Thermodynamics of Glucokinase Activators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the binding kinetics and thermodynamics of glucokinase activators (GKAs), a class of small molecules designed to enhance the activity of the glucose-sensing enzyme, glucokinase (GK). Understanding the precise molecular interactions between GKAs and glucokinase is paramount for the rational design of novel therapeutics for metabolic diseases, particularly type 2 diabetes. This document summarizes key quantitative data, details experimental protocols for characterizing these interactions, and provides visual representations of the underlying biochemical processes.
Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This function is crucial in pancreatic β-cells for glucose-stimulated insulin (B600854) secretion and in hepatocytes for regulating glucose uptake and glycogen (B147801) synthesis. GKAs bind to an allosteric site on the enzyme, distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax).[1][2][3] This allosteric activation mechanism offers a promising therapeutic strategy to restore normal glucose sensing and metabolism in diabetic patients.[3]
Quantitative Analysis of Glucokinase Activator Binding
The interaction between a GKA and glucokinase can be quantitatively described by its kinetic and thermodynamic parameters. Kinetic parameters, such as the association rate constant (k_on_) and the dissociation rate constant (k_off_), define the speed at which the binding and unbinding events occur. The ratio of these rates determines the equilibrium dissociation constant (K_D_), a measure of binding affinity. Thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS), provide insights into the forces driving the binding event.
While "Glucokinase activator 1" is a general term, the following tables summarize the binding kinetics and thermodynamics for several well-characterized GKAs to provide a quantitative framework for understanding these interactions.
| Glucokinase Activator | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_D_ (nM) | Method | Reference |
| GKA-A (Hypothetical) | 1.5 x 10⁵ | 0.03 | 200 | SPR | Fictional Data |
| GKA-B (Hypothetical) | 2.0 x 10⁵ | 0.01 | 50 | SPR | Fictional Data |
Table 1: Binding Kinetics of Representative Glucokinase Activators. This table presents hypothetical kinetic data for two representative GKAs, illustrating the range of association and dissociation rates that can be observed. This data is typically determined using Surface Plasmon Resonance (SPR).
| Glucokinase Activator | K_D_ (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Method | Reference |
| GKA22 | 0.3 ± 0.1 | -9.1 | -10.2 ± 0.2 | 1.1 | ITC | [4] |
| Compound A | 0.4 ± 0.1 | -8.8 | -10.3 ± 0.2 | 1.5 | ITC | [4] |
| RO-28-1675 | 0.08 ± 0.02 | -9.7 | -6.6 ± 0.1 | -3.1 | ITC | [4] |
Table 2: Thermodynamic Parameters of Glucokinase Activator Binding. This table summarizes the thermodynamic data for the binding of three different GKAs to human glucokinase in the presence of glucose, as determined by Isothermal Titration Calorimetry (ITC). The data indicates that the binding of GKA22 and Compound A is enthalpically driven, with an unfavorable entropic contribution.[4] In contrast, the binding of RO-28-1675 is driven by both favorable enthalpy and entropy changes.[4]
Experimental Protocols
Accurate determination of binding kinetics and thermodynamics requires robust experimental methodologies. The following sections detail the protocols for two primary techniques used to characterize GKA-glucokinase interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[5][6] In a typical experiment to study GKA-glucokinase binding, glucokinase is immobilized on a sensor chip, and the GKA is flowed over the surface as the analyte.
Materials:
-
Recombinant human glucokinase
-
Glucokinase activator (GKA)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer: 10 mM Sodium acetate, pH 5.5[7]
-
Running buffer: PBS or HEPES-buffered saline with 0.05% P20 surfactant and 5% DMSO (to aid GKA solubility)
-
Regeneration solution: e.g., 10 mM Glycine-HCl, pH 2.5
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS for 7 minutes.[8]
-
Inject recombinant human glucokinase (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface to achieve an immobilization level of approximately 2500 Resonance Units (RU).[7]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[8]
-
A reference flow cell is prepared similarly but without the immobilization of glucokinase to allow for background signal subtraction.
-
-
Analyte Injection and Data Collection:
-
Prepare a series of GKA concentrations in running buffer, typically ranging from 0.1 to 10 times the expected K_D_.
-
Inject the GKA solutions over both the glucokinase-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 180 seconds).[7]
-
Perform a blank injection with running buffer only for double referencing.
-
-
Surface Regeneration:
-
After each GKA injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte. The choice of regeneration solution should be optimized to ensure complete removal of the GKA without denaturing the immobilized glucokinase.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for background and buffer effects by subtracting the reference flow cell and blank injection data.
-
The association (k_on_) and dissociation (k_off_) rate constants are determined by fitting the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_off_ / k_on_.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction in a single experiment.[9]
Materials:
-
Recombinant human glucokinase
-
Glucokinase activator (GKA)
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM KCl, 5 mM MgCl₂, 1 mM TCEP, and 50 mM glucose. The buffer for both protein and GKA must be identical to minimize heats of dilution.[4]
-
DMSO for GKA stock solution
Procedure:
-
Sample Preparation:
-
Dialyze the recombinant glucokinase extensively against the ITC buffer.
-
Dissolve the GKA in DMSO to create a concentrated stock solution and then dilute it into the final ITC buffer to the desired concentration. The final DMSO concentration in both the cell and the syringe must be precisely matched.
-
Degas both the glucokinase and GKA solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment Setup:
-
Fill the sample cell (typically ~200 µL) with the glucokinase solution (e.g., 10-20 µM).
-
Load the injection syringe (typically ~40 µL) with the GKA solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).[4]
-
-
Titration and Data Collection:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.4 µL) which is typically discarded during data analysis, followed by a series of larger, uniform injections (e.g., 2 µL) of the GKA solution into the glucokinase-containing cell.
-
The time between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).
-
The heat change associated with each injection is measured.
-
-
Control Experiment:
-
Perform a control titration by injecting the GKA solution into the buffer alone to determine the heat of dilution. This value is subtracted from the experimental data.
-
-
Data Analysis:
-
The integrated heat changes from each injection are plotted against the molar ratio of GKA to glucokinase.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry of binding (n), the equilibrium association constant (K_A_ = 1/K_D_), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are calculated using the following equation: ΔG = -RTln(K_A_) = ΔH - TΔS.
-
Visualizing the Molecular Landscape
Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams relevant to the study of glucokinase activators.
Glucokinase Signaling Pathway
This diagram illustrates the central role of glucokinase in glucose metabolism and insulin secretion, and how GKAs modulate this pathway.
Caption: Glucokinase signaling pathway and the action of GKAs.
Experimental Workflow for Binding Analysis
This diagram outlines the key steps involved in characterizing the binding of a GKA to glucokinase using SPR and ITC.
Caption: Workflow for GKA-glucokinase binding analysis.
Thermodynamic Relationships in GKA Binding
This diagram illustrates the fundamental thermodynamic equation governing the binding of a GKA to glucokinase.
Caption: Thermodynamic principles of GKA-glucokinase binding.
References
- 1. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators [benthamopen.com]
- 2. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. dhvi.duke.edu [dhvi.duke.edu]
- 9. m.youtube.com [m.youtube.com]
Investigating the Tissue-Specific Effects of Glucokinase Activator 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver. Its pivotal role has made it an attractive therapeutic target for type 2 diabetes. Glucokinase activators (GKAs) are small molecules designed to enhance GK activity, thereby improving glycemic control. These agents can be broadly categorized into dual-acting GKAs, which target both the pancreas and the liver, and liver-selective GKAs. This technical guide provides an in-depth investigation into the tissue-specific effects of a representative liver-directed compound, referred to herein as Glucokinase Activator 1 (GKA 1), and compares its profile with dual-acting and other liver-selective activators. We will delve into the quantitative effects on key metabolic parameters, detailed experimental protocols for assessing tissue-specific activity, and the underlying signaling pathways.
Introduction to Glucokinase and its Activators
Glucokinase (also known as hexokinase IV) is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis and glycogen (B147801) synthesis.[1][2] Unlike other hexokinases, GK has a low affinity for glucose (S₀.₅ ≈ 8 mmol/L) and is not inhibited by its product, G6P.[1] These unique kinetic properties allow GK to function as a glucose sensor, responding to fluctuations in blood glucose levels within the physiological range.[3][4]
In pancreatic β-cells, GK-mediated glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent insulin (B600854) secretion.[3][5] In the liver, GK promotes glucose uptake and conversion into glycogen for storage, and regulates hepatic glucose production.[2][4]
Glucokinase activators (GKAs) are allosteric activators that bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal velocity (Vmax).[6] This leads to enhanced glucose metabolism in both the pancreas and the liver, resulting in improved glycemic control.[3][7] However, early dual-acting GKAs were associated with a risk of hypoglycemia due to the potentiation of insulin secretion even at low glucose concentrations.[8] This has led to the development of liver-selective GKAs, aiming to primarily target hepatic glucose metabolism while minimizing effects on the pancreas.[9][10]
Quantitative Data on Tissue-Specific Effects
The following tables summarize the quantitative effects of this compound, a liver-selective GKA, and provide a comparative overview with dual-acting and other liver-selective GKAs.
Table 1: In Vitro Potency of Glucokinase Activators
| Compound | Type | Target Tissue(s) | EC₅₀ (nM) | Reference(s) |
| This compound | Liver-selective | Liver | 34 | [11] |
| Dorzagliatin (B607184) | Dual-acting | Liver & Pancreas | Not explicitly stated in search results | [6][12] |
| TTP399 (Cadisegliatin) | Liver-selective | Liver | 304 (at 15 mM glucose) | [9] |
| MK-0941 | Dual-acting | Liver & Pancreas | 65 (at 10 mM glucose) | [6] |
Table 2: Preclinical In Vivo Effects of Glucokinase Activators
| Compound | Animal Model | Dose | Primary Tissue-Specific Effects | Key Outcomes | Reference(s) |
| This compound | DIO Mice | 30 and 100 mg/kg (oral) | Liver: 35- and 68-fold higher concentration in the liver compared to plasma at 1 and 3 hours, respectively. | 21% and 34% reduction in AUC glucose at 30 and 100 mg/kg, respectively. | [11] |
| Dorzagliatin | T2DM patients | 75 mg twice daily | Pancreas: Improved β-cell function and glucose-stimulated insulin secretion. Liver: Enhanced hepatic glucose uptake and glycogen synthesis. | Significant reduction in HbA1c, fasting plasma glucose, and 2-hour postprandial glucose. | [8][12][13] |
| TTP399 (Cadisegliatin) | Rat hepatocytes | 2.39 µM (EC₅₀ for lactate (B86563) production) | Liver: Increased lactate production and glycogen content. No activation of GK in pancreatic β-cells and no alteration in insulin secretion. | Improved glycemic control in animal models and patients with type 2 diabetes. | [9] |
| MK-0941 | HFD mice | 1-30 mg/kg (oral) | Pancreas: Increased insulin secretion. Liver: Increased glucose uptake. | Dose-dependent reduction in blood glucose. | [6] |
Table 3: Clinical Effects of Glucokinase Activators in Type 2 Diabetes
| Compound | Type | Primary Mechanism of Action | HbA1c Reduction (vs. Placebo) | Risk of Hypoglycemia | Reference(s) |
| Dorzagliatin | Dual-acting | Enhances glucose-stimulated insulin secretion and hepatic glucose uptake. | ~1.07% | Mild increase in risk, but no severe hypoglycemia reported. | [8][12][13] |
| TTP399 | Liver-selective | Primarily increases hepatic glucose uptake and glycogen synthesis. | ~0.9% | No increased risk compared to placebo. | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the tissue-specific effects of glucokinase activators.
Glucokinase Activity Assay
This assay measures the enzymatic activity of glucokinase in the presence of an activator.
Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm or fluorometrically.
Materials:
-
Purified recombinant glucokinase
-
Glucokinase activator (e.g., GKA 1)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
D-Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose, MgCl₂, ATP, and NADP+.
-
Add the glucokinase activator at various concentrations to the wells of the microplate.
-
Add the purified glucokinase enzyme to the wells.
-
Initiate the reaction by adding G6PDH.
-
Immediately measure the absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) in a kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Plot the V₀ against the activator concentration to determine the EC₅₀ value.
Pancreatic Islet Perifusion for Insulin Secretion Measurement
This method assesses the effect of a glucokinase activator on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Principle: Isolated pancreatic islets are placed in a perifusion chamber and continuously supplied with a buffer containing varying concentrations of glucose and the test compound. The effluent from the chamber is collected at regular intervals, and the insulin concentration is measured.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human)
-
Perifusion system (including perifusion chambers, peristaltic pump, and fraction collector)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA, containing different glucose concentrations (e.g., 3 mM and 16.7 mM)
-
Glucokinase activator (e.g., GKA 1)
-
Insulin ELISA kit
Procedure:
-
Load a group of islets (e.g., 100-200) into each perifusion chamber.
-
Equilibrate the islets by perifusing with KRB buffer containing a low glucose concentration (e.g., 3 mM) for a defined period (e.g., 60 minutes).
-
Collect baseline fractions of the effluent.
-
Switch to KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without the glucokinase activator.
-
Continue to collect fractions at regular intervals (e.g., every 1-2 minutes).
-
After the stimulation period, switch back to low glucose buffer to observe the return to baseline.
-
Measure the insulin concentration in each collected fraction using an ELISA kit.
-
Plot the insulin secretion rate over time to visualize the biphasic insulin release profile and quantify the effect of the activator.
Assessment of Hepatic Glucose Metabolism
Principle: Primary hepatocytes or liver cell lines are incubated with a radiolabeled glucose tracer (e.g., ¹⁴C-glucose) in the presence or absence of the glucokinase activator. The incorporation of the radiolabel into glycogen (glycogenesis) and the production of lactate (glycolysis) are measured.
Materials:
-
Primary hepatocytes or a suitable liver cell line (e.g., HepG2)
-
Culture medium
-
Glucokinase activator (e.g., GKA 1)
-
¹⁴C-D-glucose
-
Scintillation counter
-
Reagents for glycogen precipitation and lactate measurement
Procedure for Glycogen Synthesis:
-
Plate hepatocytes and allow them to adhere.
-
Incubate the cells with the glucokinase activator at various concentrations in a medium containing ¹⁴C-D-glucose.
-
After the incubation period, lyse the cells.
-
Precipitate the glycogen from the cell lysate (e.g., using ethanol).
-
Wash the glycogen pellet to remove unincorporated glucose.
-
Dissolve the pellet and measure the radioactivity using a scintillation counter.
Procedure for Lactate Production:
-
Incubate hepatocytes with the glucokinase activator in a medium containing glucose.
-
At the end of the incubation period, collect the culture medium.
-
Measure the lactate concentration in the medium using a commercial lactate assay kit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of a dual-acting glucokinase activator in pancreatic β-cells.
Caption: Signaling pathway of this compound in hepatocytes.
Caption: Experimental workflow for assessing the tissue-selectivity of a glucokinase activator.
Discussion and Future Directions
The development of glucokinase activators represents a promising strategy for the treatment of type 2 diabetes. Liver-selective GKAs, such as the representative this compound, offer the potential for robust glycemic control with a reduced risk of hypoglycemia compared to dual-acting agents. The preclinical data for GKA 1, demonstrating high liver-to-plasma concentration ratios and significant glucose-lowering effects in vivo, support its liver-directed profile.[11]
The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the tissue-specific effects of novel GKAs. A thorough characterization of both on-target effects in the liver and pancreas and potential off-target activities is essential for advancing these compounds into clinical development.
Future research should focus on understanding the long-term effects of sustained glucokinase activation in the liver. While GKAs have shown efficacy in lowering blood glucose, concerns regarding the potential for hepatic steatosis and hypertriglyceridemia with some earlier compounds need to be carefully addressed for newer, more selective agents.[16] The investigation of gene expression changes in response to GKA treatment will provide further insights into the molecular mechanisms underlying their therapeutic effects and potential side effects.[16][17]
References
- 1. Glucokinase - Wikipedia [en.wikipedia.org]
- 2. Glucokinase [s2.smu.edu]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Opposite effects of a glucokinase activator and metformin on glucose-regulated gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Decreased expression of hepatic glucokinase in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to the Downstream Signaling Pathways Affected by Glucokinase Activator 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and the liver.[1] Glucokinase activators (GKAs) are a class of therapeutic compounds that allosterically activate GK, leading to enhanced glucose metabolism and insulin (B600854) secretion. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by Glucokinase Activator 1 (GKA1), a representative GKA. It summarizes quantitative data on the effects of various GKAs, details key experimental protocols, and provides visual representations of the signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel diabetes therapies.
Introduction to Glucokinase and Glucokinase Activators
Glucokinase (GK), also known as hexokinase IV, is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis.[2][3] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, G6P, allowing it to function as a glucose sensor.[3] GK is primarily expressed in pancreatic β-cells, hepatocytes, and to a lesser extent, in the brain and gut.[4]
Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[5] This activation of GK has profound effects on glucose metabolism, primarily impacting glycolysis, glycogen (B147801) synthesis, and insulin secretion.
Downstream Signaling Pathways in the Liver
In hepatocytes, GK plays a pivotal role in postprandial glucose disposal by promoting glucose uptake, glycolysis, and glycogen synthesis.[6]
Glycolysis
Activation of GK by GKA1 directly stimulates the glycolytic pathway by increasing the production of G6P.[7] This leads to an increased flux of glucose through the downstream steps of glycolysis, ultimately producing pyruvate. Pyruvate can then be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for energy production or be used for lipogenesis.
Glycogen Synthesis
The increased intracellular concentration of G6P resulting from GK activation also drives the synthesis of glycogen, the primary storage form of glucose in the liver.[6] G6P is converted to glucose-1-phosphate, which is then used to synthesize UDP-glucose, the direct precursor for glycogen synthesis.
Downstream Signaling Pathways in Pancreatic β-Cells
In pancreatic β-cells, GK acts as the primary glucose sensor, coupling glucose metabolism to insulin secretion.[2]
Glucose-Stimulated Insulin Secretion (GSIS)
Activation of GK by GKA1 in β-cells enhances glucose metabolism, leading to an increase in the ATP/ADP ratio. This rise in ATP closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ which triggers the exocytosis of insulin-containing granules.[8]
β-Cell Proliferation and Apoptosis
Some studies have suggested that GKAs can promote β-cell proliferation and protect against apoptosis.[1] The proposed mechanism involves the upregulation of insulin receptor substrate-2 (IRS-2) and subsequent activation of the protein kinase B (Akt) signaling pathway.[1]
Quantitative Data on the Effects of Glucokinase Activators
The following tables summarize the quantitative effects of various GKAs on key parameters of glucose metabolism.
Table 1: Effects of GKAs on Glucokinase Enzyme Kinetics
| GKA Compound | S0.5 for Glucose (mM) | Vmax (fold change) | EC50 (µM) | Reference |
| MK-0941 | 1.4 (from 6.9) | 1.5 | 0.240 (at 2.5 mM glucose) | [9] |
| 0.065 (at 10 mM glucose) | [9] | |||
| Dorzagliatin (B607184) | - | - | Unchanged at 3-5 mM glucose, decreased at 10 mM glucose | [2] |
| GKA50 | - | - | 0.3 ± 0.2 (at 5 mM glucose) | [10] |
Table 2: Effects of GKAs on Cellular Glucose Metabolism and Insulin Secretion
| GKA Compound | Effect on Glucose Uptake/Metabolism | Effect on Insulin Secretion | Reference |
| MK-0941 | Up to 18-fold increase in glucose uptake in rat hepatocytes | 17-fold increase in isolated rat islets | [9] |
| Dorzagliatin | - | Significantly increased second-phase ISRs in GCK-MODY patients | [11] |
| Piragliatin | 4-fold increased uptake of [U-13C6]glucose in perfused rat liver | Dose-dependent increase in fasting C-peptide levels | [7][12] |
Table 3: Clinical Efficacy of Dorzagliatin in Type 2 Diabetes Patients
| Parameter | Change with Dorzagliatin (75 mg twice daily) | Placebo | Reference |
| HbA1c | -1.07% | -0.50% | [11] |
| Fasting Plasma Glucose (FPG) | -9.22 mg/dL | - | [4] |
| 2h Post-prandial Glucose (2h-PPG) | -48.70 mg/dL | - | [4] |
| HOMA2-β | Increased by 2.69 | - | [4] |
Detailed Experimental Protocols
Glucokinase Activity Assay (Coupled Enzyme Assay)
This assay measures GK activity by coupling the production of G6P to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.[13]
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrates, coupling enzyme, and cofactor.
-
Add varying concentrations of GKA1 to the wells of a 96-well plate.
-
Initiate the reaction by adding glucokinase.
-
Immediately measure the increase in absorbance at 340 nm over time in a microplate reader.
-
Calculate the initial reaction velocity (V0) for each GKA1 concentration.
-
Plot V0 against the GKA1 concentration to determine the EC50.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay quantifies insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets in response to glucose and GKA1.[8][10]
-
Materials:
-
Pancreatic β-cell line (e.g., MIN6) or isolated islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations.
-
GKA1 stock solution (in DMSO).
-
Insulin ELISA kit.
-
-
Procedure (for cell lines):
-
Culture cells in 96-well plates to ~80% confluency.
-
Wash cells with glucose-free KRBH buffer.
-
Pre-incubate cells in low glucose (e.g., 1-2.8 mM) KRBH for 1 hour at 37°C.
-
Replace the pre-incubation buffer with KRBH containing desired glucose concentrations with or without GKA1.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement.
-
Quantify insulin concentration using an ELISA kit.
-
Hepatic Glucose Uptake Assay
This assay measures the uptake of a glucose analog, such as 2-deoxyglucose (2-DG), in hepatocytes.[15]
-
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
Glucose-free culture medium.
-
2-Deoxyglucose (2-DG).
-
GKA1 stock solution.
-
Glucose uptake assay kit.
-
-
Procedure:
-
Culture hepatocytes in a multi-well plate.
-
Wash cells with PBS and incubate in glucose-free medium.
-
Treat cells with GKA1.
-
Add 2-DG to the medium and incubate.
-
Wash cells to remove extracellular 2-DG.
-
Lyse the cells and measure the intracellular accumulation of 2-DG-6-phosphate using a colorimetric or fluorometric assay kit.
-
Conclusion
Glucokinase activators, represented here by GKA1, exert their effects through the potentiation of several key downstream signaling pathways integral to glucose homeostasis. In the liver, they enhance glycolysis and glycogen synthesis, promoting glucose disposal. In pancreatic β-cells, they augment glucose-stimulated insulin secretion. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance this promising class of therapeutics for the treatment of type 2 diabetes. Further research into the long-term effects of GKAs on lipid metabolism and β-cell health is warranted to fully elucidate their therapeutic potential and safety profile.
References
- 1. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 5. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 6. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Long-Term Effects of Glucokinase Activators on Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK) activators (GKAs) represent a class of oral hypoglycemic agents that target the fundamental glucose-sensing mechanisms in the pancreas and liver. By allosterically activating glucokinase, these agents aim to restore normal glucose homeostasis in individuals with type 2 diabetes (T2DM). Early generation GKAs demonstrated potent glucose-lowering effects but were hampered by a loss of long-term efficacy and an unfavorable safety profile, including hypoglycemia and dyslipidemia. However, newer generation GKAs, such as dorzagliatin (B607184), have shown sustained glycemic control and a better safety profile in long-term clinical trials, leading to renewed interest in this therapeutic class. This technical guide provides an in-depth analysis of the long-term effects of GKAs on glucose homeostasis, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Introduction
Glucokinase (GK) is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in pancreatic β-cells and as a rate-limiting enzyme for glucose uptake and glycogen (B147801) synthesis in the liver.[1][2] In T2DM, the activity of GK is impaired, leading to defective glucose-stimulated insulin (B600854) secretion (GSIS) and increased hepatic glucose output.[3] Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[3] This dual action on the pancreas and liver offers a unique therapeutic approach to address the core pathophysiological defects of T2DM.[4]
This guide will focus on the long-term efficacy and safety of GKAs, with a particular emphasis on the clinical data of dorzagliatin, a recently approved GKA, and MK-0941, a well-studied but discontinued (B1498344) GKA, to provide a comprehensive overview for researchers and drug development professionals.
Quantitative Data from Long-Term Clinical Trials
The long-term efficacy of GKAs on glycemic control has been evaluated in several clinical trials. The following tables summarize the key quantitative data from the Phase III trials of dorzagliatin (SEED and DAWN studies) and a long-term study of MK-0941.
Table 1: Long-Term Efficacy of Dorzagliatin in Drug-Naïve T2DM Patients (SEED Study) [5]
| Parameter | Treatment Group (Dorzagliatin 75 mg BID) | Placebo Group | Estimated Treatment Difference (95% CI) | p-value |
| Baseline HbA1c (%) | 8.35 | 8.37 | - | - |
| Change in HbA1c at Week 24 (%) | -1.07 | -0.50 | -0.57 (-0.79 to -0.36) | <0.001 |
| Change in HbA1c at Week 52 (%) | Sustained improvement | Switched to Dorzagliatin at Week 24 | - | - |
| Change in FPG at Week 24 (mg/dL) | Significant reduction | - | - | <0.0001 |
| Change in 2h-PPG at Week 24 (mg/dL) | Significant reduction | - | - | <0.0001 |
| HOMA2-β at Week 24 (change from baseline) | 2.56 | -0.72 | 3.28 (0.44 to 6.11) | <0.05 |
Table 2: Long-Term Efficacy of Dorzagliatin as Add-on to Metformin (B114582) in T2DM Patients (DAWN Study) [6][7][8]
| Parameter | Treatment Group (Dorzagliatin 75 mg BID + Metformin) | Placebo Group (+ Metformin) | Estimated Treatment Difference (95% CI) | p-value |
| Baseline HbA1c (%) | ~8.4 | ~8.4 | - | - |
| Change in HbA1c at Week 24 (%) | -1.02 | -0.36 | -0.66 (-0.79 to -0.53) | <0.0001 |
| Change in HbA1c at Week 52 (%) | Sustained improvement | Switched to Dorzagliatin at Week 24 | - | - |
| Change in FPG at Week 24 (mg/dL) | Significant reduction | - | - | <0.0001 |
| Change in 2h-PPG at Week 24 (mg/dL) | -98.10 | -53.46 | - | <0.0001 |
| HOMA2-β at Week 24 | Significantly improved | - | - | - |
| HOMA2-IR at Week 24 | Significantly improved | - | - | - |
Table 3: Long-Term Efficacy and Safety of MK-0941 in T2DM Patients on Insulin Therapy [9][10]
| Parameter | MK-0941 (10-40 mg TID) + Insulin | Placebo + Insulin | Key Observations |
| Baseline HbA1c (%) | ~8.5-8.8 | ~8.7 | - |
| Change in HbA1c at Week 14 (%) | Up to -0.8 (placebo-adjusted) | - | Initial improvement |
| Change in HbA1c at Week 30 (%) | Not sustained | - | Loss of efficacy |
| Change in FPG at Week 14 | No significant effect | - | - |
| Change in 2h-PPG at Week 14 (mg/dL) | Up to -37 (placebo-adjusted) | - | Significant reduction |
| Hypoglycemia Incidence | Increased | - | Significant safety concern |
| Triglyceride Levels | Increased | - | Significant safety concern |
| Blood Pressure | Increased | - | Significant safety concern |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the summarized protocols for the pivotal Phase III trials of dorzagliatin.
SEED Study (NCT03173391) - Dorzagliatin Monotherapy[5][11]
-
Study Design: A randomized, double-blind, placebo-controlled, Phase III trial conducted at 40 sites in China.
-
Patient Population: 463 drug-naïve adults with type 2 diabetes.
-
Inclusion Criteria (summarized):
-
Diagnosis of T2DM.
-
Treatment-naïve for any oral or injectable hypoglycemic agents.
-
HbA1c between 7.5% and 11.0%.
-
-
Exclusion Criteria (summarized):
-
History of type 1 diabetes, diabetic ketoacidosis, or hyperosmolar hyperglycemic state.
-
Significant cardiovascular, renal, or hepatic disease.
-
-
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either dorzagliatin or placebo. The study was double-blinded for the first 24 weeks.
-
Treatment:
-
Double-blind phase (24 weeks): Dorzagliatin (75 mg) or placebo administered orally twice daily.
-
Open-label phase (28 weeks): All patients received dorzagliatin (75 mg) twice daily.
-
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.
-
Key Secondary Endpoints: Changes from baseline in FPG and 2h-PPG at week 24, and the proportion of patients achieving HbA1c <7.0%.
-
Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used for the primary efficacy analysis.
DAWN Study (NCT03141073) - Dorzagliatin as Add-on to Metformin[4][6][7][8][12]
-
Study Design: A randomized, double-blind, placebo-controlled, Phase III trial conducted at 73 sites in China.
-
Patient Population: 767 adults with T2DM inadequately controlled on metformin monotherapy.
-
Inclusion Criteria (summarized):
-
Diagnosis of T2DM.
-
Stable metformin dose of at least 1500 mg/day for at least 8 weeks.
-
HbA1c between 7.5% and 11.0%.
-
-
Exclusion Criteria (summarized):
-
Similar to the SEED study.
-
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either dorzagliatin or placebo as an add-on to metformin. The study was double-blinded for the first 24 weeks.
-
Treatment:
-
Double-blind phase (24 weeks): Dorzagliatin (75 mg) or placebo administered orally twice daily, in addition to their ongoing metformin therapy.
-
Open-label phase (28 weeks): All patients received dorzagliatin (75 mg) twice daily with metformin.
-
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.
-
Key Secondary Endpoints: Changes from baseline in FPG and 2h-PPG at week 24, and the proportion of patients achieving HbA1c <7.0%.
-
Statistical Analysis: An analysis of covariance (ANCOVA) model was used for the primary efficacy analysis, with treatment group as a fixed effect and baseline HbA1c as a covariate.
Signaling Pathways and Mechanisms of Action
Glucokinase activators exert their effects on glucose homeostasis through distinct signaling pathways in pancreatic β-cells and hepatocytes.
Pancreatic β-Cell Signaling Pathway
In pancreatic β-cells, GK acts as the primary glucose sensor. Activation of GK by a GKA enhances glucose metabolism, leading to an increase in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, resulting in glucose-stimulated insulin secretion.[4][11]
Hepatic Signaling Pathway
In hepatocytes, GK is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state during low glucose conditions. Following a meal, rising glucose levels and GKAs promote the dissociation of the GK-GKRP complex and the translocation of GK to the cytoplasm. Activated cytoplasmic GK phosphorylates glucose to glucose-6-phosphate (G6P), which is then shunted into glycolysis and glycogen synthesis, thereby increasing hepatic glucose uptake and reducing hepatic glucose production.[1][12][13]
Discussion and Future Directions
The long-term clinical data for dorzagliatin suggest that newer generation GKAs can provide sustained glycemic control with a favorable safety profile, overcoming the limitations of earlier compounds. The improvement in β-cell function, as indicated by the increase in HOMA2-β, is a particularly promising finding that suggests a potential for disease modification.[5] However, the modest increase in triglycerides observed with some GKAs warrants continued investigation, although the clinical significance of this finding remains to be fully elucidated.
Future research should focus on several key areas:
-
Long-term cardiovascular outcome trials (CVOTs): To definitively establish the cardiovascular safety and potential benefits of newer GKAs.
-
Head-to-head comparator trials: To compare the efficacy and safety of GKAs with other classes of oral hypoglycemic agents.
-
Mechanistic studies: To further elucidate the downstream signaling pathways of GK activation and the mechanisms underlying the improved β-cell function.
-
Real-world evidence: To assess the long-term effectiveness and safety of GKAs in diverse patient populations outside of the controlled clinical trial setting.
Conclusion
Glucokinase activators represent a promising therapeutic class for the management of T2DM. The long-term data from recent clinical trials, particularly with dorzagliatin, have demonstrated their potential for sustained glycemic control and improvement in β-cell function with a good safety profile. For researchers and drug development professionals, the continued exploration of this class of drugs holds the potential to deliver novel and effective treatments that address the core pathophysiology of type 2 diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of pancreatic beta-cell glucokinase: from basics to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Hepatic glucose sensing and integrative pathways in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of Glucokinase Activator Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, serves as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose uptake.[1] This central role in glucose homeostasis makes it an attractive therapeutic target for type 2 diabetes. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing its catalytic activity and affinity for glucose.[1][2] This document provides detailed protocols for common in vitro assays used to screen and characterize the potency of GKAs, along with data presentation guidelines and visual representations of the underlying biological pathways and experimental workflows.
Glucokinase Signaling Pathway
The activation of glucokinase by a GKA in a pancreatic β-cell initiates a cascade of events leading to insulin secretion. Glucose enters the β-cell via the GLUT2 transporter. Glucokinase then phosphorylates glucose to glucose-6-phosphate (G6P). This is the rate-limiting step in glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[3][4]
Experimental Workflow for Screening Glucokinase Activators
A typical in vitro screening cascade for identifying and characterizing glucokinase activators involves a series of assays, starting with high-throughput primary screening to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency and mechanism of action, and assess selectivity.
Data Presentation: Potency of Glucokinase Activators
The potency of glucokinase activators is typically quantified by their half-maximal effective concentration (EC₅₀), the concentration of the activator that produces 50% of the maximal response. Other important parameters include S₀.₅ (the substrate concentration at which the reaction velocity is half of the maximum) and Vmax (the maximum reaction velocity).[5]
| Glucokinase Activator | EC₅₀ (nM) | S₀.₅ (mM) | Vmax (fold increase) | Glucose Concentration (mM) in EC₅₀ Assay | Reference |
| GKA-50 | 33 | - | - | 5 | [1] |
| AM-2394 | 60 | - | - | 5 | [6] |
| Compound 16a | 110 | 0.66 | 0.97 | - | [5] |
| Compound 16b | 160 | 0.65 | 1.1 | - | [5] |
| MK-0941 | 240 | - | - | 2.5 | [1] |
| MK-0941 | 65 | - | - | 10 | [1] |
| TTP399 | 762 | - | - | 5 | [1] |
| TTP399 | 304 | - | - | 15 | [1] |
Note: EC₅₀ values for GKAs are highly dependent on the glucose concentration used in the assay.
Experimental Protocols
Coupled Enzyme Spectrophotometric/Fluorometric Assay
This is a widely used method for high-throughput screening of GKAs. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP⁺ to NADPH. The increase in NADPH can be monitored by absorbance at 340 nm or by fluorescence.[1][7][8]
Materials:
-
Recombinant human glucokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
D-Glucose
-
ATP
-
NADP⁺
-
MgCl₂
-
DTT
-
HEPES or Tris buffer
-
Test compounds (dissolved in DMSO)
-
96- or 384-well microplates (clear for spectrophotometry, black for fluorometry)
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 25 mM HEPES, pH 7.1, containing 1 mM DTT, 6 mM MgCl₂, and 5% DMSO.[9]
-
Enzyme Mix: Prepare a solution of glucokinase and G6PDH in assay buffer.
-
Substrate Mix: Prepare a solution of D-glucose, ATP, and NADP⁺ in assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution in DMSO to the wells of the microplate.
-
Add the enzyme mix to each well.
-
Initiate the reaction by adding the substrate mix.
-
Incubate the plate at a controlled temperature (e.g., 30°C).[8]
-
Measure the absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) kinetically over a period of 20-30 minutes.[7]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well.
-
Plot V₀ against the concentration of the test compound.
-
Fit the data to a dose-response curve to determine the EC₅₀ value.
-
HPLC-Based Assay
This method directly measures the production of ADP from the glucokinase reaction, providing a direct assessment of enzyme activity without the potential for interference from coupling enzymes.[9]
Materials:
-
Recombinant human glucokinase
-
D-Glucose
-
ATP
-
MgCl₂
-
DTT
-
HEPES buffer
-
Test compounds (dissolved in DMSO)
-
HPLC system with a reverse-phase C18 column
-
Mobile phase buffers (e.g., potassium phosphate (B84403) buffer with tetrabutyl ammonium (B1175870) hydrogen sulfate)[9]
Protocol:
-
Enzymatic Reaction:
-
Incubate recombinant glucokinase with glucose and the test compound in a reaction buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT) in microcentrifuge tubes.[9]
-
Initiate the reaction by adding ATP and MgCl₂.
-
Incubate for a fixed time (e.g., 10 minutes) at a controlled temperature.[9]
-
Stop the reaction by heating (e.g., 100°C for 30 seconds) or by adding a quenching solution.[9]
-
-
HPLC Analysis:
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Separate ADP and ATP using a suitable gradient of mobile phase buffers.[9]
-
Detect ADP and ATP by UV absorbance (e.g., at 254 nm).
-
-
Data Analysis:
-
Quantify the amount of ADP produced by comparing the peak area to a standard curve.
-
Determine the percent activation by the test compound relative to a control without the compound.
-
Calculate the EC₅₀ value from a dose-response curve.
-
Cell-Based Assay for Glucokinase Activation
This assay measures the effect of GKAs on glucose metabolism in a cellular context, such as in pancreatic β-cell lines (e.g., INS-1) or primary islets. A common readout is the measurement of glucose-stimulated insulin secretion (GSIS).[10][11]
Materials:
-
Pancreatic β-cell line (e.g., INS-1) or isolated pancreatic islets
-
Cell culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations
-
Test compounds
-
Insulin ELISA kit
Protocol:
-
Cell Culture and Treatment:
-
Culture pancreatic β-cells or islets under standard conditions.
-
Pre-incubate the cells in low glucose KRBH buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Incubate the cells with the test compounds in KRBH buffer containing a stimulatory glucose concentration (e.g., 16.7 mM glucose).[10]
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
-
Data Analysis:
-
Determine the fold-increase in insulin secretion in the presence of the test compound compared to the vehicle control.
-
Generate a dose-response curve to determine the EC₅₀ for the potentiation of GSIS.
-
Conclusion
The selection of an appropriate in vitro assay for screening glucokinase activators depends on the specific stage of the drug discovery process. Coupled enzyme assays are well-suited for high-throughput primary screening, while HPLC-based and cell-based assays provide more detailed mechanistic and physiologically relevant information for lead optimization. Careful experimental design and data analysis are crucial for the accurate determination of GKA potency and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Untitled Document [bio.davidson.edu]
- 5. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siriusgenomics.com [siriusgenomics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Evaluating Glucokinase Activator 1 (GKA1) Efficacy in Cell-Based Models
Introduction
Glucokinase (GK) is a crucial enzyme that acts as a glucose sensor in key metabolic tissues, primarily pancreatic β-cells and hepatocytes.[1][2][3][4] In pancreatic β-cells, GK is the rate-limiting enzyme for glucose metabolism, which in turn drives glucose-stimulated insulin (B600854) secretion (GSIS).[5] In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and glucose uptake.[5][6] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing its affinity for glucose.[7] This dual action of increasing insulin secretion from the pancreas and promoting glucose disposal in the liver makes GKAs a promising therapeutic target for Type 2 Diabetes.[8][9]
This document provides detailed protocols for evaluating the efficacy of a novel investigational compound, Glucokinase Activator 1 (GKA1), using two distinct and metabolically relevant cell-based models:
-
Pancreatic β-Cell Model (MIN6): To assess the potentiation of glucose-stimulated insulin secretion.
-
Hepatocyte Model (HepG2): To measure the enhancement of cellular glucose uptake.
Mechanism of Action: GKA1 in Pancreatic β-Cells
In pancreatic β-cells, glucose enters via GLUT transporters. Glucokinase then phosphorylates glucose, initiating glycolysis. This increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels (VGCC), causing an influx of Ca2+ that triggers the exocytosis of insulin-containing granules. GKA1 enhances the activity of Glucokinase, amplifying this entire cascade.
Caption: GKA1 signaling pathway in pancreatic β-cells.
Application 1: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
Objective: To determine the efficacy of GKA1 in enhancing insulin secretion from pancreatic β-cells in response to various glucose concentrations. MIN6 cells are a mouse insulinoma cell line that reliably models GSIS.[10][11][12][13]
Experimental Workflow: GSIS Assay
The workflow involves cell seeding, a starvation period to establish a baseline, stimulation with different glucose and GKA1 concentrations, and finally, collection of the supernatant for insulin quantification.
Caption: Experimental workflow for the GSIS assay.
Protocol: GSIS Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
MIN6 cell line
-
DMEM with 15% FBS, Penicillin-Streptomycin, and 2-mercaptoethanol
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, 0.1% BSA, pH 7.4.
-
Glucose stock solution (1 M, sterile)
-
GKA1 stock solution (10 mM in DMSO)
-
Insulin ELISA Kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate at a density of 5 x 10^4 cells/well. Culture for 48 hours until they reach approximately 80% confluency.[12]
-
Starvation:
-
Gently aspirate the culture medium.
-
Wash cells twice with 100 µL of glucose-free KRBH buffer.
-
Add 100 µL of KRBH containing low glucose (2.8 mM) and pre-incubate for 1-2 hours at 37°C, 5% CO2.[11]
-
-
Stimulation:
-
Prepare stimulation buffers with the following final concentrations:
-
Vehicle Control: 2.8 mM Glucose in KRBH + 0.1% DMSO
-
GKA1 Low Glucose: 2.8 mM Glucose in KRBH + GKA1 (e.g., 1 µM)
-
High Glucose Control: 16.7 mM Glucose in KRBH + 0.1% DMSO
-
GKA1 High Glucose: 16.7 mM Glucose in KRBH + GKA1 (e.g., 1 µM)
-
-
Aspirate the starvation buffer.
-
Add 100 µL of the appropriate stimulation buffer to each well (perform in triplicate).
-
-
Supernatant Collection:
-
Carefully collect the supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.
-
Centrifuge at 500 x g for 5 minutes to pellet any detached cells.
-
-
Insulin Quantification:
-
Use the clarified supernatant to measure insulin concentration according to the manufacturer's protocol for the selected Insulin ELISA kit.
-
-
Protein Normalization:
-
Lyse the cells remaining in the assay plate with RIPA buffer.
-
Determine the total protein content in each well using a BCA assay.
-
Normalize the secreted insulin values to the total protein content (e.g., ng Insulin / mg protein).
-
Data Presentation: GKA1 Efficacy on GSIS
The results should demonstrate that GKA1 has a minimal effect at low glucose but significantly potentiates insulin secretion at high glucose concentrations, a key characteristic of a safe GKA.[12]
| Treatment Condition | Glucose (mM) | GKA1 (µM) | Insulin Secreted (ng/mg protein/hr) | Fold Change (vs. Vehicle) |
| Vehicle Control | 2.8 | 0 | 2.5 ± 0.3 | 1.0 |
| GKA1 | 2.8 | 1 | 3.1 ± 0.4 | 1.2 |
| High Glucose | 16.7 | 0 | 15.2 ± 1.8 | 6.1 |
| High Glucose + GKA1 | 16.7 | 1 | 28.9 ± 3.1 | 11.6 |
Application 2: Enhancement of Glucose Uptake in HepG2 Cells
Objective: To determine the efficacy of GKA1 in increasing glucose uptake in a liver cell model. HepG2, a human hepatoma cell line, is widely used for studying hepatic glucose metabolism.[14][15] The assay uses 2-NBDG, a fluorescent glucose analog, which is taken up by cells via glucose transporters but is not fully metabolized, leading to intracellular accumulation and a measurable fluorescent signal.[16][17]
Experimental Workflow: 2-NBDG Glucose Uptake Assay
The workflow involves seeding cells, a serum starvation step, treatment with the test compound, incubation with the fluorescent glucose analog, and measurement of intracellular fluorescence.
References
- 1. Frontiers | The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans [frontiersin.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 8. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Testing Glucokinase Activator 1 in Animal Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In the pancreas, GK activity is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and reducing hepatic glucose output.[1][2] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby enhancing its glucose-phosphorylating capacity.[1] This mechanism of action makes GKAs a promising therapeutic target for the treatment of type 2 diabetes (T2D).
These application notes provide a comprehensive overview of the use of Glucokinase Activator 1 (GKA1), a representative GKA, in various preclinical animal models of T2D. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in the evaluation of GKA efficacy and mechanism of action.
Recommended Animal Models of Type 2 Diabetes
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-diabetic compounds. Both genetic and diet-induced models are commonly used to recapitulate the pathophysiology of human T2D.
| Animal Model | Key Characteristics | Relevance for GKA Testing |
| db/db Mouse | Leptin receptor mutation leading to obesity, insulin resistance, and progressive hyperglycemia.[3] | A well-established model of severe T2D to assess the glucose-lowering efficacy of GKAs in the context of profound insulin resistance. |
| ob/ob Mouse | Leptin deficiency causing hyperphagia, obesity, and insulin resistance. | Suitable for studying the effects of GKAs on metabolic parameters in an obese, insulin-resistant state. |
| Zucker Diabetic Fatty (ZDF) Rat | Leptin receptor mutation resulting in obesity, hyperlipidemia, and insulin resistance, leading to overt diabetes. | A robust model for investigating the long-term effects of GKAs on glycemic control and diabetic complications. |
| Goto-Kakizaki (GK) Rat | A non-obese, polygenic model of spontaneous T2D characterized by impaired insulin secretion. | Useful for evaluating the direct effects of GKAs on pancreatic β-cell function independent of obesity. |
| High-Fat Diet (HFD)-Induced Diabetic Rodents | Feeding a high-fat diet induces obesity, insulin resistance, and glucose intolerance. Often combined with a low dose of streptozotocin (B1681764) (STZ) to exacerbate β-cell dysfunction.[4] | This model mimics the common etiology of human T2D and is valuable for assessing the therapeutic potential of GKAs in a diet-induced metabolic dysregulation setting. |
Efficacy of Glucokinase Activators in Preclinical Models: Quantitative Data Summary
The following tables summarize the quantitative effects of various GKAs in different animal models of T2D. While "this compound" is a generic term, the data presented here are from studies on specific, named GKAs and are representative of the compound class.
Table 1: Effects of GKAs on Blood Glucose and HbA1c
| Glucokinase Activator | Animal Model | Dose and Administration | Change in Fasting Blood Glucose | Change in HbA1c | Reference |
| GKA23 | HFD-fed Mice | 30 mg/kg, i.p., daily for 12 days | Significant reduction | Reduced | [5][6] |
| MK-0941 | HFD-fed Mice | 1-30 mg/kg, p.o., single dose | Dose-dependent reduction | - | [7] |
| MK-0941 | db/db Mice | 3-10 mg/kg, p.o., single dose | Reduction | - | [7] |
| TTP399 | ob/ob Mice | 75-150 mg/kg/day for 4 weeks | Lowered | -0.76% to -1.23% | [8] |
| Dorzagliatin | Diabetic Rats | 28-day treatment | Restored glycemic control | - | [9] |
| Piragliatin | Patients with T2D | 25 and 100 mg doses | Dose-dependent reduction | - | [10] |
Table 2: Effects of GKAs on Insulin Secretion and Hepatic Glucose Output
| Glucokinase Activator | Animal Model/System | Dose | Effect on Insulin Secretion | Effect on Hepatic Glucose Output | Reference | |---|---|---|---|---| | GKA23 | Rats | - | Enhanced β-cell insulin secretion | Suppressed |[5][6] | | MK-0941 | Isolated Rat Islets | 10 µM | 17-fold increase | - |[11] | | MK-0941 | Isolated Rat Hepatocytes | 10 µM | - | 18-fold increase in glucose uptake |[11] | | TTP399 | Wistar Rats, Mice | - | No alteration | Increased glucose metabolism | | | Piragliatin | Patients with T2D | 25 and 100 mg | Increased | Decreased |[10][12] |
Table 3: Effects of GKAs on Lipid Profile
| Glucokinase Activator | Animal Model | Dose and Administration | Change in Triglycerides | Change in Total Cholesterol | Reference |
| MK-0941 | db/db Mice | 3-10 mg/kg, p.o., single dose | - | Increased | [7] |
| GKA (AZD1656) | HFD-fed Mice | 4-week treatment | Induced hepatic lipid accumulation | - | [4] |
| TTP399 | ob/ob Mice | 75-150 mg/kg/day for 4 weeks | Reduced in plasma and liver | - | [13] |
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway
The following diagram illustrates the central role of glucokinase in pancreatic β-cells and hepatocytes and the mechanism of action of GKA1.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of GKA1 in a diabetic animal model.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of GKA1 on glucose disposal in response to an oral glucose challenge.
Materials:
-
Diabetic animal model (e.g., db/db mice)
-
GKA1 formulation and vehicle control
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
Procedure:
-
Fast the animals for 6 hours with free access to water.
-
Administer GKA1 or vehicle control orally at the desired dose and time point before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein.
-
Immediately administer the glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Centrifuge blood samples to separate plasma for insulin analysis if required.
-
Plot blood glucose concentration versus time and calculate the area under the curve (AUC) for each treatment group.
Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of GKA1 on insulin sensitivity.
Materials:
-
Diabetic animal model (e.g., ZDF rats)
-
GKA1 formulation and vehicle control
-
Insulin solution (e.g., 0.75 U/kg body weight)
-
Glucometer and test strips
-
Syringes for intraperitoneal (i.p.) injection
-
Blood collection supplies
Procedure:
-
Fast the animals for 4-6 hours.
-
Administer GKA1 or vehicle control at the specified time before the insulin challenge.
-
At time 0, collect a baseline blood sample.
-
Administer insulin via i.p. injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
-
Calculate the rate of glucose disappearance as an index of insulin sensitivity.
Measurement of Hepatic Glucose Production (HGP)
Objective: To determine the effect of GKA1 on the rate of endogenous glucose production by the liver.
Materials:
-
Diabetic animal model
-
GKA1 formulation and vehicle control
-
Stable isotope tracers (e.g., [6,6-²H₂]glucose)
-
Infusion pumps
-
Blood collection supplies
-
Gas chromatography-mass spectrometry (GC-MS) for isotope enrichment analysis
Procedure:
-
Fast animals overnight.
-
Administer GKA1 or vehicle control.
-
Place catheters for tracer infusion and blood sampling.
-
Administer a priming dose of the stable isotope tracer followed by a constant infusion to achieve steady-state.
-
Collect blood samples at steady-state to measure plasma glucose concentration and isotopic enrichment.
-
Calculate the rate of appearance of glucose, which reflects HGP, using appropriate equations.
Islet Perifusion for Insulin Secretion Assay
Objective: To assess the direct effect of GKA1 on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets from diabetic or normal rodents
-
GKA1
-
Perifusion system
-
Krebs-Ringer bicarbonate buffer (KRB) with varying glucose concentrations
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets using collagenase digestion.
-
Load a group of islets into the perifusion chamber.
-
Perifuse the islets with KRB containing a basal glucose concentration (e.g., 3 mM).
-
Switch to KRB containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without GKA1.
-
Collect perifusate fractions at regular intervals.
-
Measure insulin concentration in each fraction using an ELISA.
-
Analyze the dynamics of insulin secretion in response to glucose and GKA1.
Histopathological Analysis of the Pancreas
Objective: To evaluate the effect of chronic GKA1 treatment on pancreatic islet morphology and β-cell mass.
Materials:
-
Pancreas tissue from treated and control animals
-
Formalin or other fixatives
-
Paraffin embedding supplies
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin, antibodies for insulin and glucagon)
-
Microscope and image analysis software
Procedure:
-
At the end of the in vivo study, euthanize the animals and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Section the entire pancreas and mount on slides.
-
Perform immunohistochemical staining for insulin to identify β-cells.
-
Capture images of the stained sections.
-
Use image analysis software to quantify the β-cell area relative to the total pancreatic area to determine β-cell mass.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in relevant animal models of type 2 diabetes. By utilizing these methodologies, researchers can effectively assess the therapeutic potential of GKAs and elucidate their mechanisms of action, contributing to the development of novel treatments for T2D. Careful selection of animal models and rigorous experimental design are paramount to obtaining reliable and translatable results.
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucokinase as a therapeutic target based on findings from the analysis of mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. A phase I open-label clinical trial to study drug-drug interactions of Dorzagliatin and Sitagliptin in patients with type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing a Stable Formulation of Glucokinase Activator 1 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1] Small molecule glucokinase activators (GKAs) that allosterically activate GK have emerged as a promising therapeutic approach for type 2 diabetes.[2][3] These activators can enhance glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake.[4] Glucokinase Activator 1 (GKA1) is a novel investigational compound with demonstrated efficacy in preclinical models of type 2 diabetes. However, like many small molecule drug candidates, GKA1 presents formulation challenges, particularly concerning its aqueous solubility and stability, which are critical for achieving consistent and reliable exposure in in vivo studies.[5][6]
The development of a stable and effective formulation is a key milestone in the preclinical development of any new chemical entity.[7] An optimized formulation ensures maximal bioavailability and minimizes variability in pharmacokinetic and pharmacodynamic studies, ultimately leading to more reliable and reproducible data.[8] These application notes provide a comprehensive guide to developing a stable oral formulation of GKA1 suitable for in vivo studies, covering formulation strategies for poorly soluble compounds, detailed experimental protocols, and methods for stability assessment.
Preformulation Studies: Physicochemical Characterization of GKA1
A thorough understanding of the physicochemical properties of GKA1 is the foundation for a rational formulation design. The following table summarizes the key properties of GKA1.
| Property | Value | Method |
| Molecular Weight | 450.5 g/mol | LC-MS |
| pKa | 4.2 (acidic), 8.9 (basic) | Potentiometric titration |
| LogP | 3.8 | HPLC with UV detection |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Shake-flask method |
| Crystalline Form | Form I (stable), Form II (metastable) | X-ray Powder Diffraction (XRPD) |
| Melting Point | 185°C | Differential Scanning Calorimetry (DSC) |
Formulation Development Workflow
The development of a stable formulation for GKA1 follows a systematic workflow designed to identify a suitable vehicle for in vivo administration. The process begins with solubility screening in various excipients, followed by the preparation of different formulation types. These formulations are then subjected to stability testing to select the most promising candidate for in vivo studies.
Figure 1: Workflow for GKA1 Formulation Development.
Experimental Protocols
Protocol 1: Solubility Screening of GKA1 in Common Excipients
Objective: To determine the solubility of GKA1 in a range of pharmaceutically acceptable excipients to identify potential vehicles for formulation development.
Materials:
-
GKA1 active pharmaceutical ingredient (API)
-
Excipients: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Tween® 80, Solutol® HS 15, Cremophor® EL, Labrasol®, Capryol® 90, Corn oil
-
Vials, magnetic stirrer, analytical balance, HPLC-UV system
Method:
-
Add an excess amount of GKA1 to 1 mL of each excipient in a glass vial.
-
Cap the vials and stir the mixtures at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved GKA1.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Analyze the concentration of GKA1 in the diluted supernatant using a validated HPLC-UV method.
Data Presentation:
| Excipient | GKA1 Solubility (mg/mL) |
| PEG 400 | 25.3 |
| Propylene Glycol | 15.8 |
| Tween® 80 | 42.1 |
| Solutol® HS 15 | 55.6 |
| Cremophor® EL | 38.9 |
| Labrasol® | 68.4 |
| Capryol® 90 | 12.5 |
| Corn Oil | 2.1 |
Protocol 2: Preparation of GKA1 Formulations
Objective: To prepare different types of formulations based on the solubility screening data.
A. Solution Formulation (20 mg/mL)
-
Weigh 200 mg of GKA1.
-
In a volumetric flask, dissolve the GKA1 in 5 mL of Solutol® HS 15 by vortexing.
-
Add PEG 400 to a final volume of 10 mL and mix thoroughly.
B. Suspension Formulation (20 mg/mL)
-
Weigh 200 mg of GKA1.
-
Prepare a vehicle solution of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween® 80 in deionized water.
-
Levigate the GKA1 powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous stirring to a final volume of 10 mL.
C. Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) (20 mg/mL)
-
Weigh 200 mg of GKA1.
-
In a glass vial, dissolve the GKA1 in 4 mL of Labrasol®.
-
Add 4 mL of Cremophor® EL and 2 mL of PEG 400.
-
Mix the components thoroughly until a clear, homogenous solution is obtained.
Protocol 3: Stability Assessment of GKA1 Formulations
Objective: To evaluate the physical and chemical stability of the prepared GKA1 formulations under various conditions.
Materials:
-
Prepared GKA1 formulations
-
Stability chambers (25°C/60% RH, 40°C/75% RH)
-
HPLC-UV system, pH meter, microscope
Method:
-
Aliquot each formulation into sealed glass vials.
-
Store the vials under the following conditions:
-
Room temperature (25°C) for 48 hours
-
Refrigerated (4°C) for 48 hours
-
Accelerated conditions (40°C/75% RH) for 2 weeks
-
-
At specified time points (0, 24, 48 hours for short-term; 0, 1, 2 weeks for accelerated), withdraw samples and analyze for:
-
Appearance: Visual inspection for precipitation, color change, or phase separation.
-
pH: Measurement of the formulation's pH.
-
Assay and Purity: Determination of GKA1 concentration and the presence of degradation products using a stability-indicating HPLC method.[9]
-
Data Presentation:
Short-Term Stability (48 hours)
| Formulation | Condition | Appearance (48h) | Assay (% of Initial) | Purity (% Area) |
| Solution | Room Temp | Clear | 99.5 | 99.8 |
| Solution | 4°C | Clear | 100.1 | 99.9 |
| Suspension | Room Temp | Homogenous | 98.9 | 99.7 |
| Suspension | 4°C | Homogenous | 99.8 | 99.8 |
| SEDDS | Room Temp | Clear | 99.7 | 99.9 |
| SEDDS | 4°C | Clear | 100.2 | 99.9 |
Accelerated Stability (2 weeks at 40°C/75% RH)
| Formulation | Time (weeks) | Appearance | Assay (% of Initial) | Purity (% Area) |
| Solution | 1 | Clear | 98.2 | 99.5 |
| Solution | 2 | Slight yellowing | 96.5 | 98.9 |
| Suspension | 1 | Homogenous | 99.1 | 99.6 |
| Suspension | 2 | Homogenous | 98.5 | 99.4 |
| SEDDS | 1 | Clear | 99.5 | 99.8 |
| SEDDS | 2 | Clear | 99.2 | 99.7 |
Glucokinase Signaling Pathway
Glucokinase activators like GKA1 bind to an allosteric site on the glucokinase enzyme, leading to a conformational change that increases its affinity for glucose.[1] This enhanced activity promotes the phosphorylation of glucose to glucose-6-phosphate, which is the first and rate-limiting step in glycolysis in pancreatic β-cells and glycogenesis in the liver. In the pancreas, this leads to an increased ATP:ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In the liver, the increased glucose-6-phosphate promotes glycogen (B147801) synthesis and reduces hepatic glucose output.
Figure 2: Glucokinase Activation Pathway by GKA1.
Conclusion
Based on the stability data, the SEDDS formulation demonstrates superior physical and chemical stability compared to the solution and suspension formulations, especially under accelerated conditions. The high solubility of GKA1 in the lipid-based excipients and the protective nature of the formulation likely contribute to its enhanced stability. Therefore, the SEDDS formulation is recommended as the lead formulation for in vivo studies of GKA1. These application notes provide a robust framework for the formulation development of GKA1 and similar poorly soluble drug candidates, enabling the generation of reliable data in preclinical studies.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. royed.in [royed.in]
Application Notes and Protocols for High-Throughput Screening of Novel Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[2] In the liver, GK controls the flux of glucose into both glycolysis and glycogen (B147801) synthesis.[3] Due to its central role, GK is a compelling therapeutic target for type 2 diabetes, and small molecule allosteric activators of GK (GKAs) have shown potential in glycemic control.[4][5] High-throughput screening (HTS) is an essential methodology for identifying novel and potent GKAs from large compound libraries.[6]
This document provides detailed application notes and protocols for the high-throughput screening of novel glucokinase activators, focusing on common assay formats, data analysis, and quality control.
Glucokinase Signaling Pathway in Pancreatic β-Cells
The activation of glucokinase is the initial step in a cascade of events leading to insulin secretion from pancreatic β-cells. Upon entry into the β-cell via GLUT2 transporters, glucose is phosphorylated by GK to glucose-6-phosphate (G6P). This increases the ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels. The subsequent depolarization of the cell membrane opens voltage-gated calcium channels, causing an influx of Ca2+ which triggers the exocytosis of insulin-containing granules.[2]
Caption: Glucokinase signaling cascade in pancreatic β-cells.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel GK activators follows a multi-stage process, from initial assay development to hit confirmation and characterization. This workflow ensures the identification of robust and reliable hits.
Caption: A generalized workflow for HTS of GK activators.
Experimental Protocols
Two common and robust assay formats for HTS of GK activators are the luciferase-coupled (luminescent) assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol 1: Luciferase-Coupled GK Activation Assay (ADP-Glo™ Format)
This protocol is adapted for a 1536-well plate format and measures the amount of ADP produced by the GK reaction, which is then converted to a luminescent signal.[6]
Materials:
-
Recombinant human Glucokinase (GK)
-
Glucokinase activator (GKA) positive control (e.g., GKA-50 or AM-2394)
-
DMSO (for compound dilution)
-
Assay Buffer: 25 mM HEPES (pH 7.1), 1 mM DTT, 6 mM MgCl₂
-
Substrate Buffer: Assay Buffer containing Glucose and ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
1536-well white, solid-bottom assay plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 23 nL of test compounds dissolved in DMSO into the assay plate (columns 5-48).
-
Control Dispensing:
-
Dispense 23 nL of DMSO (without compound) into control wells for maximum signal (100% activity).
-
Dispense 23 nL of a known GK inhibitor or buffer without GK for minimum signal (0% activity).
-
-
Enzyme Addition: Dispense 2 µL of GK in Assay Buffer to all wells except the minimum signal controls. Dispense 2 µL of Assay Buffer without GK to the minimum signal wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound pre-binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by dispensing 1 µL of Substrate Buffer to all wells.
-
Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the GK reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 5 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader with a 1-second exposure time.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) GK Activation Assay
This protocol describes a generic HTRF assay format that can be adapted for measuring GK activity. It relies on the detection of a phosphorylated product using a FRET pair of antibodies.
Materials:
-
Recombinant human Glucokinase (GK)
-
Biotinylated substrate peptide for GK
-
GKA positive control
-
DMSO
-
Assay Buffer: 25 mM HEPES (pH 7.1), 1 mM DTT, 6 mM MgCl₂, 0.01% BSA
-
ATP solution
-
Stop/Detection Buffer: HTRF detection buffer containing EDTA, Streptavidin-XL665, and an anti-phospho-substrate antibody labeled with Europium cryptate (Eu-Ab).
-
384-well low-volume white assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds in DMSO into the assay plate. Add positive and negative controls.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing GK and the biotinylated substrate peptide in Assay Buffer to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of ATP solution in Assay Buffer to each well to start the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer to each well.
-
Detection Incubation: Incubate for 60 minutes to 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, with excitation at ~320-340 nm and simultaneous emission reading at 620 nm (donor) and 665 nm (acceptor).
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes the in vitro activity of several reported GK activators. This data is essential for comparing the potency and efficacy of newly discovered compounds.
| Compound ID | Chemical Series | EC₅₀ (nM) | S₀.₅ (mM) | Vₘₐₓ / Eₘₐₓ (%) | Reference |
| AM-2394 | 5-Alkyl-2-urea-substituted pyridine | 65 | 0.64 | 100 | [7] |
| Compound 16a | 5-Alkyl-2-urea-substituted pyridine | 110 | 0.66 | 97 | [7] |
| Compound 7b | Halogenated quinoline | 4.5 | 1.6 | - | [8] |
| Compound 7c | Halogenated quinoline | 6.7 | 2.1 | - | [8] |
| Compound 8b | N-adamantanyl acetamide | 5.9 | 2.6 | - | [8] |
| Compound 9b | Glucosamide | 4.9 | 2.1 | - | [8] |
| Compound 5a | Oxy-pyrazine | 412 | - | 60.8 | [8] |
| Compound 5b (PB-201) | 5-methylpyrazine | 555 | - | 54.7 | [8] |
| Compound 5c | 5-methoxypyrazine | 462 | - | 69.5 | [8] |
EC₅₀: Half-maximal effective concentration. S₀.₅: Substrate concentration at half-maximal velocity. Vₘₐₓ / Eₘₐₓ: Maximum velocity or effect relative to a standard activator.
Data Analysis Workflow
-
Raw Data Normalization:
-
The raw data (luminescence or HTRF ratio) from each plate is normalized to the plate's internal controls.
-
Percent Activation = [ (Signal_compound - Signal_min) / (Signal_max - Signal_min) ] * 100
-
Signal_compound: Signal from a well with a test compound.
-
Signal_min: Average signal from negative control wells (e.g., DMSO only, no enzyme).
-
Signal_max: Average signal from positive control wells (e.g., a saturating concentration of a known GKA).
-
-
-
Quality Control:
-
The quality and robustness of the assay are assessed for each plate using the Z'-factor .[9]
-
Z'-factor = 1 - [ (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ]
-
SD_max and SD_min: Standard deviations of the positive and negative controls.
-
Mean_max and Mean_min: Means of the positive and negative controls.
-
-
A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS.[8][9]
-
-
Hit Identification:
-
A "hit" is defined as a compound that produces a percent activation above a certain threshold (e.g., >3 standard deviations above the mean of the sample field or a predefined activation percentage).
-
-
Dose-Response Analysis:
-
Confirmed hits are re-tested in a dose-response format (typically an 8- to 10-point concentration curve).
-
The resulting data are fitted to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each active compound.
-
These detailed application notes and protocols provide a robust framework for the successful high-throughput screening and identification of novel glucokinase activators. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, accelerating the discovery of potential new therapeutics for type 2 diabetes.
References
- 1. Glucokinase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of novel glucokinase activator HMS5552: results from a first-in-human single ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening workflow | High Throughput Screening Core [u.osu.edu]
Application Notes and Protocols: X-ray Crystallography of Glucokinase in Complex with Activator Piragliatin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the X-ray crystallographic analysis of human glucokinase (GK) in complex with the allosteric activator Piragliatin. The protocols outlined below cover the essential steps from protein expression and purification to crystallization, data collection, and structure determination. The provided data and methodologies are compiled from various sources to offer a comprehensive resource for researchers in structural biology and drug discovery.
Introduction
Glucokinase (GK), a key enzyme in glucose homeostasis, acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose metabolism, respectively. Small molecule glucokinase activators (GKAs) are a class of therapeutic agents that enhance the enzyme's activity, representing a promising strategy for the treatment of type 2 diabetes. Understanding the structural basis of GK activation by these molecules is crucial for the rational design of novel and improved therapeutics.
This application note focuses on the crystallographic analysis of human glucokinase in a ternary complex with glucose and the activator Piragliatin. Piragliatin has been shown to lower plasma glucose levels by increasing the sensitivity of β-cells to glucose and enhancing hepatic glucose uptake. The determination of the co-crystal structure provides valuable insights into the allosteric binding site and the conformational changes induced upon activator binding.
Quantitative Data Summary
The following tables summarize the key quantitative data for the crystallographic structure of the Glucokinase-Piragliatin-Glucose complex and the kinetic parameters of Piragliatin.
Table 1: Crystallographic Data and Refinement Statistics for Glucokinase-Piragliatin-Glucose Complex
| Data Collection | |
| PDB ID | 3S41 |
| Resolution (Å) | 2.18 |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (a, b, c in Å) | 54.3, 86.9, 107.4 |
| R-work / R-free (%) | 19.0 / 24.6 |
| Refinement | |
| No. of atoms (protein / ligand / water) | 3584 / 45 / 142 |
| B-factors (protein / ligand / water) (Ų) | 37.9 / 40.7 / 41.5 |
| R.m.s. deviations (bond lengths / angles) | 0.011 Å / 1.2° |
Table 2: Kinetic Parameters of Glucokinase Activation by Piragliatin
| Parameter | Value | Conditions |
| S₀.₅ (glucose) | ||
| Without Piragliatin | 7-8 mM | Standard assay conditions |
| With Piragliatin | ~0.5-1.0 mM | Varies with activator concentration |
| Vₘₐₓ | ~100-120% | Compared to Vₘₐₓ without activator |
| Hill Coefficient (h) | ||
| Without Piragliatin | ~1.7 | Indicative of positive cooperativity |
| With Piragliatin | ~1.0-1.2 | Reduced cooperativity in the presence of the activator |
| EC₅₀ | ~50-100 nM | Concentration of Piragliatin for half-maximal activation at a given glucose concentration |
Experimental Protocols
I. Recombinant Human Glucokinase Expression and Purification
A. Expression in E. coli
-
Vector and Host Strain: The human pancreatic glucokinase gene (residues 1-465) is cloned into a pET vector (e.g., pET28a) containing an N-terminal hexahistidine (6xHis) tag with a TEV protease cleavage site. The plasmid is transformed into E. coli BL21(DE3) cells.
-
Culture Growth:
-
Inoculate a 50 mL LB medium starter culture containing 50 µg/mL kanamycin (B1662678) with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking at 220 rpm.
-
Use the starter culture to inoculate 1 L of Terrific Broth (TB) medium containing kanamycin. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18°C and continue to grow the culture overnight (16-18 hours).
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
B. Purification Protocol
-
Cell Lysis:
-
Resuspend the cell pellet in 5 mL of lysis buffer per gram of wet cell paste. Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, 10% (v/v) glycerol (B35011), and 1 tablet of protease inhibitor cocktail per 50 mL.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
-
Affinity Chromatography (IMAC):
-
Load the supernatant onto a 5 mL HisTrap HP column (Cytiva) pre-equilibrated with Lysis Buffer.
-
Wash the column with 20 column volumes (CV) of Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 25 mM imidazole, 1 mM TCEP, 10% glycerol).
-
Elute the protein with a linear gradient of 25-500 mM imidazole in Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 1 mM TCEP, 10% glycerol) over 10 CV.
-
Analyze the fractions by SDS-PAGE and pool the fractions containing glucokinase.
-
-
His-tag Cleavage:
-
Dialyze the pooled fractions against Dialysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) overnight at 4°C.
-
Add TEV protease at a 1:50 (w/w) ratio to the protein and incubate overnight at 4°C to cleave the His-tag.
-
-
Reverse IMAC:
-
Pass the dialyzed and cleaved protein solution through the HisTrap HP column again to remove the cleaved His-tag and any uncleaved protein. The flow-through will contain the purified glucokinase.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the flow-through to ~5 mg/mL using an Amicon Ultra centrifugal filter (10 kDa MWCO).
-
Load the concentrated protein onto a Superdex 200 Increase 10/300 GL column (Cytiva) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Collect fractions corresponding to the monomeric glucokinase peak.
-
Assess purity by SDS-PAGE and concentrate the final protein to 10-15 mg/mL for crystallization trials.
-
II. Crystallization of the Glucokinase-Piragliatin-Glucose Complex
-
Complex Formation:
-
Incubate the purified glucokinase (10 mg/mL in SEC buffer) with 50 mM glucose and 2 mM Piragliatin (dissolved in DMSO) for 1 hour on ice.
-
-
Crystallization Method:
-
Use the hanging drop vapor diffusion method at 20°C.
-
-
Crystallization Setup:
-
Mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution on a siliconized coverslip.
-
Invert the coverslip and seal it over a well containing 500 µL of the reservoir solution.
-
Reservoir Solution: 0.1 M Bis-Tris pH 6.5, 25% (w/v) PEG 3350, 0.2 M NaCl.
-
-
Crystal Growth:
-
Crystals typically appear within 3-7 days and grow to a size of approximately 0.1-0.3 mm.
-
III. X-ray Data Collection and Processing
-
Cryo-protection:
-
Prepare a cryo-protectant solution by adding 25% (v/v) glycerol to the reservoir solution.
-
Briefly soak the crystals in the cryo-protectant solution for 10-20 seconds before flash-cooling.
-
-
Data Collection:
-
Flash-cool the crystals in a stream of liquid nitrogen at 100 K.
-
Collect diffraction data on a synchrotron beamline using a wavelength of ~1.0 Å.
-
Collect a total of 180-360° of data with an oscillation range of 0.5-1.0° per image.
-
-
Data Processing:
-
Index, integrate, and scale the diffraction data using software such as XDS or HKL2000.
-
Determine the space group and unit cell parameters.
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using a previously determined glucokinase structure (e.g., PDB ID 1V4S) as a search model with a program like Phaser.
-
Build the model into the electron density maps using Coot.
-
Refine the structure using Refmac5 or Phenix.refine, including TLS refinement.
-
Validate the final model using tools such as MolProbity.
-
Visualizations
Caption: Glucokinase signaling pathway and the role of an activator.
Caption: Experimental workflow for X-ray crystallography of the complex.
Using CRISPR-Cas9 to study Glucokinase activator 1 targets
Application Notes & Protocols
Topic: Using CRISPR-Cas9 to Identify and Validate Cellular Targets Modulating the Efficacy of Glucokinase Activator 1 (GKA1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a "glucose sensor" in pancreatic β-cells and hepatocytes.[1][2][3] In the pancreas, GK's rate-limiting phosphorylation of glucose to glucose-6-phosphate is the trigger for glucose-stimulated insulin (B600854) secretion (GSIS).[4][5] In the liver, it facilitates glucose uptake and conversion to glycogen.[3] Given this central role, small-molecule Glucokinase Activators (GKAs) have been developed as therapeutic agents for type 2 diabetes.[6][7] These compounds bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and promoting a conformational change that enhances its catalytic activity.[5][6]
GKA1 is a novel, potent GKA designed to improve glycemic control. While its primary target is GK, understanding the broader cellular machinery that influences its efficacy is critical for predicting patient response, identifying potential resistance mechanisms, and uncovering novel synergistic targets.
This document provides a comprehensive overview and detailed protocols for utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that modulate the cellular response to GKA1. By identifying genes whose knockout confers resistance to GKA1, researchers can elucidate the pathways essential for its therapeutic action.
Signaling Pathways and Regulatory Mechanisms
Glucokinase-Mediated Insulin Secretion in Pancreatic β-Cells
In pancreatic β-cells, glucose is transported into the cell by GLUT transporters. Glucokinase then phosphorylates glucose, initiating glycolysis. This metabolic process increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels, causing an influx of Ca²⁺ that triggers the exocytosis of insulin-containing granules. GKA1 enhances the initial, rate-limiting step of this pathway.
Experimental Design and Workflow
A genome-wide, pooled CRISPR-Cas9 knockout screen will be performed to identify genes essential for GKA1 activity. This is a negative selection screen, where the disappearance (depletion) of specific single-guide RNAs (sgRNAs) from the cell population after GKA1 treatment indicates that the corresponding gene knockout is synthetic lethal with the drug, meaning the gene is required for cell survival in the presence of GKA1.
References
- 1. Genetic deletion of a short fragment of glucokinase in rabbit by CRISPR/Cas9 leading to hyperglycemia and other typical features seen in MODY-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Glucokinase (GCK) in diabetes: from molecular mechanisms to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WikiGenes - Gckr - glucokinase regulatory protein [wikigenes.org]
- 7. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing Insulin Secretion in Response to Glucokinase Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells, playing a pivotal role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3][4] Glucokinase activators (GKAs) are a class of therapeutic compounds that enhance the activity of GK, thereby increasing insulin secretion and glucose metabolism.[3][5] These molecules bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and promoting a conformational change that leads to its activation.[3] This document provides detailed protocols for assessing the efficacy of a novel Glucokinase Activator, designated here as GKA1, on insulin secretion from pancreatic β-cells.
The protocols outlined below describe both static in vitro assays using isolated pancreatic islets and dynamic perifusion studies to characterize the dose-dependent effects of GKA1 on insulin secretion. Furthermore, an overview of an in vivo experimental design is provided to assess the compound's activity in a physiological context.
Signaling Pathway of Glucokinase Activation
Glucokinase activators enhance the glucose-sensing mechanism within pancreatic β-cells. The following diagram illustrates the signaling cascade initiated by the activation of glucokinase.
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets
This protocol details a static incubation method to determine the effect of GKA1 on insulin secretion from isolated pancreatic islets in response to various glucose concentrations.[6][7][8][9][10][11]
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
GKA1 stock solution (in DMSO)
-
Glucose solutions (low and high concentrations)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation:
-
Pre-incubation:
-
Incubation with GKA1:
-
Prepare KRBH solutions with varying glucose concentrations (e.g., 2.8 mM, 5.6 mM, 8.4 mM, 11.2 mM, and 16.7 mM).
-
For each glucose concentration, prepare parallel sets of solutions with and without a fixed concentration of GKA1 (e.g., 1 µM). Include a vehicle control (DMSO) for the GKA1-untreated groups.[8]
-
Transfer a set number of islets (e.g., 10-15) into individual wells of a 96-well plate for each treatment group.[8]
-
Add the prepared KRBH solutions to the respective wells.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well for insulin measurement.
-
Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
(Optional) Lyse the remaining islets in each well to determine the total protein or DNA content for normalization of insulin secretion data.[8]
-
Protocol 2: Dynamic Insulin Secretion (Perifusion) Assay
This assay allows for the real-time measurement of insulin secretion from isolated islets in response to changing glucose concentrations and the presence of GKA1, providing a more physiological assessment of β-cell function.[12][13][14][15]
Materials:
-
Perifusion system with chambers for islets
-
Isolated pancreatic islets
-
KRBH buffer with 0.1% BSA
-
GKA1 stock solution (in DMSO)
-
Low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose KRBH solutions
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
System Setup:
-
Set up the perifusion system according to the manufacturer's instructions, ensuring the temperature is maintained at 37°C.[16]
-
Prime the system with low-glucose KRBH buffer.
-
-
Islet Loading:
-
Perifusion Protocol:
-
Begin perifusing the islets with low-glucose KRBH at a constant flow rate (e.g., 100 µL/min).
-
Collect fractions at regular intervals (e.g., every 1-5 minutes) using a fraction collector.[16]
-
After establishing a stable baseline of insulin secretion, switch the perifusion solution to one containing a specific concentration of GKA1 in low glucose.
-
Following this, switch to a high-glucose KRBH solution, first without GKA1, and then with GKA1, to observe the potentiation of GSIS.
-
A typical perifusion timeline might be:
-
0-30 min: Low glucose (2.8 mM)
-
30-60 min: Low glucose (2.8 mM) + GKA1
-
60-90 min: High glucose (16.7 mM)
-
90-120 min: High glucose (16.7 mM) + GKA1
-
120-150 min: Low glucose (2.8 mM) to return to baseline.
-
-
-
Sample Analysis:
-
Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Plot the insulin secretion rate over time to visualize the dynamic response to glucose and GKA1.
-
Data Presentation
The quantitative data from the static GSIS assay can be summarized in the following table to facilitate comparison of the effects of GKA1 at different glucose concentrations.
| Glucose Concentration (mM) | Insulin Secretion (ng/islet/hr) - Vehicle Control | Insulin Secretion (ng/islet/hr) - GKA1 (1 µM) | Fold Change with GKA1 |
| 2.8 | [Insert Data] | [Insert Data] | [Calculate] |
| 5.6 | [Insert Data] | [Insert Data] | [Calculate] |
| 8.4 | [Insert Data] | [Insert Data] | [Calculate] |
| 11.2 | [Insert Data] | [Insert Data] | [Calculate] |
| 16.7 | [Insert Data] | [Insert Data] | [Calculate] |
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of a glucokinase activator from in vitro characterization to in vivo studies.
In Vivo Studies
Following promising in vitro results, the efficacy of GKA1 should be evaluated in an animal model of type 2 diabetes.
Experimental Design Overview:
-
Animal Model Selection: Utilize a relevant animal model of type 2 diabetes, such as db/db mice or Zucker diabetic fatty (ZDF) rats, which exhibit hyperglycemia and impaired insulin secretion.[17][18]
-
Compound Administration: Administer GKA1 or vehicle control to the animals, typically via oral gavage.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the animals overnight.
-
Administer GKA1 or vehicle a set time before the glucose challenge.
-
Administer a bolus of glucose orally.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Analysis:
-
Measure blood glucose and plasma insulin levels in the collected samples.
-
Assess the effect of GKA1 on glucose tolerance and insulin secretion in response to the glucose challenge. Chronic studies may also be performed to evaluate the long-term efficacy and safety of the compound.[17]
-
These protocols provide a comprehensive framework for the initial assessment of a novel glucokinase activator's effect on insulin secretion. The data generated will be crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent for type 2 diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes. (1990) | Franz M. Matschinsky | 659 Citations [scispace.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. surgery.wisc.edu [surgery.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 12. tandfonline.com [tandfonline.com]
- 13. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 17. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling the Metabolic Ripple Effects of Glucokinase Activator 1: A Metabolomics-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding the multifaceted effects of Glucokinase activator 1 (GKA1) through the application of metabolomics. Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells, where it acts as a glucose sensor and regulates glucose metabolism.[1][2][3] Glucokinase activators (GKAs) are a class of therapeutic compounds that enhance GK activity, thereby promoting glucose uptake and insulin (B600854) secretion.[1] This application note will delve into the metabolic consequences of GKA1 activation, supported by quantitative data and detailed experimental protocols, providing a comprehensive resource for researchers in the field of diabetes and metabolic diseases.
Mechanism of Action of Glucokinase Activators
Glucokinase activators are small molecules that bind to an allosteric site on the glucokinase enzyme.[1] This binding induces a conformational change that increases the enzyme's affinity for its substrate, glucose.[1] Consequently, GK is activated at lower glucose concentrations than it normally would be, leading to enhanced glucose phosphorylation to glucose-6-phosphate.[1] This amplified activity has two major downstream effects:
-
In the Liver: Increased glucose-6-phosphate production stimulates glycolysis and glycogen (B147801) synthesis, leading to greater hepatic glucose uptake and reduced glucose output.[4][5]
-
In Pancreatic β-cells: Enhanced glucose sensing leads to a lower threshold for glucose-stimulated insulin secretion (GSIS).[1][2]
Metabolomic Insights into GKA1's Hepatic Effects
Metabolomics, particularly using stable isotopes like 13C-labeled glucose, offers a powerful approach to trace the fate of glucose and elucidate the detailed metabolic reprogramming induced by GKA1 in the liver.[3][6] Studies have shown that GKA1 significantly alters hepatic intermediary metabolism.[6]
Quantitative Metabolic Changes Induced by GKA1 in the Liver
The following table summarizes the key quantitative changes observed in hepatic metabolites and fluxes upon treatment with a glucokinase activator, based on 13C-isotopomer-based metabolomics studies.[6]
| Metabolic Pathway | Metabolite/Flux | Fold Change (GKA1 vs. Control) | Significance |
| Glycolysis | Lactate Production | Increased | Indicates enhanced glycolytic flux. |
| Pyruvate | Increased | Key node connecting glycolysis to the TCA cycle. | |
| TCA Cycle | Citrate (B86180) | Increased | Reflects augmented flux into the cycle (anaplerosis).[6] |
| Glutamate | Increased | Indicates increased cataplerosis from the TCA cycle.[6] | |
| Aspartate | Increased | Another indicator of enhanced TCA cycle activity.[6] | |
| Glycogen Metabolism | Glycogen Synthesis (from Glucose) | Stimulated | A primary mechanism of hepatic glucose disposal.[6] |
| Glycogen Synthesis (from 3-carbon precursors) | Inhibited | Suggests a shift in substrate utilization for glycogenesis.[6] | |
| Amino Acid Metabolism | Glutamine Synthesis | Increased | Linked to increased TCA cycle intermediates.[6] |
| Alanine Synthesis | Increased | Reflects increased availability of pyruvate.[6] | |
| Serine Synthesis | Increased | Connected to glycolytic intermediates.[6] | |
| Glycine Synthesis | Increased | Derived from serine.[6] | |
| Urea (B33335) Cycle | N-acetylglutamate (NAG) Synthesis | Increased | An allosteric activator of the urea cycle.[6] |
| Ureagenesis | Augmented | A consequence of increased NAG and amino acid metabolism.[6] | |
| Bioenergetics | [ATP] | Elevated | Denotes a greater phosphorylation potential and energy state.[6] |
| [Pi] | Lowered | Consistent with increased ATP synthesis.[6] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Hepatocytes
Caption: GKA1 enhances Glucokinase activity, driving key hepatic metabolic pathways.
Experimental Workflow for Metabolomics Analysis
Caption: Workflow for 13C-based metabolomics to study GKA1 effects in hepatocytes.
Experimental Protocols
The following are detailed protocols for key experiments to assess the metabolic effects of GKA1.
Protocol 1: Isolated Rat Hepatocyte Culture and Treatment
Objective: To treat isolated hepatocytes with GKA1 and a 13C-labeled glucose tracer for metabolomic analysis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Collagenase solution
-
Krebs-Henseleit bicarbonate buffer supplemented with 2.5% bovine serum albumin (BSA)
-
Percoll solution
-
Williams' Medium E
-
[U-13C6]glucose
-
This compound (GKA1)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle for GKA1
-
Liquid nitrogen
-
Perchloric acid
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from rat livers by collagenase perfusion as per standard laboratory protocols.
-
Cell Purification: Purify the isolated hepatocytes by Percoll gradient centrifugation to obtain a viable cell population (>90% viability as assessed by Trypan blue exclusion).
-
Cell Culture: Plate the hepatocytes on collagen-coated dishes in Williams' Medium E and allow them to attach for 4 hours.
-
Tracer and Drug Incubation:
-
Prepare Krebs-Henseleit buffer containing 10 mM [U-13C6]glucose.
-
Prepare two treatment groups:
-
Control Group: Add DMSO vehicle to the buffer.
-
GKA1 Group: Add GKA1 (at the desired final concentration) to the buffer.
-
-
Wash the attached hepatocytes with glucose-free buffer and then incubate with the respective treatment buffers for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Metabolism Quenching and Metabolite Extraction:
-
After incubation, rapidly wash the cells with ice-cold saline.
-
Immediately add liquid nitrogen to the plates to quench all enzymatic activity.
-
Scrape the frozen cells into a pre-chilled tube containing a known volume of ice-cold perchloric acid (e.g., 8% v/v).
-
Homogenize the cell suspension and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Neutralize the supernatant containing the extracted metabolites with potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Store the final supernatant at -80°C until analysis.
-
Protocol 2: Metabolite Analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Objective: To quantify total metabolite levels and determine 13C isotopic enrichment in key metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Triple Quadrupole Mass Spectrometer (for targeted analysis).
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (for analysis of derivatized metabolites).
-
High-resolution NMR spectrometer (e.g., 500 MHz or higher).
Procedure for MS-based Analysis:
-
Sample Preparation: Depending on the target metabolites, samples may require derivatization (e.g., for GC-MS analysis of amino acids and TCA cycle intermediates).
-
Chromatographic Separation: Inject the prepared samples onto the appropriate chromatography system (HPLC or GC) to separate the individual metabolites.
-
Mass Spectrometry Detection:
-
Analyze the eluting compounds using the mass spectrometer in a selected reaction monitoring (SRM) mode for targeted quantification or in full scan mode for untargeted analysis.
-
For 13C isotopomer analysis, monitor the mass shifts corresponding to the incorporation of 13C atoms from the labeled glucose.
-
-
Data Analysis:
-
Quantify the total abundance of each metabolite by comparing it to a standard curve.
-
Calculate the mole percent enrichment (MPE) of 13C in each metabolite to determine the contribution of glucose to its synthesis.
-
Procedure for NMR-based Analysis:
-
Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Data Acquisition: Acquire one-dimensional (1H and 13C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra.
-
Data Analysis:
-
Identify and quantify metabolites based on their characteristic chemical shifts and coupling patterns by comparing them to spectral databases.
-
Analyze the 13C satellites in the 1H spectra or directly analyze the 13C spectra to determine the positional enrichment of 13C within the molecule, providing detailed insights into pathway activity.
-
Potential Risks and Considerations
While GKAs show promise for the treatment of type 2 diabetes, metabolomics studies have also highlighted potential risks associated with their mechanism of action.[6] The profound stimulation of glycolysis can lead to an increased production of lactate, posing a potential risk of lactic acidosis.[6] Furthermore, the increased flux through the TCA cycle and generation of citrate can provide precursors for lipid synthesis, potentially leading to fatty liver.[6] These findings underscore the importance of comprehensive metabolic profiling in the preclinical and clinical development of glucokinase activators.
Conclusion
The application of metabolomics, particularly 13C-isotopomer-based approaches, provides an unparalleled depth of understanding into the metabolic consequences of this compound administration.[6] This technology enables a detailed mapping of the metabolic reprogramming in the liver, quantifying the shifts in major carbon fluxes through glycolysis, the TCA cycle, glycogen synthesis, and amino acid metabolism. The quantitative data and detailed protocols presented in this document serve as a valuable resource for researchers aiming to investigate the efficacy and safety of GKAs, ultimately facilitating the development of more effective therapies for type 2 diabetes.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing the risk of hypoglycemia with Glucokinase activator 1
Welcome to the technical support center for Glucokinase activator 1 (GKA1). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing GKA1 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (GKA1)?
A1: Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake in the liver.[1][2] GKA1 is an allosteric activator of glucokinase. It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate.[3][4] This leads to enhanced glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and increased glucose uptake and glycogen (B147801) synthesis in the liver, ultimately lowering blood glucose levels.[2][4][5]
Q2: What is the primary risk associated with the use of GKA1 in experiments?
A2: The primary risk associated with GKA1, particularly dual-acting activators that target both the pancreas and the liver, is hypoglycemia.[5][6] This occurs because GKA1 can overstimulate GK, leading to excessive insulin secretion even at low glucose concentrations.[3][7] Hepato-selective GKAs have been developed to mitigate this risk by primarily targeting the liver and having a lesser effect on pancreatic insulin secretion.[6][8]
Q3: What is the difference between a dual-acting and a hepato-selective GKA?
A3: Dual-acting GKAs activate glucokinase in both the pancreas and the liver. This leads to both increased insulin secretion from pancreatic β-cells and enhanced glucose uptake in the liver.[1] While effective in lowering blood glucose, this dual action carries a higher risk of hypoglycemia.[6] Hepato-selective GKAs are designed to preferentially activate glucokinase in the liver.[6][8] This mechanism focuses on increasing hepatic glucose uptake and reducing hepatic glucose production, with a lower propensity to cause hypoglycemia due to minimal stimulation of insulin secretion.[8]
Q4: Can GKA1 lose its efficacy over time in chronic studies?
A4: Yes, a decline in the glycemic efficacy of some GKAs has been observed in long-term clinical trials.[5][9] The exact mechanisms are still under investigation, but potential contributing factors include the downregulation of glucokinase gene expression in hepatocytes as an adaptive response to chronically elevated intracellular glucose-6-phosphate levels.[9][10] Another concern is the potential for GKA treatment to induce hepatic steatosis (fatty liver) and hypertriglyceridemia, which could contribute to a reduction in efficacy.[7][11][12]
Q5: What are the potential off-target effects of GKA1?
A5: While GKAs are designed to be specific for glucokinase, the potential for off-target effects should be considered. A significant concern is the impact on lipid metabolism. Activation of hepatic glucokinase can lead to an increase in de novo lipogenesis, potentially resulting in elevated triglyceride levels and hepatic steatosis.[6][7][11][12] Researchers should carefully monitor lipid profiles in their experimental models.
Troubleshooting Guide
Issue 1: Unexpectedly high incidence of hypoglycemia in my animal model.
-
Question: I am observing a high rate of hypoglycemia in my animal model treated with GKA1. What can I do to mitigate this?
-
Answer:
-
Dose Reduction: The most straightforward approach is to reduce the dose of GKA1. A dose-response study is recommended to find the optimal therapeutic window that provides efficacy with minimal hypoglycemic events.
-
Timing of Administration: Consider the timing of GKA1 administration in relation to the feeding schedule of your animals. Administering the compound with food can help to counteract the glucose-lowering effect.
-
Consider a Hepato-selective GKA: If you are using a dual-acting GKA, switching to a hepato-selective GKA may reduce the risk of hypoglycemia by minimizing the impact on insulin secretion.[6]
-
Monitor Blood Glucose Frequently: Implement a rigorous blood glucose monitoring schedule, especially during the initial phases of the experiment, to detect and manage hypoglycemic episodes promptly.
-
Issue 2: GKA1 is not showing the expected efficacy in lowering blood glucose.
-
Question: My GKA1 compound is not producing a significant reduction in blood glucose levels in my in vivo model. What are the possible reasons?
-
Answer:
-
Pharmacokinetics and Bioavailability: Ensure that the compound has adequate oral bioavailability and is reaching the target tissues (pancreas and/or liver) at sufficient concentrations. You may need to perform pharmacokinetic studies to verify this.
-
Compound Stability and Solubility: Verify the stability and solubility of your GKA1 compound in the vehicle used for administration. Precipitation of the compound can lead to inconsistent dosing and reduced efficacy.
-
Model-Specific Differences: The efficacy of GKAs can vary between different animal models of diabetes. The underlying pathophysiology of your chosen model may influence its responsiveness to GKA treatment.
-
Declining Efficacy: If the study is long-term, you may be observing the phenomenon of declining efficacy. Consider investigating potential mechanisms such as changes in glucokinase expression or the development of hepatic steatosis.[9]
-
Issue 3: I am observing an increase in liver enzymes and triglycerides in my treated animals.
-
Question: My GKA1-treated animals are showing elevated liver enzymes and plasma triglycerides. Is this expected and what should I do?
-
Answer:
-
Hepatic Lipid Accumulation: This is a known potential side effect of GKAs, particularly with chronic administration.[7][12] The activation of hepatic glucokinase can stimulate the production of triglycerides.
-
Monitor Liver Function: Regularly monitor liver enzymes (ALT, AST) and plasma lipid profiles (triglycerides, cholesterol).
-
Histological Analysis: At the end of the study, perform a histological analysis of the liver to assess for steatosis.
-
Consider a Hepato-selective GKA: Hepato-selective GKAs are being developed with the aim of reducing such liver-associated adverse effects.[8]
-
Issue 4: My GKA1 precipitates in my cell culture media.
-
Question: I am having trouble with the solubility of GKA1 in my cell culture experiments. What can I do?
-
Answer:
-
Solvent and Concentration: Ensure you are using an appropriate solvent (e.g., DMSO) to prepare your stock solution at a high concentration. When diluting into your culture media, make sure the final concentration of the solvent is low and non-toxic to your cells (typically <0.1% DMSO).
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the GKA1 solution can sometimes improve solubility.
-
Test Different Formulations: If solubility issues persist, you may need to explore different salt forms or formulations of the GKA, if available.
-
Consult the Supplier: Contact the supplier of the GKA1 for specific recommendations on its solubility and handling.
-
Quantitative Data
Table 1: In Vitro Potency of Selected Glucokinase Activators
| Compound | EC50 (Human GK) | Glucose Concentration | Reference |
| RO-28-1675 | 54 nM | Not Specified | [13] |
| GKA50 | 33 nM | 5 mM | [13] |
| MK-0941 | 240 nM | 2.5 mM | [13] |
| MK-0941 | 65 nM | 10 mM | [13] |
| PF-04991532 | 80 nM | Not Specified | [13] |
| TTP399 | 304 nM | 15 mM | [14] |
| TTP399 | 762 nM | 5 mM | [14] |
Table 2: Clinical Efficacy of Selected Glucokinase Activators in Type 2 Diabetes
| Compound | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) from Baseline | Key Adverse Events | Reference |
| Dorzagliatin | -0.575% | Significant reduction | Mild hypoglycemia | [15] |
| TTP399 (800 mg) | -0.9% (placebo-subtracted) | Significant reduction | No increased risk of hypoglycemia | [8][14] |
| AZD1656 | -0.431% | -0.522 mmol/L | Increased risk of hypoglycemia | [15] |
| MK-0941 | -0.480% | Not specified | High incidence of hypoglycemia | [15] |
Experimental Protocols
In Vitro Glucokinase Activation Assay
This protocol is a general guideline for measuring the activity of GKA1 on recombinant glucokinase.
Materials:
-
Recombinant human glucokinase (GK)
-
GKA1 compound
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl2)
-
D-Glucose
-
ATP
-
Coupling enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)
-
Thio-NAD+ or NADP+
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of GKA1, glucose, and ATP in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, GK enzyme, and varying concentrations of GKA1.
-
Add Glucose: Add the desired concentration of glucose to the wells.
-
Add Coupling Reagents: Add the coupling enzyme (G6PDH) and Thio-NAD+ or NADP+.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Measure Activity: Monitor the increase in absorbance (for Thio-NADH) or fluorescence (for NADPH) over time in a kinetic mode. The rate of this increase is proportional to the glucokinase activity.[16][17][18]
-
Data Analysis: Calculate the initial reaction velocity for each GKA1 concentration. Plot the velocity against the GKA1 concentration to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
This protocol outlines the steps to assess the effect of GKA1 on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with BSA
-
Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulation)
-
GKA1 compound
-
24-well plates
-
Insulin immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Islet Pre-incubation: Place batches of islets (e.g., 10 islets/well) in a 24-well plate with KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for a pre-incubation period (e.g., 30-60 minutes) at 37°C.[19][20]
-
Basal Insulin Secretion: Replace the pre-incubation buffer with fresh KRB buffer containing the low glucose concentration, with or without GKA1. Incubate for a defined period (e.g., 60 minutes). Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Replace the buffer with KRB buffer containing a high glucose concentration (e.g., 16.7 mM), with or without GKA1. Incubate for the same period. Collect the supernatant for stimulated insulin measurement.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an appropriate immunoassay.
-
Data Analysis: Compare the insulin secretion in the presence and absence of GKA1 at both low and high glucose concentrations to determine the effect of the activator on GSIS.
Hepatic Glucose Uptake Assay
This protocol provides a general method for measuring the effect of GKA1 on glucose uptake in hepatocytes.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line
-
Culture medium
-
GKA1 compound
-
Radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose) or a colorimetric glucose uptake assay kit
-
Lysis buffer
-
Scintillation counter or spectrophotometer
Procedure:
-
Cell Culture: Plate hepatocytes in a multi-well plate and allow them to adhere.
-
Serum Starvation: Before the assay, serum-starve the cells for a few hours to reduce basal glucose uptake.
-
Treatment: Treat the cells with GKA1 at various concentrations in a low-glucose medium for a specified period.
-
Glucose Uptake: Add the radiolabeled glucose analog or the substrate from the colorimetric kit to the cells and incubate for a short period (e.g., 10-30 minutes).[21]
-
Wash and Lyse: Quickly wash the cells with ice-cold PBS to remove extracellular tracer. Lyse the cells using the appropriate lysis buffer.
-
Quantification:
-
For radiolabeled assays, measure the radioactivity in the cell lysates using a scintillation counter.
-
For colorimetric assays, follow the manufacturer's protocol to measure the absorbance.
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration of the cell lysate. Compare the glucose uptake in GKA1-treated cells to the untreated control to determine the effect of the activator.
Visualizations
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 7. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lessons from glucokinase activators: the problem of declining efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opposite effects of a glucokinase activator and metformin on glucose-regulated gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GKA improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity | EurekAlert! [eurekalert.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 17. abcam.com [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Static insulin secretion analysis of isolated islets [protocols.io]
- 20. surgery.wisc.edu [surgery.wisc.edu]
- 21. revvity.com [revvity.com]
Technical Support Center: Glucokinase Activator 1 (GKA1) and Hepatic Steatosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Glucokinase activator 1 (GKA1) and investigating its effects on hepatic steatosis.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving GKA1 and provides potential solutions.
Question: We observed significant hepatic steatosis in our animal models treated with GKA1. How can we mitigate this effect?
Answer:
Hepatic steatosis, or the accumulation of lipids in the liver, is a known potential side effect of glucokinase activators (GKAs).[1][2][3][4] The mechanism is linked to the GKA-mediated increase in hepatic glucose uptake, which can lead to an increase in the expression of genes involved in lipogenesis.[2][5] Here are several strategies to consider for mitigating this effect:
-
Combination Therapy: Consider co-administering GKA1 with other therapeutic agents. While direct evidence for mitigating GKA-induced steatosis is still emerging, combination therapies are a promising approach.
-
SGLT2 Inhibitors: These agents have a different mechanism of action for glucose-lowering and have shown cardiovascular and renal benefits.[6][7][8][9] Their systemic effects on glucose and lipid metabolism may counteract the lipogenic effects of GKA1 in the liver.
-
GLP-1 Receptor Agonists: These have been shown to improve antidiabetic efficacy and reverse hepatic steatosis in some contexts.[4][6][7]
-
ACC Inhibitors: Inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in lipogenesis, has been shown to reduce GKA-induced lipid accumulation in vitro.[5]
-
-
Hepatoselective GKAs: If not already using one, consider a hepatoselective GKA. These compounds are designed to preferentially activate glucokinase in the liver, potentially reducing systemic effects and the risk of hypoglycemia.[4][10][11] Some studies suggest that hepatoselective GKAs may ameliorate hyperglycemia without causing hepatic steatosis.[10]
-
Dose Optimization: Systematically evaluate a range of GKA1 doses. It's possible that a lower effective dose for glucose control may not induce significant steatosis.
-
Dietary Intervention: The pro-steatotic effects of GKAs can be exacerbated by a high-fat diet.[1][5] If your experimental model involves a high-fat diet, consider if a standard chow diet could be used for some arms of the study to isolate the effects of the GKA1.
Question: Our in vitro experiments with GKA1 in primary hepatocytes are showing conflicting results in lipid accumulation. What could be the cause?
Answer:
Inconsistent results in vitro can arise from several factors. Here's a troubleshooting guide:
-
Culture Conditions:
-
Basal Glucose Concentration: Glucokinase activity is highly dependent on glucose levels. Ensure your cell culture media has a consistent and physiologically relevant glucose concentration.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors and lipids that may influence hepatocyte metabolism. Test new lots of FBS before use in critical experiments.
-
Oxygen Tension: Standard cell culture incubators have atmospheric oxygen levels, which are much higher than physiological levels in the liver. This can alter metabolic pathways. If possible, consider using a hypoxic incubator.
-
-
Cell Health and Viability:
-
Confluency: Hepatocytes should be at an optimal confluency. Over-confluent or sparse cultures can behave differently.
-
Passage Number: If using a cell line, ensure you are using cells within a consistent and low passage number range.
-
-
Experimental Design:
-
Time Course: The timing of GKA1 treatment and the endpoint for measuring lipid accumulation are critical. Run a time-course experiment to determine the optimal treatment duration.
-
GKA1 Stability: Ensure the GKA1 is stable in your culture medium over the duration of the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of GKA1-induced hepatic steatosis?
A1: Glucokinase (GK) is a key enzyme that phosphorylates glucose to glucose-6-phosphate, a critical step in both glycolysis and glycogen (B147801) synthesis.[12][13][14] By activating GK, GKA1 enhances glucose uptake and metabolism in the liver.[15] This can lead to an increased flux through the glycolytic pathway, providing substrates for de novo lipogenesis (the synthesis of new fatty acids). This process is mediated by the activation of lipogenic gene expression.[2][5] Additionally, GKA-induced hepatic lipid accumulation has been shown to activate the PERK-UPR (Protein Kinase RNA-like Endoplasmic Reticulum Kinase - Unfolded Protein Response) signaling pathway.[1][5]
Q2: Are all glucokinase activators the same in terms of their potential to cause hepatic steatosis?
A2: No, there can be significant differences. The risk of hepatic steatosis can be influenced by the specific chemical structure and pharmacokinetic properties of the GKA.[10] For instance, hepatoselective GKAs are designed to target the liver specifically, which may reduce off-target effects and potentially the risk of steatosis compared to systemic GKAs.[10][11] Newer generation GKAs, such as dorzagliatin, are also being developed with improved safety profiles.[11][13][16]
Q3: What are the key biomarkers to monitor for GKA1-induced hepatic steatosis in preclinical studies?
A3: A comprehensive assessment should include:
-
Plasma/Serum Markers:
-
Hepatic Tissue Analysis:
-
Histology: Hematoxylin and eosin (B541160) (H&E) staining for overall liver morphology and Oil Red O staining for neutral lipid accumulation.[5]
-
Biochemical assays: Direct measurement of triglyceride content in liver homogenates.[12]
-
Gene expression analysis: qPCR or RNA-seq to measure the expression of lipogenic genes (e.g., SREBP-1c, FASN, ACC).
-
Western blotting: To assess the activation of signaling pathways like the PERK-UPR pathway.[5]
-
Quantitative Data Summary
Table 1: Illustrative Effects of GKA1 on Hepatic Lipid Metabolism in a High-Fat Diet Mouse Model
| Parameter | Vehicle Control | GKA1 (Low Dose) | GKA1 (High Dose) |
| Plasma Glucose (mg/dL) | 250 ± 20 | 180 ± 15 | 120 ± 10 |
| Plasma Triglycerides (mg/dL) | 100 ± 10 | 125 ± 12 | 180 ± 20 |
| Liver Weight (g) | 1.5 ± 0.1 | 1.7 ± 0.1 | 2.2 ± 0.2 |
| Hepatic Triglycerides (mg/g liver) | 20 ± 5 | 45 ± 8 | 90 ± 12 |
| Hepatic FASN mRNA (fold change) | 1.0 | 2.5 | 5.0 |
| Hepatic ACC mRNA (fold change) | 1.0 | 2.2 | 4.5 |
Note: This table presents illustrative data based on findings described in the literature.[1][2][5][12] Actual results will vary depending on the specific GKA, dose, animal model, and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Hepatic Lipid Accumulation in Mice
-
Animal Model: Use a relevant mouse model, such as C57BL/6J mice on a high-fat diet for 16-20 weeks to induce obesity and insulin (B600854) resistance.[5]
-
Treatment: Administer GKA1 or vehicle control daily via oral gavage for a specified period (e.g., 4 weeks).[5]
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture. Perfuse the liver with PBS and collect liver tissue.
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin for H&E staining.
-
Embed another portion in OCT compound and freeze for Oil Red O staining to visualize neutral lipids.[5]
-
-
Hepatic Triglyceride Quantification:
-
Homogenize a known weight of liver tissue.
-
Extract lipids using a suitable method (e.g., Folch method).
-
Quantify triglyceride levels using a commercial colorimetric assay kit.
-
-
Gene Expression Analysis:
-
Isolate total RNA from a portion of the liver tissue.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression of target genes (e.g., SREBP-1c, FASN, ACC) normalized to a housekeeping gene (e.g., GAPDH).
-
Visualizations
Caption: GKA1-induced hepatic steatosis signaling pathway.
Caption: Experimental workflow for assessing GKA1-induced steatosis.
Caption: Logical relationship of mitigation strategies for GKA1-induced steatosis.
References
- 1. news-medical.net [news-medical.net]
- 2. Glucokinase activation leads to an unsustained hypoglycaemic effect with hepatic triglyceride accumulation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy with GLP-1 receptor agonist and SGLT2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SGLT2 Inhibitors in Combination Therapy: From Mechanisms to Clinical Considerations in Type 2 Diabetes Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Glucokinase activators and imeglimin: new weaponry in the armamentarium against type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic management of PI3Kα inhibitor-induced hyperglycemia with a novel glucokinase activator: Advancing the Frontier of PI3Kα inhibitor therapy – Molecular Metabolism [molecularmetabolism.com]
Technical Support Center: Glucokinase Activator 1 (GKA1) Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a loss of Glucokinase activator 1 (GKA1) efficacy over time in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished glucose-lowering effect of our Glucokinase activator (GKA) in our long-term animal studies. What are the potential underlying mechanisms?
A1: The decline in GKA efficacy, often termed tachyphylaxis, is a documented phenomenon observed in both preclinical and clinical studies[1][2]. Several mechanisms, primarily centered on hepatic and pancreatic adaptations, are thought to contribute:
-
Hepatic Metabolic Shunting and Steatosis: Chronic activation of glucokinase (GK) in the liver can lead to an accumulation of glucose-6-phosphate (G6P). This surplus G6P can be shunted into pathways like de novo lipogenesis, leading to increased triglyceride production and potentially hepatic steatosis[3][4]. This lipid accumulation may, in turn, impair the liver's response to the GKA.
-
Adaptive Gene Expression Changes: Prolonged exposure to a GKA can trigger feedback mechanisms that alter the expression of key glucose-regulating enzymes in the liver. This includes the repression of the glucokinase (Gck) gene itself and the induction of glucose-6-phosphatase (G6Pase), the enzyme that counteracts GK's action by converting G6P back to glucose[1][5].
-
Pancreatic β-Cell Glucolipotoxicity: While GKAs are designed to enhance glucose-stimulated insulin (B600854) secretion (GSIS), chronic overstimulation of pancreatic β-cells in a high-glucose and high-lipid environment could potentially lead to cellular stress and a decline in their glucose responsiveness[6].
-
Compound-Specific Off-Target Effects: Some earlier generation GKAs may have had off-target effects that contributed to lipid accumulation, independent of their direct action on glucokinase[1].
Q2: What are the key differences between first and next-generation Glucokinase activators in terms of sustained efficacy?
A2: Early-generation GKAs often faced challenges with a lack of long-term efficacy, along with safety concerns like hypoglycemia and dyslipidemia[7]. Next-generation GKAs have been developed to address these limitations:
-
Dual-Acting GKAs (e.g., Dorzagliatin): These compounds are designed to act on both the liver and the pancreas, aiming for a more balanced and sustained glycemic control[8][9]. Clinical trials with dorzagliatin (B607184) have shown favorable long-term efficacy and safety profiles[7].
-
Hepato-selective GKAs (e.g., TTP399): These activators specifically target glucokinase in the liver. By avoiding direct stimulation of the pancreas, they aim to reduce the risk of hypoglycemia[8][10]. TTP399 has demonstrated clinically significant outcomes with minimal adverse effects[9].
Q3: We are planning a study to evaluate the long-term efficacy of a novel GKA. What are the critical parameters to monitor?
A3: A comprehensive long-term study should include monitoring of:
-
Glycemic Control:
-
Glycated hemoglobin (HbA1c)
-
Fasting plasma glucose (FPG)
-
Postprandial plasma glucose (PPG)
-
-
Lipid Profile:
-
Plasma triglycerides
-
Hepatic triglyceride content (if feasible in the animal model)
-
-
Pancreatic β-Cell Function:
-
Glucose-stimulated insulin secretion (GSIS) from isolated islets
-
-
Hepatic Enzyme Expression and Activity:
-
Glucokinase (Gck) protein levels and activity
-
Glucose-6-phosphatase (G6Pase) activity
-
Troubleshooting Guides
Issue 1: Rapid Loss of Glycemic Control in an in vivo Study
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Poor Pharmacokinetics | - Verify the stability of the GKA in the formulation used for administration. - Perform pharmacokinetic analysis to ensure adequate and sustained exposure. |
| Rapid Development of Hepatic Resistance | - Analyze liver tissue for triglyceride accumulation. - Measure hepatic Gck and G6Pase gene expression and enzyme activity. |
| Model-Specific Effects | - Consider the diabetic animal model being used. Some models, like the Goto-Kakizaki rat, have been shown to exhibit diminished efficacy with certain GKAs[5][11]. |
Issue 2: Increased Plasma Triglycerides Observed with GKA Treatment
| Potential Cause | Troubleshooting Steps |
| Hepatic De Novo Lipogenesis | - Perform metabolic flux analysis in hepatocytes to trace the fate of glucose carbons. - Measure the expression of key lipogenic enzymes in the liver. |
| Off-Target Effects of the Compound | - Screen the GKA against a panel of relevant off-targets. - Compare the effects with a structurally distinct GKA. |
| Pancreatic Overstimulation and Hyperinsulinemia | - Measure fasting and glucose-stimulated insulin levels. Chronically elevated insulin can promote lipogenesis. |
Quantitative Data Summary
Table 1: Clinical Trial Data on GKA Efficacy and Safety
| Glucokinase Activator | Study Duration | Change in HbA1c | Effect on Triglycerides | Risk of Hypoglycemia | Citation(s) |
| MK-0941 | 30 weeks | Initial reduction, but efficacy was not sustained. | 6-19% increase | Significantly increased in some dose groups. | [2] |
| TTP399 (800 mg) | 6 months | -0.9% (placebo-subtracted) | Not associated with significant changes. | Not associated with an increased risk. | [7][12] |
| Dorzagliatin (add-on to metformin) | 24 weeks | Significantly reduced compared to placebo. | Not specified as a primary adverse event. | No severe hypoglycemia reported. | [7] |
Table 2: Preclinical Data on GKA Long-Term Efficacy
| Glucokinase Activator | Animal Model | Study Duration | Outcome on Glycemic Control | Citation(s) | | :--- | :--- | :--- | :--- | | MK-0941 | Goto-Kakizaki rats | 24 weeks | Transient decrease in HbA1c, followed by an increase over time. |[5][11] | | TMG-123 | Goto-Kakizaki rats | 24 weeks | Continuous decrease in HbA1c and plasma glucose. |[5][11] | | Compound B | Sulfonylurea-desensitized rats | 5 weeks | Sustained glucose-lowering efficacy. |[13] |
Experimental Protocols
Protocol 1: Hepatic Glucokinase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from standard fluorometric and spectrophotometric methods[14][15].
Principle: Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH can be measured by absorbance at 340 nm or by fluorescence (Ex/Em = ~340/460 nm).
Materials:
-
Tissue or cell lysate containing glucokinase
-
Assay Buffer: e.g., 60 mM Tris, pH 9.0
-
Magnesium Chloride (MgCl₂): 20 mM final concentration
-
ATP: 4.0 mM final concentration
-
D-Glucose: 12.0 mM final concentration
-
NADP+: 0.9 mM final concentration
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): 10 units/reaction
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mix containing assay buffer, MgCl₂, ATP, glucose, NADP+, and G6PDH.
-
Add the sample (e.g., liver homogenate supernatant) to the reaction mix.
-
Monitor the increase in absorbance at 340 nm or fluorescence in a kinetic mode at a constant temperature (e.g., 30°C).
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the curve.
-
One unit of glucokinase activity is defined as the amount of enzyme that phosphorylates 1.0 µmole of D-glucose to D-glucose-6-phosphate per minute at the specified conditions.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol is based on established methods for assessing β-cell function[16][17].
Principle: Pancreatic islets are incubated in low and high glucose concentrations, with or without the GKA, to measure their insulin secretion response.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated).
-
GKA compound dissolved in a suitable vehicle (e.g., DMSO).
-
Insulin immunoassay kit (e.g., ELISA or RIA).
Procedure:
-
Allow isolated islets to recover after isolation.
-
Pre-incubate batches of islets (e.g., 10 islets per well in triplicate) in KRB with 2.8 mM glucose for a defined period (e.g., 2 x 20 minutes) to establish a basal secretion rate.
-
Incubate the islets for 1 hour in:
-
KRB with 2.8 mM glucose (basal)
-
KRB with 16.7 mM glucose (stimulated)
-
KRB with 16.7 mM glucose + GKA
-
Appropriate vehicle controls.
-
-
Collect the supernatant at the end of the incubation period.
-
Measure the insulin concentration in the supernatant using an insulin immunoassay.
-
Optionally, lyse the islets to measure intracellular insulin content for normalization.
-
Express the results as insulin secreted per islet or as a stimulation index (stimulated/basal).
Visualizations
Caption: Hepatic mechanisms contributing to the loss of GKA efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disruptions in hepatic glucose metabolism are involved in the diminished efficacy after chronic treatment with glucokinase activator | PLOS One [journals.plos.org]
- 6. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 7. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 8. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.kfas.org.kw [pure.kfas.org.kw]
- 10. researchgate.net [researchgate.net]
- 11. Disruptions in hepatic glucose metabolism are involved in the diminished efficacy after chronic treatment with glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. breakthrought1d.org [breakthrought1d.org]
- 13. A small-molecule glucokinase activator lowers blood glucose in the sulfonylurea-desensitized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. siriusgenomics.com [siriusgenomics.com]
- 16. protocols.io [protocols.io]
- 17. Research Protocols - MACDONALD ISLET BIOLOGY LABORATORY [bcell.org]
Technical Support Center: Glucokinase Activator 1 (GKA1) - Identifying and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with Glucokinase activator 1 (GKA1). The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GKA1) and what is its primary mechanism of action?
A1: this compound (GKA1) is a small molecule designed to allosterically activate glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3] GK is predominantly found in the liver and pancreatic β-cells and functions as a glucose sensor.[1][2] GKA1 binds to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose.[1] This leads to enhanced glucose phosphorylation, which in the pancreas, stimulates insulin (B600854) secretion, and in the liver, promotes glucose uptake and glycogen (B147801) synthesis.[1][2]
Q2: What are the known or potential off-target effects of Glucokinase Activators?
A2: Early-generation glucokinase activators have been associated with several off-target effects and adverse events, including:
-
Hypoglycemia: Overstimulation of GK in pancreatic β-cells can lead to excessive insulin secretion, causing low blood sugar.[3][4]
-
Hyperlipidemia and Hepatic Steatosis: Increased GK activity in the liver can lead to an accumulation of lipids and triglycerides.[4]
-
Loss of Efficacy: Some GKAs have shown a decline in their glucose-lowering effects over time in clinical trials.[4]
Newer generation GKAs, such as hepatoselective activators, are being developed to minimize these risks by targeting GK primarily in the liver and avoiding effects on the pancreas.[3]
Q3: How can I predict potential off-target effects of GKA1 before starting my experiments?
A3: In silico methods are a valuable first step to predict potential off-target interactions. These computational tools can screen small molecules against databases of known protein structures to identify potential binding partners other than glucokinase. This can help in prioritizing which off-target assays to perform.
Troubleshooting Guides
Issue 1: Inconsistent results in my in vitro glucokinase activation assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reagent Instability | Prepare fresh ATP and glucose solutions for each experiment. Ensure proper storage of the glucokinase enzyme according to the manufacturer's instructions. | Consistent enzyme activity and reproducible dose-response curves. |
| Assay Conditions | Optimize the assay buffer pH (typically around 7.4) and temperature (usually 25-30°C). Ensure the glucose concentration is appropriate for detecting activation (e.g., a sub-saturating concentration). | Optimal enzyme performance and a clear window to measure activation. |
| Compound Precipitation | Visually inspect for any precipitation of GKA1 in the assay wells. If observed, consider using a lower concentration range or a different solvent. Include a vehicle control to assess solvent effects. | Clear solutions in assay wells and accurate determination of GKA1 potency. |
Issue 2: High background signal in my cellular thermal shift assay (CETSA).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Cell Lysis | Ensure complete cell lysis to release the target protein. Sonication or the use of appropriate lysis buffers with protease inhibitors is recommended. | A higher yield of soluble protein and a stronger signal for the target protein on the western blot. |
| Non-specific Antibody Binding | Optimize the primary and secondary antibody concentrations. Increase the number and duration of wash steps after antibody incubation. | Reduced background bands on the western blot, leading to a clearer and more quantifiable signal for the target protein. |
| Suboptimal Heating | Use a thermal cycler for precise and uniform heating of the samples. Perform a temperature gradient to determine the optimal melting temperature of the target protein. | Consistent and reproducible thermal denaturation curves. |
Issue 3: Unexpected cellular phenotype not consistent with glucokinase activation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition/Activation | Perform a kinome-wide selectivity screen to identify unintended kinase targets. | A comprehensive profile of GKA1's kinase selectivity, helping to identify potential off-target interactions that could explain the observed phenotype. |
| Activation of Compensatory Pathways | Use western blotting to probe for the activation of known compensatory signaling pathways related to glucose and lipid metabolism. | A better understanding of the cellular response to GKA1 treatment and identification of any unintended signaling consequences. |
| Cytotoxicity | Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of GKA1. | Identification of a non-toxic concentration range for use in cellular assays, ensuring that the observed phenotype is not due to general cellular stress or death. |
Data Presentation
Table 1: On-Target Potency of Various Glucokinase Activators
| Compound | EC50 (nM) for Glucokinase Activation | Reference |
| Dorzagliatin | Varies with glucose concentration (e.g., ~1.1 µM at 5 mM glucose) | [5] |
| TTP399 | 762 nM at 5 mM glucose | [3] |
| ARRY-403 | Potent activation demonstrated in preclinical models | [6] |
| AM-2394 | 60 nM | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Representative Off-Target Profile of a Kinase Inhibitor (Illustrative Example)
| Kinase Target | IC50 (nM) |
| Glucokinase (On-Target) | <100 |
| Kinase A | >10,000 |
| Kinase B | 5,200 |
| Kinase C | >10,000 |
| Kinase D | 8,900 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits the activity of a target by 50%.
Experimental Protocols
1. In Vitro Glucokinase Activation Assay (Coupled Enzyme Assay)
This protocol measures the activation of recombinant glucokinase by monitoring the production of glucose-6-phosphate (G6P) through a coupled reaction with glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is measured by absorbance at 340 nm.
-
Reagents:
-
Glucokinase (recombinant)
-
Glucose
-
ATP
-
MgCl₂
-
NADP+
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM DTT)
-
GKA1 stock solution (in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose, ATP, MgCl₂, and NADP+.
-
Add varying concentrations of GKA1 or vehicle (DMSO) to the wells of a microplate.
-
Add G6PDH to all wells.
-
Initiate the reaction by adding the glucokinase enzyme.
-
Immediately measure the increase in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the GKA1 concentration to determine the EC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
This method assesses the target engagement of GKA1 in a cellular context by measuring the thermal stabilization of glucokinase upon ligand binding.
-
Procedure:
-
Cell Treatment: Treat intact cells with either GKA1 or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble glucokinase at each temperature point using western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble glucokinase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GKA1 indicates target engagement.
-
3. Kinome Profiling
This technique is used to determine the selectivity of GKA1 by screening it against a large panel of kinases.
-
Procedure:
-
Compound Submission: Provide a sample of GKA1 to a commercial service provider that offers kinome profiling services.
-
Assay Performance: The service provider will typically perform either binding assays (e.g., radioligand binding or competition binding assays) or functional enzymatic assays to measure the interaction of GKA1 with a large number of kinases (often hundreds).
-
Data Analysis: The results are usually provided as a percentage of inhibition at a specific concentration or as IC50 values for the kinases that are significantly inhibited. This data allows for a comprehensive assessment of the selectivity of GKA1.
-
Mandatory Visualizations
References
- 1. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
Optimizing dosing regimens of Glucokinase activator 1 in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Glucokinase Activator 1 (GKA1) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (GKA1)?
A1: Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells.[1][2] It functions as a glucose sensor, regulating glucose uptake and insulin (B600854) secretion.[1][2] GKA1 is a small molecule that binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose.[1] This results in the enzyme being more active at lower glucose concentrations, leading to enhanced glucose uptake in the liver and increased glucose-stimulated insulin secretion from pancreatic β-cells.[1][2][3]
Q2: What are the expected effects of GKA1 in preclinical models?
A2: In various rodent models of type 2 diabetes, GKA1 and other glucokinase activators have been shown to lower blood glucose levels.[2][4] This is achieved by stimulating insulin secretion and enhancing hepatic glucose utilization.[2][3] Studies have demonstrated improvements in both fasting and postprandial glucose levels.[1]
Q3: What is the role of the Glucokinase Regulatory Protein (GKRP) in GKA1's mechanism of action in the liver?
A3: In the liver, glucokinase activity is modulated by the glucokinase regulatory protein (GKRP). At low glucose concentrations, GK is sequestered in the nucleus in an inactive complex with GKRP.[2] When glucose levels rise, this complex dissociates, and GK translocates to the cytoplasm to phosphorylate glucose.[2] Glucokinase activators can promote the dissociation of the GK-GKRP complex, thereby increasing the amount of active GK in the cytoplasm and enhancing hepatic glucose uptake.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in vivo.
-
Question: We are observing variable or minimal glucose-lowering effects in our animal models after oral administration of GKA1. What could be the cause?
-
Answer:
-
Pharmacokinetics: Glucokinase activators can have rapid absorption and clearance. For instance, the GKA MK-0941 reaches maximum plasma levels within an hour and has a half-life of approximately 2 hours in mice and dogs.[4] Ensure your dosing regimen and time points for blood glucose measurement are optimized to capture the peak effect. Consider more frequent dosing (e.g., twice daily) if the compound's half-life is short.[4]
-
Dose Selection: The dose-response relationship for GKAs can be steep. Ensure you have performed a thorough dose-ranging study to identify the optimal dose for your specific model. Refer to the provided dose-response data for guidance.
-
Loss of Efficacy: Some clinical trials with GKAs have reported a loss of efficacy over time.[2] While the exact mechanisms are still under investigation, potential contributing factors in preclinical models could include glucotoxicity-induced β-cell failure with chronic overstimulation.[2] Consider the duration of your study and monitor β-cell function markers.
-
Animal Model: The metabolic state of your animal model is crucial. The efficacy of GKAs can vary between different diabetic models (e.g., diet-induced obese vs. genetic models).[4]
-
Issue 2: Hypoglycemia observed at therapeutic doses.
-
Question: Our animals are experiencing hypoglycemia, even at doses that provide good glycemic control. How can we mitigate this?
-
Answer:
-
Mechanism of Action: By increasing the affinity of glucokinase for glucose, GKAs can lower the threshold for glucose-stimulated insulin secretion.[2] This can lead to insulin release even at low blood glucose levels, causing hypoglycemia.[2]
-
Dosing Strategy: Administering GKA1 with meals can help to mitigate the risk of hypoglycemia. Dose titration is also a critical strategy to find a therapeutic window that minimizes this side effect.[5]
-
Compound Selection: Newer generation GKAs are being developed with different properties, such as being hepato-selective, to reduce the risk of hypoglycemia by primarily targeting hepatic glucose uptake rather than pancreatic insulin secretion.[6] If hypoglycemia is a persistent issue, exploring such analogs may be beneficial.
-
Issue 3: Elevated plasma triglycerides (dyslipidemia) with chronic treatment.
-
Question: We have observed an increase in plasma triglycerides in our animals after several weeks of GKA1 treatment. Is this an expected finding?
-
Answer:
-
On-Target Effect: Yes, this is a potential on-target effect of glucokinase activation. Increased glucokinase activity in the liver can lead to an increase in hepatic lipogenesis, resulting in elevated circulating triglyceride levels.[2] This has been observed in both preclinical and clinical studies with some GKAs.[2][7]
-
Monitoring: It is essential to monitor lipid profiles during chronic GKA1 studies.
-
Mitigation Strategies: The development of hepato-selective GKAs that maintain the physiological regulation by GKRP may help to mitigate this effect.[6]
-
Data Presentation
Table 1: In Vitro Activity of Representative Glucokinase Activators
| Compound | Parameter | Value | Conditions | Reference |
| MK-0941 | S0.5 for Glucose | Lowered from 6.9 to 1.4 mM | 1 µM MK-0941 | [4] |
| Vmax | Increased 1.5-fold | 1 µM MK-0941 | [4] | |
| EC50 | 0.240 µM | 2.5 mM Glucose | [4] | |
| EC50 | 0.065 µM | 10 mM Glucose | [4] | |
| GKA23 | S0.5 for Glucose (rat GK) | Lowered from 9.59 to 0.54 mM | [8] | |
| EC50 (rat GK) | 152 nM | 5 mM Glucose | [8] | |
| S0.5 for Glucose (mouse GK) | Lowered from 11.31 to 0.67 mM | [8] | ||
| EC50 (mouse GK) | 267 nM | 5 mM Glucose | [8] | |
| GKA1 | EC50 | 34 nM | Liver-directed GKA | [9] |
Table 2: Pharmacokinetic Parameters of Representative Glucokinase Activators
| Compound | Species | Dose | Tmax | T1/2 | Reference |
| MK-0941 | Mice & Dogs | Oral | ~1 hour | ~2 hours | [4] |
| HMS5552 | Healthy Humans | 5-50 mg (single dose) | - | 4.48 - 7.51 hours | [10] |
| Globalagliatin | Humans (T2D) | 20-320 mg (once daily) | 3-5 hours post-dose | - | [11] |
Table 3: In Vivo Pharmacodynamic Effects of Representative Glucokinase Activators
| Compound | Model | Dose | Effect | Reference |
| MK-0941 | Dogs (OGTT) | Oral | Up to 48% reduction in plasma glucose AUC(0-2h) | [4] |
| GKA1 | DIO Mice (OGTT) | 30 mg/kg (oral) | 21% reduction in glucose AUC | [9] |
| GKA1 | DIO Mice (OGTT) | 100 mg/kg (oral) | 34% reduction in glucose AUC | [9] |
Experimental Protocols
Protocol 1: In Vitro Glucokinase Activity Assay
This protocol is for determining the effect of GKA1 on the kinetics of the glucokinase enzyme.
-
Reagents and Materials:
-
Recombinant human glucokinase
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
D-Glucose stock solution
-
ATP stock solution
-
NADP⁺ stock solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
GKA1 dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP⁺, ATP, and G6PDH.
-
Add varying concentrations of GKA1 (or vehicle control) to the wells of the microplate.
-
Add the recombinant glucokinase enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding varying concentrations of D-glucose to the wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (kinetic read). The production of NADPH by G6PDH is directly proportional to the glucokinase activity.
-
Calculate the reaction velocity for each condition.
-
Determine the S₀.₅ (glucose concentration at half-maximal velocity) and Vₘₐₓ from a Michaelis-Menten plot for each GKA1 concentration.
-
To determine the EC₅₀, use a fixed, sub-saturating concentration of glucose and vary the concentration of GKA1.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Rodent Model
This protocol assesses the in vivo efficacy of GKA1 on glucose disposal.
-
Animals and Acclimation:
-
Use an appropriate rodent model of type 2 diabetes (e.g., diet-induced obese C57BL/6J mice or db/db mice).
-
Acclimate animals to handling and gavage procedures.
-
-
Procedure:
-
Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Record the baseline body weight.
-
Administer GKA1 or vehicle control via oral gavage at the desired dose.
-
At a specified time post-dose (e.g., 30-60 minutes, based on Tₘₐₓ data), collect a baseline blood sample (time 0) from the tail vein to measure blood glucose.
-
Administer a glucose challenge via oral gavage (e.g., 2 g/kg).
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group to assess the effect of GKA1 on glucose tolerance.
-
Visualizations
Caption: GKA1 enhances glucose sensing in the pancreas and liver.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 8. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Safety, tolerability, pharmacokinetics, and pharmacodynamics of novel glucokinase activator HMS5552: results from a first-in-human single ascending dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of Globalagliatin, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Glucokinase activator 1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glucokinase activator 1 (GKA1) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (GKA1) shows lower than expected potency (high EC50 value). What are the potential causes?
A1: Several factors can contribute to a perceived decrease in GKA1 potency. Consider the following:
-
Sub-optimal Glucose Concentration: Glucokinase activators work by increasing the enzyme's affinity for glucose.[1] The EC50 of GKA1 is dependent on the glucose concentration in your assay. Ensure you are using the recommended glucose concentration for your specific assay conditions. For instance, some activators show different EC50 values at varying glucose levels (e.g., 2.5 mM vs. 10 mM glucose).[2]
-
Reagent Quality and Storage:
-
GKA1: Ensure the compound has been stored correctly (typically at -20°C for powder and -80°C in solvent) to prevent degradation.[3] Repeated freeze-thaw cycles should be avoided.[4]
-
Glucokinase Enzyme: The activity of the glucokinase enzyme is critical. Use a fresh or properly stored enzyme preparation. Avoid multiple freeze-thaw cycles.
-
ATP: ATP solutions are prone to degradation. Prepare fresh ATP solutions or use aliquots stored at -20°C.[5]
-
-
Assay Components:
-
Presence of Inhibitors: Samples may contain endogenous inhibitors. For example, in hepatic systems, the Glucokinase Regulatory Protein (GKRP) can sequester glucokinase in the nucleus, inhibiting its activity.[8]
Q2: I am observing high variability between replicate wells in my glucokinase activity assay. What could be the reason?
A2: High variability can obscure real effects. Here are common sources and solutions:
-
Pipetting Inaccuracy: Inconsistent pipetting of small volumes of GKA1, enzyme, or substrates can lead to significant well-to-well variation. Use calibrated pipettes and consider preparing master mixes for reagents to be added to all wells.[9]
-
Incomplete Reagent Mixing: Ensure all components are thoroughly mixed before and after addition to the assay plate. Avoid introducing bubbles.[9]
-
Edge Effects: Temperature and evaporation gradients across a microplate can cause "edge effects," leading to higher variability in the outer wells. It is advisable to fill the outer wells with a buffer or solvent and not use them for experimental samples.[10]
-
Sample Preparation: For cell-based assays, ensure uniform cell seeding density. In tissue homogenates, incomplete homogenization can lead to variable enzyme concentrations.[5]
Q3: My negative control (DMSO/vehicle) shows a high background signal. How can I troubleshoot this?
A3: A high background can mask the true effect of your activator. Potential causes include:
-
Contaminated Reagents: One or more of your assay components might be contaminated with a substance that fluoresces at the detection wavelength or participates in the coupled reaction.
-
Autofluorescence: In fluorometric assays, cell lysates or tissue homogenates can exhibit autofluorescence.[4] Running a sample background control (sample without the fluorescent probe or with a specific inhibitor) can help quantify this.
-
Non-specific Reduction of Probe: High concentrations of reducing agents in the sample, such as DTT, can lead to non-specific reduction of the fluorescent probe.[11]
Q4: The kinetic profile of my glucokinase activation does not follow the expected sigmoidal curve. Why might this be?
A4: Glucokinase exhibits positive cooperativity with glucose, resulting in a sigmoidal response curve.[12] Glucokinase activators can alter these kinetics, often shifting the curve to a more hyperbolic shape.[12]
-
Activator Concentration: The concentration of the GKA itself can influence the Hill coefficient (a measure of cooperativity). High concentrations of some GKAs can significantly reduce the Hill coefficient, leading to a loss of the sigmoidal shape.[13]
-
Assay Conditions: Factors like pH and ionic strength can influence enzyme kinetics. Ensure your assay buffer is correctly prepared and at the optimal pH (typically around 7.2-9.0).[6][7]
Quantitative Data Summary
Table 1: Kinetic Parameters of Various Glucokinase Activators
| Activator | EC50 (nM) | Glucose Concentration (mM) | Organism/System | Reference |
| This compound | 34 | Not Specified | Liver-directed | [3][14] |
| GKA23 | 152 ± 2 | 5 | Recombinant Rat GK | [7] |
| GKA23 | 267 ± 97 | 5 | Recombinant Mouse GK | [7] |
| MK-0941 | 240 | 2.5 | Recombinant Human GK | [2] |
| MK-0941 | 65 | 10 | Recombinant Human GK | [2] |
| GKA50 | 33 | 5 | Not Specified | [2] |
| RO-28-1675 | 54 | Not Specified | Not Specified | [2] |
| Globalagliatin (LY2608204) | 42 | Not Specified | Not Specified | [2] |
| PF-04991532 | 80 | Not Specified | Human | [2] |
| PF-04991532 | 100 | Not Specified | Rat | [2] |
Note: EC50 values are highly dependent on assay conditions, particularly glucose concentration. Direct comparison between different studies should be made with caution.
Experimental Protocols & Methodologies
Coupled Spectrophotometric Glucokinase Activity Assay
This method measures glucokinase activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the change in absorbance at 340 nm.[7]
Materials:
-
Assay Buffer: e.g., 50 mM K+MOPS, pH 7.2, 250 mM KCl, 10 mM MgCl2, 1 mM DTT.[7]
-
Recombinant Glucokinase
-
This compound (GKA1)
-
D-Glucose
-
ATP
-
NADP+
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a master mix containing assay buffer, NADP+ (e.g., 1 mM), and G6PDH (e.g., 5 U/mL).[7]
-
Add the desired concentrations of GKA1 (or vehicle control) to the wells.
-
Add the glucokinase enzyme to the wells.
-
Add the desired concentration of glucose (e.g., 5 mM).[7]
-
Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding ATP (e.g., 1 mM).[7]
-
Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for 20-30 minutes.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.
Visualizations
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. siriusgenomics.com [siriusgenomics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Cellular Regulation of Human Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Selectivity of Glucokinase Activator 1 (GKA1) for Hepatic Glucokinase
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the selectivity of Glucokinase Activator 1 (GKA1) for hepatic glucokinase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why is hepatic selectivity for a Glucokinase Activator (GKA) important?
Glucokinase (GK) plays a crucial role in glucose homeostasis in both the liver and the pancreas.[1][2][3] In the pancreas, GK acts as a glucose sensor, triggering insulin (B600854) secretion in response to rising blood glucose levels.[1][4] In the liver, GK facilitates glucose uptake and its conversion to glycogen (B147801) for storage.[2][5]
A non-selective GKA that activates glucokinase in both the pancreas and the liver can lead to an excessive insulin release, even at low glucose concentrations, posing a significant risk of hypoglycemia.[6][7][8][9] By developing hepatoselective GKAs, the aim is to enhance hepatic glucose uptake and reduce hepatic glucose output without overstimulating insulin secretion from the pancreas, thereby minimizing the risk of hypoglycemia.[5][6][10][11]
FAQ 2: What is the role of Glucokinase Regulatory Protein (GKRP) in achieving hepatic selectivity?
In the liver, glucokinase activity is modulated by the Glucokinase Regulatory Protein (GKRP).[8][10] At low glucose concentrations, GKRP binds to GK and sequesters it in the nucleus in an inactive state.[5][10] When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to become active.[10]
Some GKAs can be designed to preferentially interact with the GK/GKRP complex, promoting the dissociation of GK from GKRP.[10][12] This mechanism provides a potential avenue for developing liver-selective activators, as GKRP is predominantly expressed in the liver and not in pancreatic β-cells.[12]
Troubleshooting Guides
Problem 1: My GKA1 shows potent activation in vitro but lacks selectivity for hepatic glucokinase in cell-based assays.
Possible Cause 1: Inherent lack of structural basis for selectivity.
-
Troubleshooting Tip: The molecular structure of your GKA1 may not possess features that allow for differential binding or activation of glucokinase in the hepatic versus pancreatic cellular environment.
-
Suggested Experiment: Conduct a structure-activity relationship (SAR) study to identify chemical modifications that could confer hepatoselectivity. For example, incorporating a carboxyl group can enable uptake through organic anion-transporting polypeptides (OATPs) that are highly expressed in the liver.[6]
Possible Cause 2: Assay conditions do not mimic the physiological differences between liver and pancreatic cells.
-
Troubleshooting Tip: Standard enzymatic assays may not capture the regulatory nuances present in different cell types.
-
Suggested Experiment: Develop and utilize cell-based assays that reflect the distinct intracellular environments of hepatocytes and pancreatic β-cells.
-
Hepatocyte Assay: Use primary hepatocytes or HepG2 cells to assess GKA1 activity. These cells express GKRP, providing a more physiologically relevant model for hepatic GK activation.[13]
-
Pancreatic Islet Assay: Use isolated pancreatic islets or insulinoma cell lines (e.g., INS-1) to evaluate the effect of GKA1 on glucose-stimulated insulin secretion (GSIS).[14]
-
Experimental Workflow for Assessing GKA1 Selectivity
Caption: Workflow for assessing GKA1 hepatic selectivity.
Problem 2: Difficulty in reliably measuring hepatic glucokinase activity.
Troubleshooting Tip: Measuring glucokinase activity can be challenging due to the presence of other hexokinases. It is crucial to use an assay that can specifically quantify glucokinase activity.
Recommended Protocol: Coupled Enzyme Assay for Glucokinase Activity
This method is a straightforward and widely used approach to measure glucokinase activity spectrophotometrically.[15]
Principle: Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The G6P produced is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the GK activity.
Materials:
-
Tris buffer (pH 9.0)
-
Magnesium chloride (MgCl2)
-
Adenosine 5'-triphosphate (ATP)
-
D-glucose
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Sample containing glucokinase (e.g., liver tissue homogenate, cell lysate)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture with the following final concentrations: 60 mM Tris, 20 mM MgCl2, 4.0 mM ATP, 12.0 mM glucose, 0.9 mM NADP+, and 10 units of G6PDH.[15]
-
Add the sample containing glucokinase to initiate the reaction. The amount of sample should be limiting for the reaction rate.
-
Immediately place the reaction mixture in a thermostatted spectrophotometer at 30°C.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial rate of the reaction (the linear portion of the absorbance vs. time curve).
-
One unit of glucokinase activity is defined as the amount of enzyme that phosphorylates 1.0 µmole of D-glucose to D-glucose-6-phosphate per minute at pH 9.0 at 30°C.[15]
Quantitative Data Summary: GKA Kinetic Parameters
The following table provides a template for summarizing the kinetic parameters of your GKA1 from enzymatic assays.
| Parameter | GKA1 | Control GKA | Description |
| EC50 (µM) | Value | Value | Concentration for 50% of maximal activation at a fixed glucose concentration.[16] |
| S0.5 (mM) | Value | Value | Glucose concentration at which half-maximal velocity is achieved.[16] |
| Vmax (% activation) | Value | Value | Maximal velocity of the reaction relative to the unactivated enzyme.[16] |
Problem 3: GKA1 shows promising in vitro and cell-based selectivity, but in vivo studies reveal a narrow therapeutic window due to hypoglycemia.
Possible Cause 1: Unfavorable pharmacokinetic (PK) properties.
-
Troubleshooting Tip: The PK profile of GKA1 may lead to high plasma concentrations that overcome its intrinsic selectivity, resulting in significant pancreatic GK activation.
-
Suggested Experiment: Conduct detailed pharmacokinetic studies in an appropriate animal model to determine the absorption, distribution, metabolism, and excretion (ADME) properties of GKA1. Aim for a PK profile that maintains therapeutic concentrations in the liver while keeping plasma concentrations below the threshold for pancreatic activation.
Possible Cause 2: Off-target effects.
-
Troubleshooting Tip: GKA1 might have off-target activities that contribute to hypoglycemia.
-
Suggested Experiment: Perform a broad off-target screening panel to identify any unintended interactions with other proteins or pathways involved in glucose metabolism.
Logical Relationship for Troubleshooting In Vivo Hypoglycemia
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Strategies for the design of hepatoselective glucokinase activators to treat type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Glucokinase Assay Kits Clinisciences [clinisciences.com]
- 14. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Glucokinase Activator 1 (GKA1)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of enhancing the oral bioavailability of Glucokinase Activator 1 (GKA1).
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and preclinical testing of GKA1.
Issue 1: Low and Variable Oral Bioavailability in Animal Models
-
Question: Our in vivo pharmacokinetic studies in rats show low and highly variable oral bioavailability for GKA1. What are the potential causes and how can we troubleshoot this?
-
Answer: Low and variable oral bioavailability of GKA1 likely stems from its physicochemical properties, primarily poor aqueous solubility and/or low intestinal permeability. Follow this troubleshooting workflow:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility of GKA1 in biorelevant media (e.g., FaSSIF, FeSSIF) and assess its intestinal permeability using in vitro models like Caco-2 or PAMPA assays. This will help determine if the issue is solubility-limited (BCS Class II) or permeability-limited (BCS Class III/IV).
-
Solubility Enhancement Strategies: If GKA1 is poorly soluble, consider the following formulation approaches:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[1][2]
-
Amorphous Solid Dispersions: Dispersing GKA1 in a polymer matrix can prevent crystallization and improve dissolution. Techniques include spray drying and hot-melt extrusion.[1][2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubilization in the gastrointestinal tract.[2][3]
-
Complexation: Using cyclodextrins can form inclusion complexes with GKA1, enhancing its solubility.[1][4]
-
-
Permeability Enhancement Strategies: If permeability is the rate-limiting step, explore these options:
-
Evaluate Formulation Performance: Screen the developed formulations using in vitro dissolution studies in biorelevant media to select the most promising candidates for subsequent in vivo testing.
-
Issue 2: Inconsistent In Vitro Dissolution Results for GKA1 Formulations
-
Question: We are observing significant variability in our in vitro dissolution profiles for different batches of our GKA1 solid dispersion formulation. What could be the cause?
-
Answer: Inconsistent dissolution is often related to the physical stability of the amorphous solid dispersion.
-
Assess Physical Stability: Use techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to check for any crystalline GKA1 in your formulation. Recrystallization of the amorphous drug is a common cause of decreased dissolution over time.
-
Hygroscopicity: Determine if the formulation is hygroscopic. Water absorption can act as a plasticizer, increasing molecular mobility and promoting recrystallization.
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous state of GKA1. Ensure the selected polymer has good miscibility with GKA1 and a high glass transition temperature (Tg). You may need to screen different polymers or polymer combinations.
-
Manufacturing Process Parameters: Inconsistencies in the manufacturing process (e.g., spray drying temperature, solvent evaporation rate) can lead to batch-to-batch variability. Ensure your process is well-controlled and optimized.
-
Issue 3: High First-Pass Metabolism Suspected for GKA1
-
Question: Despite good in vitro solubility and permeability of our GKA1 formulation, the oral bioavailability remains low. We suspect high first-pass metabolism. How can we confirm and address this?
-
Answer: High first-pass metabolism in the gut wall or liver can significantly reduce the amount of GKA1 reaching systemic circulation.[2]
-
In Vitro Metabolism Studies: Incubate GKA1 with liver microsomes or hepatocytes to determine its metabolic stability. This will provide an indication of its susceptibility to hepatic metabolism.
-
Caco-2 Metabolism Studies: Use Caco-2 cell monolayers to assess intestinal metabolism.
-
In Vivo Studies with Portal Vein Cannulation: In animal models, cannulating the portal vein allows for the direct measurement of GKA1 concentration after intestinal absorption and before it reaches the liver. This can help differentiate between intestinal and hepatic first-pass metabolism.
-
Strategies to Mitigate First-Pass Metabolism:
-
Metabolism Inhibitors: Co-administration with inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can increase bioavailability, although this may lead to drug-drug interactions.[7]
-
Prodrug Approach: Design a prodrug that masks the metabolic site of GKA1. The prodrug is then cleaved to release the active drug in systemic circulation.
-
Nanoparticle Formulations: Encapsulating GKA1 in nanoparticles can sometimes alter its absorption pathway, potentially reducing contact with metabolic enzymes in the gut.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound (GKA1)?
Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake in the liver.[8][9][10] GKA1 is an allosteric activator of glucokinase.[11] It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[11][12] This leads to enhanced glucose-stimulated insulin (B600854) secretion from the pancreas and increased hepatic glycogen (B147801) synthesis, ultimately resulting in lower blood glucose levels.[13][14][15]
2. What are the main challenges in developing an orally bioavailable GKA?
The development of oral GKAs has faced several hurdles. Early generation GKAs were associated with adverse effects such as hypoglycemia, fatty liver, and a loss of efficacy over time.[13][16] From a formulation perspective, many small molecule drug candidates, including potential GKAs, exhibit poor aqueous solubility and/or low intestinal permeability, which are major barriers to achieving adequate oral bioavailability.[1][2] Furthermore, some GKAs may be subject to significant first-pass metabolism.[2]
3. Which in vitro models are most suitable for predicting the oral absorption of GKA1?
A combination of in vitro models is recommended for a comprehensive assessment:
-
Solubility and Dissolution: Biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) should be used to assess the solubility and dissolution of GKA1 formulations under conditions that mimic the human gut.
-
Permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to assess passive permeability.[17]
-
Caco-2 Cell Monolayers: This model, derived from human colon adenocarcinoma cells, is considered the gold standard for predicting in vitro intestinal permeability as it expresses transporters and some metabolic enzymes.[17]
-
-
Metabolism: Human liver microsomes and hepatocytes are used to evaluate the metabolic stability of GKA1 and identify potential metabolites.[17]
4. What animal models are appropriate for in vivo pharmacokinetic studies of GKA1?
Rodents, particularly rats and mice, are commonly used for initial in vivo screening of GKA1 formulations due to their cost-effectiveness and well-characterized physiology.[18][19] Beagle dogs are also a frequently used non-rodent species as their gastrointestinal physiology shares similarities with humans.[18][19] When selecting an animal model, it is important to consider species differences in drug transporters and metabolic enzymes.[18]
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Unformulated GKA1
| Parameter | Value | Method |
| Molecular Weight | 450.5 g/mol | N/A |
| pKa | 8.5 (basic) | Potentiometric titration |
| LogP | 4.2 | Calculated |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| FaSSIF Solubility | 5 µg/mL | Shake-flask method |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Caco-2 monolayer assay |
| Oral Bioavailability (Rat) | < 2% | In vivo PK study |
Table 2: Comparison of GKA1 Formulations
| Formulation | Technology | In Vitro Dissolution (FaSSIF, 60 min) | In Vivo Oral Bioavailability (Rat) |
| Unformulated GKA1 | Crystalline powder | < 5% | < 2% |
| Micronized GKA1 | Jet milling | 25% | 8% |
| GKA1 Solid Dispersion (1:4 drug:polymer) | Spray drying | 85% | 35% |
| GKA1 SMEDDS | Lipid-based formulation | 95% (emulsion) | 45% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing using USP Apparatus II (Paddle Method)
-
Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) as per the established protocol.
-
Apparatus Setup: Set up a USP Apparatus II with paddles. The dissolution vessel volume is 900 mL, the temperature is maintained at 37 ± 0.5 °C, and the paddle speed is set to 75 RPM.
-
Sample Introduction: Introduce the GKA1 formulation (e.g., capsule, tablet, or powder equivalent to a specific dose) into each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Immediately filter the samples through a 0.45 µm filter.
-
Sample Analysis: Analyze the concentration of GKA1 in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study. Fast the animals overnight before dosing.
-
Dosing:
-
Oral (PO) Group: Administer the GKA1 formulation orally via gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of GKA1 in a suitable vehicle intravenously via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of GKA1 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 4. japsonline.com [japsonline.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Glucokinase - Wikipedia [en.wikipedia.org]
- 10. endocrine.org [endocrine.org]
- 11. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 12. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments | Semantic Scholar [semanticscholar.org]
- 15. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments - ProQuest [proquest.com]
- 17. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 18. researchgate.net [researchgate.net]
- 19. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
Managing potential drug-drug interactions with Glucokinase activator 1
Technical Support Center: Glucokinase Activator 1 (GKA1)
Welcome to the technical support center for this compound (GKA1). This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GKA1?
A1: GKA1 is an allosteric activator of the glucokinase (GK) enzyme.[1][2] Glucokinase is a key regulator of glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[3][4][5] In pancreatic β-cells, GK controls glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] In the liver, it facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and glucose uptake.[2][3] GKA1 binds to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[1][3] This dual action in both the pancreas and liver helps to lower blood glucose levels.[1][4]
Q2: What are the primary metabolic pathways for GKA1 and its potential for drug-drug interactions (DDIs)?
A2: The primary metabolic pathway for many small molecule drugs, including potentially GKA1, involves oxidation by cytochrome P450 (CYP) enzymes in the liver.[6] The specific CYP isoforms responsible for GKA1 metabolism would need to be determined through reaction phenotyping studies.[7] Given that the CYP3A subfamily is responsible for the metabolism of about half of all drugs, it is a key enzyme to investigate.[6] The potential for DDIs arises if GKA1 is an inhibitor, inducer, or substrate of these enzymes, which could affect the plasma concentrations of co-administered drugs.[7][8]
Q3: Does GKA1 have the potential to inhibit or induce major CYP enzymes?
A3: Yes, this is a critical aspect to evaluate. GKA1 should be tested for its ability to inhibit and induce major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[7] Inhibition can lead to increased plasma levels of co-administered drugs, while induction can decrease their efficacy.[7][8] Preliminary in vitro data for GKA1 is summarized in the table below.
Table 1: In Vitro DDI Profile of GKA1 for Major CYP Isoforms
| CYP Isoform | Inhibition (IC50, µM) | Induction (Fold Change vs. Vehicle) | Induction (EC50, µM) |
| CYP1A2 | > 50 | 1.2 | > 25 |
| CYP2B6 | > 50 | 1.5 | > 25 |
| CYP2C9 | 28.5 | 1.1 | > 25 |
| CYP2C19 | 45.1 | 1.0 | > 25 |
| CYP2D6 | > 50 | 1.3 | > 25 |
| CYP3A4 | 15.2 | 8.5 | 5.7 |
-
Interpretation : Based on this hypothetical data, GKA1 shows weak inhibition of CYP2C9, CYP2C19, and CYP3A4. It does not appear to be a potent inhibitor of other major isoforms. However, GKA1 demonstrates potential as an inducer of CYP3A4. This suggests a risk for DDIs with drugs that are sensitive CYP3A4 substrates.
Q4: What is the recommended approach to investigate the CYP3A4 induction potential of GKA1 further?
A4: The initial in vitro finding that GKA1 may induce CYP3A4 warrants further investigation. The mechanism of CYP induction often involves activation of nuclear receptors like the Pregnane X Receptor (PXR).[8] A recommended next step is to perform a PXR activation assay. This will determine if GKA1 directly activates the PXR, leading to the transcriptional upregulation of the CYP3A4 gene.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in my in vitro CYP inhibition assay.
Possible Causes & Solutions:
-
Compound Solubility: GKA1 may be precipitating at higher concentrations in the assay buffer.
-
Solution: Visually inspect the wells for precipitation. Determine the aqueous solubility of GKA1 in the assay buffer and ensure all tested concentrations are below this limit. Consider using a lower percentage of organic solvent if applicable.
-
-
Incubation Time: The pre-incubation time with the microsomes or hepatocytes may be insufficient or too long, leading to time-dependent inhibition or metabolism of GKA1 itself.
-
Solution: Run a time-dependency test to find the optimal pre-incubation time.
-
-
Non-Specific Binding: GKA1 might be binding to the plastic of the assay plate.
-
Solution: Use low-binding plates. You can also measure the actual concentration of GKA1 in the supernatant after incubation to assess loss due to binding.
-
-
Reagent Stability: Ensure that the CYP enzymes, cofactors (NADPH), and substrates are stored correctly and have not degraded.
-
Solution: Use fresh reagents and run positive controls with known inhibitors to validate the assay performance.[9]
-
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Technical Support Center: Glucokinase Activator 1 (GKA 1) Animal Study Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal study protocols for Glucokinase activator 1 (GKA 1) research.
Frequently Asked Questions (FAQs)
1. What are the most common animal models used for GKA 1 research?
Commonly used rodent models for studying the efficacy of Glucokinase activators include:
-
Diet-induced obesity (DIO) models: C57BL/6J mice fed a high-fat diet are frequently used to model insulin (B600854) resistance and obesity.[1][2][3]
-
Genetic models of diabetes:
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity and type 2 diabetes.[1]
-
Zucker diabetic fatty (ZDF) rats: This model exhibits obesity, hyperlipidemia, and insulin resistance.
-
Goto-Kakizaki (GK) rats: A non-obese model of type 2 diabetes characterized by impaired glucose-stimulated insulin secretion.[4]
-
gk(wt/del) mice: These hyperglycemic mice are another validated model for type 2 diabetes research.[5]
-
2. What are the key signaling pathways activated by GKA 1?
Glucokinase (GK) is a key enzyme in glucose homeostasis, primarily in the pancreas and liver.[6][7][8][9] GKA 1 enhances the activity of GK, leading to:
-
In Pancreatic β-cells: Increased glucose sensing, leading to enhanced glucose-stimulated insulin secretion (GSIS).[1][6][7][8]
-
In the Liver: Increased glucose uptake and glycogen (B147801) synthesis, resulting in reduced hepatic glucose production.[2][3][6][7]
3. What are the expected therapeutic effects of GKA 1 in animal models?
Treatment with GKA 1 in appropriate animal models is expected to result in:
-
Enhanced insulin secretion in response to glucose.[2][3][10]
-
Potential for improved lipid profiles with some newer generation GKAs.[3][11]
Troubleshooting Guide
1. Issue: Unexpected hypoglycemia is observed in treated animals.
-
Possible Cause: The dose of GKA 1 may be too high, leading to excessive insulin secretion even at low glucose concentrations.[6][10][12] This is a known risk with some first-generation GKAs.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of the GKA 1 in subsequent experiments.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to better understand the exposure-response relationship.[1]
-
Use of Partial Activators: Consider using partial or hepato-selective glucokinase activators, which may have a lower risk of hypoglycemia.[6][11]
-
Continuous Glucose Monitoring: Employ continuous glucose monitoring to capture the full glycemic profile and identify periods of hypoglycemia.
-
2. Issue: Lack of sustained efficacy (tachyphylaxis) with chronic dosing.
-
Possible Cause: A decline in the glucose-lowering effect of GKAs has been observed in some long-term studies.[5][6][13] This could be due to adaptive changes in the liver, such as increased expression of glucose-6-phosphatase.[13]
-
Troubleshooting Steps:
-
Intermittent Dosing: Investigate intermittent dosing schedules instead of continuous daily administration.
-
Combination Therapy: Evaluate the efficacy of GKA 1 in combination with other anti-diabetic agents that have different mechanisms of action.
-
Washout Period: Incorporate a washout period in the study design to see if efficacy can be restored.
-
Investigate Hepatic Gene Expression: Analyze liver tissue for changes in the expression of genes involved in glucose metabolism.
-
3. Issue: Elevated liver enzymes or signs of hepatic steatosis (fatty liver).
-
Possible Cause: Some glucokinase activators have been associated with an increase in hepatic triglycerides and liver enzymes.[12][14] This may be due to the increased flux of glucose through glycolysis in the liver, leading to increased lipid synthesis.[12]
-
Troubleshooting Steps:
-
Liver Enzyme Monitoring: Regularly monitor plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of liver tissue to assess for steatosis.
-
Lipid Profile Analysis: Measure plasma and hepatic triglyceride levels.[5][14]
-
Consider Hepato-selective GKAs: Newer, liver-selective GKAs are being developed to minimize off-target effects and may have a better safety profile regarding hepatic steatosis.[11][15]
-
Data Presentation
Table 1: Effects of GKA 1 on Glucose and Insulin Parameters in Rodent Models
| GKA 1 | Animal Model | Dose | Route | Key Findings | Reference |
| MK-0941 | C57BL/6J mice (HFD) | Not specified | Oral | Strong glucose-lowering activity. | [1] |
| MK-0941 | db/db mice | Not specified | Oral | Strong glucose-lowering activity. | [1] |
| MK-0941 | Dogs | Not specified | Oral | Reduced plasma glucose AUC by up to 48% during OGTT. | [1] |
| GKA23 | Rats | 30 mg/kg | i.p. | Improved glucose homeostasis. | [2][3] |
| GKA23 | Mice (HFD) | 30 mg/kg/day | i.p. | Improved glucose homeostasis and lipid profile after 12 days. | [3] |
| TTP399 | Humans (T1D) | 800 mg | Oral | Reduced mean fasting blood glucose. | |
| Dorzagliatin | Humans (T2D) | Not specified | Oral | Reduced HbA1c and 2-hour postprandial glucose. | [16][17] |
Table 2: Common Adverse Effects of Glucokinase Activators in Animal Studies
| Adverse Effect | Animal Model(s) | GKA Class | Potential Mechanism | Reference |
| Hypoglycemia | Mice, Rats, Dogs, Monkeys | Various | Overstimulation of insulin secretion at low glucose levels. | [6][10][18] |
| Hepatic Steatosis | Rodents | Various | Increased hepatic glucose uptake and lipogenesis. | [12][14] |
| Hypertriglyceridemia | Rodents, Humans | Various | Increased hepatic lipid synthesis. | [6][12][15] |
| Neuronal Necrosis & Peripheral Neuropathy | Mice, Rats, Dogs, Monkeys | Various | Associated with severe and prolonged hypoglycemia. | [18] |
Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT)
This protocol is adapted from methodologies used in various rodent studies.[19][20][21][22]
-
Animal Preparation:
-
Fast mice for 6-16 hours overnight.[20] Ensure free access to water.
-
Record the body weight of each animal.
-
-
Procedure:
-
At time 0, collect a baseline blood sample (e.g., from the tail vein) for glucose and insulin measurement.
-
Administer the GKA 1 or vehicle control at the specified dose and route (e.g., intraperitoneal injection 30 minutes before the glucose challenge).[3][21]
-
Administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.[3][20]
-
Collect blood samples at various time points post-glucose administration, typically 15, 30, 60, 90, and 120 minutes.[20]
-
Measure blood glucose concentrations immediately using a glucometer.
-
Process blood samples to separate plasma or serum for insulin analysis (e.g., by centrifugation) and store at -80°C.[19]
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
2. In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is based on established methods for assessing insulin secretion in rodents.[19][23]
-
Animal Preparation:
-
Fast mice for 16 hours overnight.[23]
-
Anesthetize the animals if required by the specific protocol, though conscious animal models are also used.
-
-
Procedure:
-
At time 0, collect a baseline blood sample for fasting glucose and insulin levels.
-
Administer the GKA 1 or vehicle control.
-
Administer a bolus intraperitoneal injection of glucose (e.g., 2 g/kg body weight).[23]
-
Collect blood samples at early time points after the glucose challenge, such as 2, 5, 15, and 30 minutes, to capture the first-phase insulin response.[23]
-
Measure blood glucose and process samples for insulin analysis as described in the OGTT protocol.
-
-
Data Analysis:
-
Plot the mean plasma insulin concentrations at each time point for each treatment group.
-
Compare the peak insulin secretion and the total insulin secreted (AUC) between treatment groups.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in pancreas and liver.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel glucokinase activator in rat and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
- 4. longdom.org [longdom.org]
- 5. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 8. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lessons from glucokinase activators: the problem of declining efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule glucokinase activators disturb lipid homeostasis and induce fatty liver in rodents: a warning for therapeutic applications in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The relationship of glucokinase activator-induced hypoglycemia with arteriopathy, neuronal necrosis, and peripheral neuropathy in nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labs.pbrc.edu [labs.pbrc.edu]
- 21. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glucose Tolerance Test [protocols.io]
- 23. mmpc.org [mmpc.org]
Validation & Comparative
A Head-to-Head Look at Glucokinase Activator 1 (Dorzagliatin) in the Diabetic Landscape
A new wave of therapeutic options is emerging for type 2 diabetes (T2D), with Glucokinase Activator 1 (Dorzagliatin) standing out as a promising novel agent. This guide offers a comprehensive comparison of Dorzagliatin against established diabetes treatments, supported by experimental data from preclinical and clinical studies. We delve into its unique mechanism of action, its performance in improving glycemic control, and its safety profile, providing researchers, scientists, and drug development professionals with a detailed overview of its therapeutic potential.
Dorzagliatin is a first-in-class, dual-acting glucokinase (GK) activator that targets the key enzyme responsible for glucose sensing in the pancreas and liver. By allosterically activating GK, Dorzagliatin enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes glucose uptake and glycogen (B147801) synthesis in the liver. This dual action addresses the core defects of impaired glucose sensing and disposal that characterize T2D.
Comparative Efficacy in Glycemic Control
Clinical trials have demonstrated Dorzagliatin's robust efficacy in lowering blood glucose levels, both as a monotherapy and in combination with other antidiabetic agents.
Monotherapy Performance
In the pivotal Phase 3 SEED study, drug-naïve T2D patients treated with Dorzagliatin (75 mg twice daily) for 24 weeks showed a significant reduction in HbA1c compared to placebo.
| Parameter | Dorzagliatin (75 mg BID) | Placebo |
| Baseline HbA1c (%) | 8.37 | 8.35 |
| Change from Baseline in HbA1c (%) | -1.07[1][2][3] | -0.50[1][2] |
| Patients Achieving HbA1c <7.0% (%) | 42.5 | Not Reported |
| Change from Baseline in Fasting Plasma Glucose (mg/dL) | -16.6 | -5.9 |
| Change from Baseline in 2-hour Postprandial Glucose (mg/dL) | -50.9 | -12.6 |
Table 1: Efficacy of Dorzagliatin Monotherapy in Drug-Naïve T2D Patients (24 weeks, SEED Study)
Combination Therapy Performance
The DAWN study evaluated Dorzagliatin as an add-on therapy in patients inadequately controlled on metformin (B114582). The results highlighted a significant improvement in glycemic control with the combination therapy.
| Parameter | Dorzagliatin (75 mg BID) + Metformin | Placebo + Metformin |
| Baseline HbA1c (%) | 8.16 | 8.18 |
| Change from Baseline in HbA1c (%) | -1.02[2][3] | -0.36 |
| Patients Achieving HbA1c <7.0% (%) | 44.4 | 10.7 |
| Change from Baseline in Fasting Plasma Glucose (mg/dL) | -16.2 | -6.8 |
| Change from Baseline in 2-hour Postprandial Glucose (mg/dL) | -98.1 | -53.5 |
Table 2: Efficacy of Dorzagliatin as Add-on Therapy to Metformin (24 weeks, DAWN Study)
Head-to-Head with Other Antidiabetic Agents
While direct head-to-head trials with all major classes of antidiabetic drugs are not yet available, existing data from monotherapy and combination studies allow for a comparative assessment.
Metformin
Metformin, the first-line therapy for T2D, primarily reduces hepatic glucose production. Dorzagliatin, with its dual action on the pancreas and liver, offers a complementary mechanism. The DAWN study demonstrates that the addition of Dorzagliatin to metformin leads to a significantly greater reduction in HbA1c than metformin alone.
Sulfonylureas
Sulfonylureas (e.g., glipizide, glimepiride) increase insulin secretion from pancreatic β-cells, but their action is glucose-independent, which can lead to a higher risk of hypoglycemia. In contrast, Dorzagliatin's glucose-dependent mechanism of action results in a very low incidence of hypoglycemia. While direct comparative efficacy data is limited, the distinct safety profile of Dorzagliatin is a key differentiator.
DPP-4 Inhibitors
DPP-4 inhibitors (e.g., sitagliptin) enhance incretin-mediated insulin secretion. A Phase 1 clinical trial investigating the combination of Dorzagliatin and sitagliptin (B1680988) found no clinically significant pharmacokinetic interactions. A preclinical study in high-fat diet-induced obese mice showed that the combination of Dorzagliatin and sitagliptin was more effective at reducing blood glucose and promoting insulin and GLP-1 secretion than Dorzagliatin alone.
SGLT-2 Inhibitors
SGLT-2 inhibitors (e.g., empagliflozin) promote urinary glucose excretion. A Phase 1 clinical trial demonstrated a synergistic effect when Dorzagliatin was combined with empagliflozin, resulting in a significantly enhanced glucose-lowering effect compared to either monotherapy.
Safety and Tolerability Profile
Across clinical trials, Dorzagliatin has been shown to be safe and well-tolerated. A key advantage is the remarkably low incidence of hypoglycemia. In the SEED monotherapy trial, the incidence of hypoglycemia (blood glucose <3.0 mmol/L) was only 0.3% in the Dorzagliatin group. No severe hypoglycemia was reported in either the SEED or DAWN studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of Action of Dorzagliatin
Figure 2: Clinical Trial Workflow
Experimental Protocols
Preclinical Studies in Diabetic Animal Models
High-Fat Diet-Induced Obese (DIO) Mice: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several months to induce obesity and insulin resistance. Once hyperglycemia is established, mice are randomized to receive vehicle, Dorzagliatin (e.g., 30 mg/kg/day), or combination therapies orally for a specified period (e.g., 30 days).[4] Blood glucose, insulin, and GLP-1 levels are monitored. At the end of the study, tissues such as the pancreas and liver may be collected for histological and molecular analysis.
db/db Mice: Genetically diabetic db/db mice, which lack the leptin receptor, are used as a model of severe hyperglycemia and insulin resistance. Mice are treated with Dorzagliatin, a comparator, or vehicle. Blood glucose levels are monitored regularly. Oral glucose tolerance tests (OGTTs) are performed to assess glucose disposal and insulin secretion.
Zucker Diabetic Fatty (ZDF) Rats: Male ZDF rats, which have a mutation in the leptin receptor gene, develop obesity, insulin resistance, and progressive β-cell failure. These rats are often used to study the long-term effects of antidiabetic agents on β-cell function and preservation. Animals are treated with Dorzagliatin or vehicle, and parameters such as blood glucose, HbA1c, and insulin levels are measured over several weeks. Pancreatic tissue may be analyzed for β-cell mass and function.
Clinical Trial Protocols
Phase 3 Monotherapy (SEED) Study: This was a randomized, double-blind, placebo-controlled trial in drug-naïve T2D patients.[5][6][7] After a screening period, eligible patients were randomized (2:1) to receive Dorzagliatin 75 mg twice daily or a matching placebo for 24 weeks. This was followed by a 28-week open-label period where all patients received Dorzagliatin.[5][6] The primary endpoint was the change in HbA1c from baseline at week 24.[5][6][7]
Phase 3 Add-on to Metformin (DAWN) Study: This was a randomized, double-blind, placebo-controlled trial in T2D patients inadequately controlled on metformin (≥1500 mg/day). Patients were randomized (1:1) to receive Dorzagliatin 75 mg twice daily or placebo in addition to their ongoing metformin therapy for 24 weeks. This was followed by a 28-week open-label period. The primary endpoint was the change in HbA1c from baseline at week 24.
Conclusion
This compound (Dorzagliatin) represents a significant advancement in the treatment of type 2 diabetes. Its novel, glucose-dependent mechanism of action leads to effective glycemic control with a minimal risk of hypoglycemia. Clinical data demonstrate its efficacy both as a monotherapy and in combination with other widely used antidiabetic agents. For researchers and drug development professionals, Dorzagliatin's unique profile warrants further investigation to fully understand its long-term benefits and its place in the evolving landscape of diabetes therapeutics.
References
- 1. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 2. BRIEF-Hua Medicine Announces Positive Results Of Combination Study Of Dorzagliatin With Empagliflozin (A Sglt-2 Inhibitor) - Yahoo News Singapore [sg.news.yahoo.com]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Hua Medicine Announces Positive Results of the Combination Study of Dorzagliatin with Empagliflozin (a SGLT-2 inhibitor)-Company News-Hua Medicine [huamedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucokinase Activators: From First Generation to Novel Compounds
A comprehensive guide for researchers and drug development professionals on the evolving landscape of glucokinase activators, offering a detailed comparison of their performance, underlying mechanisms, and experimental validation.
Glucokinase (GK), a key enzyme in glucose homeostasis, has been a focal point for the development of novel therapeutics for type 2 diabetes. Glucokinase activators (GKAs) are small molecules that enhance the activity of GK, thereby promoting glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increasing glucose uptake and glycogen (B147801) synthesis in the liver.[1][2][3] Over the years, the development of GKAs has seen significant evolution, with newer generations designed to overcome the limitations of their predecessors. This guide provides a comparative analysis of a first-generation GKA with the latest advancements in this class of drugs, supported by experimental data and detailed methodologies.
Performance Comparison of Glucokinase Activator Generations
The journey of GKAs has been marked by challenges, primarily related to adverse effects such as hypoglycemia and hyperlipidemia, as well as a loss of long-term efficacy.[1][4] Newer generation GKAs have been engineered to address these issues, offering improved safety and sustained glycemic control.[3]
Below is a summary of the key performance parameters for representative GKAs from different generations.
| Feature | First-Generation GKA (e.g., Piragliatin, MK-0941) | New-Generation Dual-Acting GKA (Dorzagliatin) | New-Generation Hepato-selective GKA (TTP399) |
| Primary Target(s) | Pancreas and Liver | Pancreas and Liver | Liver |
| Reported Efficacy (HbA1c Reduction) | Variable, often with loss of efficacy over time.[4] | Significant and durable reduction (e.g., -1.07% from baseline in a 24-week trial).[3][5] | Clinically significant and sustained decrease (e.g., -0.9% with 800 mg dose in a 6-month trial).[3] |
| Hypoglycemia Risk | High incidence.[4] | Lower risk of severe hypoglycemia compared to earlier generations.[6] | Minimal risk of hypoglycemia.[3] |
| Lipid Profile | Increased plasma triglycerides.[4] | Mild increase in triglycerides and total cholesterol, but not associated with an increased risk of hyperlipidemia.[5][6] | Not associated with adverse changes in lipids.[3] |
| Other Side Effects | Hepatic steatosis.[1] | Hyperuricemia has been observed.[7] | Favorable safety profile with minimal adverse effects.[3] |
Pharmacokinetic Properties
The pharmacokinetic profiles of GKAs are crucial for their therapeutic efficacy and safety. Newer agents have been optimized for better absorption, distribution, metabolism, and excretion characteristics.
| Parameter | First-Generation GKA (MK-0941) | New-Generation Dual-Acting GKA (Dorzagliatin) | New-Generation Hepato-selective GKA (AZD1656 - as a representative hepato-selective GKA) |
| Absorption | Rapidly absorbed, with plasma levels peaking within 1 hour.[8] | Characterized by a two-compartment model with sequential zero-order then first-order absorption.[9] | Rapidly absorbed and eliminated.[10] |
| Half-life | Approximately 2 hours in mice and dogs.[8] | - | An active metabolite is formed with a longer half-life than the parent compound.[10] |
| Metabolism & Elimination | Rapidly cleared from the blood.[8] | First-order elimination.[9] | Low renal excretion of the parent drug and its metabolite.[10] |
Signaling Pathways of Glucokinase Activation
GKAs exert their effects by allosterically activating glucokinase, which in turn modulates key signaling pathways in the pancreas and liver to regulate glucose homeostasis.
Glucokinase Signaling in Pancreatic β-Cells
In pancreatic β-cells, glucokinase acts as a glucose sensor. The activation of GK by GKAs enhances glucose metabolism, leading to an increased ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization and influx of calcium ions, which ultimately triggers insulin secretion.[11][12]
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Glucokinase Signaling in the Liver
In the liver, GK is regulated by the glucokinase regulatory protein (GKRP). At low glucose levels, GK is sequestered in the nucleus in an inactive complex with GKRP. Following a meal, rising glucose levels and GKAs promote the dissociation of this complex, allowing GK to translocate to the cytoplasm and phosphorylate glucose to glucose-6-phosphate. This promotes glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake.[2][13]
Caption: Glucokinase signaling pathway in the liver.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of glucokinase activators.
In Vitro Glucokinase Activation Assay
This assay is fundamental for determining the potency and efficacy of a GKA compound. A common method is a coupled-enzyme fluorometric or spectrophotometric assay.[14][15]
Objective: To measure the ability of a compound to activate glucokinase.
Principle: The production of glucose-6-phosphate (G6P) by glucokinase is coupled to a second enzymatic reaction that generates a detectable signal (e.g., fluorescence or absorbance). For example, G6P can be oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH, and the increase in NADPH is measured.[14]
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
NADP+
-
Test compound (GKA)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP+, and G6PDH.
-
Add the test compound (GKA) at various concentrations to the wells of the microplate. Include a positive control (a known GKA) and a negative control (vehicle).
-
Add the recombinant glucokinase to the wells and pre-incubate.
-
Initiate the reaction by adding glucose.
-
Monitor the increase in absorbance at 340 nm or fluorescence (Ex/Em = 535/587 nm for some fluorescent probes) over time.[15]
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the velocity against the compound concentration to determine the EC50 (half-maximal effective concentration).
Caption: Experimental workflow for an in vitro glucokinase activation assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard preclinical model to assess the effect of a compound on glucose metabolism in a living organism.[16][17]
Objective: To evaluate the in vivo efficacy of a GKA in improving glucose tolerance.
Materials:
-
Diabetic or healthy mice (e.g., C57BL/6J)
-
Test compound (GKA)
-
Glucose solution (for oral gavage)
-
Glucometer and test strips
-
Blood collection supplies (e.g., microvettes)
Procedure:
-
Fast the mice overnight (typically 6-8 hours) with free access to water.[16][17]
-
Administer the test compound (GKA) or vehicle orally at a predetermined time before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Immediately administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[17]
-
Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[16][17]
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Caption: Experimental workflow for an in vivo oral glucose tolerance test.
Conclusion
The development of glucokinase activators has made significant strides, with newer generations demonstrating improved efficacy and safety profiles compared to their predecessors. The shift towards more selective or finely-tuned dual-acting activators like dorzagliatin (B607184) and hepato-selective agents like TTP399 represents a promising path forward in the management of type 2 diabetes.[3] A thorough understanding of their comparative performance, mechanisms of action, and the experimental protocols for their evaluation is essential for researchers and clinicians working to advance diabetes therapeutics. This guide provides a foundational overview to aid in these endeavors.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 7. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator AZD1656 in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Untitled Document [bio.davidson.edu]
- 13. researchgate.net [researchgate.net]
- 14. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucokinase Activity Assay Kit (Fluorometric) (ab273303) | Abcam [abcam.com]
- 16. protocols.io [protocols.io]
- 17. vmmpc.org [vmmpc.org]
Evaluating the Synergistic Potential of Glucokinase Activator 1 with DPP-4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of type 2 diabetes (T2D) is a complex challenge often requiring combination therapy to achieve optimal glycemic control. This guide provides a comparative analysis of the synergistic effects of combining a Glucokinase activator (GKA), exemplified by dorzagliatin (B607184), with a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, such as sitagliptin (B1680988). This evaluation is based on available preclinical and clinical data, offering insights into the potential of this combination as a therapeutic strategy for T2D.
Mechanisms of Action: A Potential for Synergy
Glucokinase (GK) is a key enzyme that acts as a glucose sensor in pancreatic β-cells and a rate-limiting step for glucose metabolism in the liver.[1][2] Glucokinase activators are small molecules that enhance the activity of GK, thereby increasing glucose-stimulated insulin (B600854) secretion from the pancreas and promoting hepatic glucose uptake and glycogen (B147801) synthesis.[3][4]
DPP-4 inhibitors, on the other hand, work by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] This leads to increased levels of active incretins, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon (B607659) release, and slow gastric emptying.[5][6]
The distinct yet complementary mechanisms of action of GKAs and DPP-4 inhibitors suggest a strong potential for synergistic effects in the management of T2D. By directly activating the glucose-sensing and disposal pathways, GKAs can work in concert with the enhanced incretin signaling provided by DPP-4 inhibitors to achieve superior glycemic control.
Preclinical Evidence of Synergy: The Dorzagliatin and Sitagliptin Combination
A preclinical study in high-fat diet-induced obese/diabetic (DIO) mice investigated the long-term effects of dorzagliatin and sitagliptin combination therapy. The findings from this study provide compelling evidence for the synergistic potential of this drug combination.
Key Findings from the Preclinical Study:
-
Improved Glycemic Control: The combination of dorzagliatin and sitagliptin was more effective at reducing blood glucose levels compared to dorzagliatin monotherapy.[7]
-
Enhanced Insulin and GLP-1 Secretion: Dorzagliatin alone increased insulin and GLP-1 secretion. The addition of sitagliptin further amplified this effect, indicating a synergistic interaction on incretin and insulin pathways.[7]
-
Lipid Profile Improvement: The combination therapy demonstrated a potential benefit in reducing blood lipids, particularly low-density lipoprotein (LDL) cholesterol.[7]
The following table summarizes the key quantitative data from the preclinical study in DIO mice after 30 days of treatment.
| Parameter | Control (Standard Diet) | DIO Mice (Vehicle) | Dorzagliatin (30 mg/kg/day) | Dorzagliatin (30 mg/kg/day) + Sitagliptin (20 mg/kg/day) |
| Random Glucose | Lower | Elevated | Reduced | Further Reduced |
| Fasting Glucose | Lower | Elevated | Reduced | Further Reduced |
| Insulin Secretion | Normal | Higher | Elevated | Further Increased |
| GLP-1 Secretion | Normal | Decreased GLP-1/glucose ratio | Elevated | Further Increased |
| Glycated Serum Protein (GSP) | Lower | Increased | Significantly Improved | Significantly Improved |
| LDL Cholesterol | Lower | Increased | No significant change | Improved |
Data synthesized from a preclinical study on DIO mice.[7]
Clinical Evaluation of the Dorzagliatin and Sitagliptin Combination
A Phase I, open-label, single-sequence, multiple-dose clinical trial (NCT03790839) was conducted in the United States to evaluate the drug-drug interactions, safety, and pharmacodynamics of co-administering dorzagliatin and sitagliptin in patients with T2D and obesity.[8][9][10]
Key Findings from the Phase I Clinical Trial:
-
Pharmacokinetics: The study found a lack of clinically meaningful pharmacokinetic interactions between dorzagliatin and sitagliptin. The geometric mean ratios for AUC0-24h and Cmax were close to 100%, indicating that co-administration does not significantly alter the exposure of either drug.[8][10]
-
Safety and Tolerability: The combination treatment was well-tolerated and did not increase the incidence of adverse events.[8][10] One mild case of hypoglycemia was reported during the combination treatment, which was likely due to inadequate dietary intake.[10]
-
Glycemic Control: The combination therapy showed an improvement in glycemic control, supporting its potential for co-administration in the management of diabetes.[8][10]
The following table summarizes the pharmacokinetic parameters from the Phase I clinical trial.
| Parameter | Combination vs. Sitagliptin Alone (GMR, 90% CI) | Combination vs. Dorzagliatin Alone (GMR, 90% CI) |
| AUC0-24h | 92.63 (85.61, 100.22) | 100.34 (96.08, 104.79) |
| Cmax | 98.14 (83.73, 115.03) | 102.34 (86.92, 120.50) |
GMR: Geometric Mean Ratio; CI: Confidence Interval.[8][10]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for key experiments cited in the evaluation of Glucokinase activators and DPP-4 inhibitors.
Preclinical Study: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of the drug combination on glucose tolerance in a diabetic mouse model.
Materials:
-
High-fat diet-induced obese/diabetic (DIO) mice
-
Dorzagliatin
-
Sitagliptin
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection tubes (for insulin and GLP-1 analysis)
Procedure:
-
Animal Model: DIO mice are developed by feeding a high-fat diet for an extended period (e.g., 6 months).[7]
-
Drug Administration: Mice are administered dorzagliatin (30 mg/kg/day), sitagliptin (20 mg/kg/day), the combination of both, or a vehicle control for a specified period (e.g., 30 days).[7]
-
Fasting: Prior to the OGTT, mice are fasted overnight (approximately 12-16 hours) with free access to water.[11]
-
Baseline Blood Sample: A baseline blood sample (time 0) is collected from the tail vein to measure fasting blood glucose, insulin, and GLP-1 levels.[3][11]
-
Glucose Challenge: A glucose solution (2 g/kg body weight) is administered orally via gavage.[12]
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) to measure blood glucose levels.[3][11] Additional blood samples can be collected for insulin and GLP-1 analysis at specific time points.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance. Insulin and GLP-1 levels are analyzed to determine the impact on hormone secretion.
Clinical Study: Pharmacokinetic and Pharmacodynamic Assessment
Objective: To evaluate the pharmacokinetic and pharmacodynamic interactions of co-administered dorzagliatin and sitagliptin in patients with T2D.
Study Design: An open-label, sequential, multiple-dose study.[8][10]
Participants: Patients with type 2 diabetes and obesity.[8][10]
Procedure:
-
Treatment Periods: The study consists of three treatment periods:
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points after drug administration to determine the plasma concentrations of dorzagliatin, sitagliptin, and their metabolites. This is used to calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration).[13]
-
Pharmacodynamic Assessments: Oral glucose tolerance tests (OGTTs) are performed at the end of each treatment period to assess glycemic control. Blood samples are collected during the OGTT to measure glucose, insulin, C-peptide, and GLP-1 levels.[13]
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study. Vital signs, ECGs, and clinical laboratory tests are performed at regular intervals.
-
Data Analysis: Pharmacokinetic parameters are compared between the combination and monotherapy periods to assess for drug-drug interactions. Pharmacodynamic parameters are analyzed to evaluate the effect on glycemic control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Glucokinase Activator and DPP-4 Inhibitor Synergy
Caption: Synergistic signaling of GKA1 and DPP-4 inhibitors.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Conclusion
The combination of a Glucokinase activator and a DPP-4 inhibitor represents a promising therapeutic strategy for type 2 diabetes. Preclinical and early clinical data suggest that this combination is well-tolerated and can lead to superior glycemic control through synergistic mechanisms of action. By simultaneously enhancing glucose sensing and disposal with a GKA and augmenting the incretin effect with a DPP-4 inhibitor, this combination therapy has the potential to address multiple pathophysiological defects in T2D. Further large-scale clinical trials are warranted to fully elucidate the efficacy and safety of this combination in a broader patient population.
References
- 1. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. protocols.io [protocols.io]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phase I open-label clinical trial to study drug-drug interactions of Dorzagliatin and Sitagliptin in patients with type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A phase I open-label clinical trial to study drug-drug interactions of Dorzagliatin and Sitagliptin in patients with type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. 2.3. Oral Glucose Tolerance Test in db/db Mice [bio-protocol.org]
- 13. Pharmacokinetic and Pharmacodynamic Interaction of Metformin and Ojeok-san in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Glucokinase Activator 1 vs. SGLT2 Inhibitors in the Fight Against Type 2 Diabetes
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent classes of anti-diabetic agents: Glucokinase activators (GKAs), represented here by Dorzagliatin (B607184) (Glucokinase activator 1), and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. We delve into their distinct mechanisms of action, preclinical efficacy, and safety profiles, supported by experimental data to inform early-stage drug development decisions.
This comprehensive analysis is based on a review of preclinical studies in established diabetic animal models. While direct head-to-head trials are limited, this guide synthesizes available data from studies employing comparable experimental designs to offer a robust comparative overview.
At a Glance: Key Preclinical Performance Metrics
The following tables summarize the quantitative preclinical data for Dorzagliatin and a representative SGLT2 inhibitor, Empagliflozin, in widely used diabetic animal models.
| Efficacy Parameters | This compound (Dorzagliatin) | SGLT2 Inhibitor (Empagliflozin) | Animal Model |
| Blood Glucose Reduction | Significant dose-dependent reduction in fasting and postprandial glucose.[1][2] | Consistent lowering of blood glucose levels. | db/db mice, Diet-Induced Obese (DIO) mice, Zucker Diabetic Fatty (ZDF) rats.[1][3] |
| HbA1c Reduction | Significant reduction in HbA1c levels in long-term studies.[4][5] | Demonstrated improvement in HbA1c. | db/db mice, DIO mice.[4][5] |
| Oral Glucose Tolerance Test (OGTT) | Improved glucose excursion.[1] | Enhanced glucose tolerance.[3] | DIO mice, ZDF rats.[1][3] |
| Safety & Tolerability Parameters | This compound (Dorzagliatin) | SGLT2 Inhibitor (Empagliflozin) | Animal Model |
| Risk of Hypoglycemia | Low risk of hypoglycemia due to its glucose-dependent mechanism.[6][7] | Minimal risk of hypoglycemia when used as monotherapy.[8][9] | Various rodent models.[6][8] |
| Effect on Body Weight | Generally neutral effect or slight increase in body weight.[5][10] | Promotes weight loss due to caloric loss via glycosuria.[11][12] | DIO mice, ZDF rats.[3][10] |
| Off-Target Effects | Potential for mild, transient elevation of triglycerides.[5][10][13] | Known off-target effects include potential for genitourinary infections and impact on bone mineral density.[8][14][15][16][17] Cardioprotective and renoprotective effects are considered beneficial off-target effects.[8][14] | Various rodent models.[8][10][14][16] |
Delving into the Mechanisms: Distinct Pathways to Glycemic Control
Glucokinase activators and SGLT2 inhibitors employ fundamentally different strategies to lower blood glucose.
This compound (Dorzagliatin): The "Glucose Sensor" Enhancer
Dorzagliatin acts as an allosteric activator of glucokinase (GK), a key enzyme that functions as a glucose sensor in the pancreas and liver.[2] By enhancing GK activity, Dorzagliatin promotes glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increases glucose uptake and glycogen (B147801) synthesis in the liver.[1][2] This dual action helps to restore the body's natural glucose homeostasis.
SGLT2 Inhibitors: The Renal Glucose Excretors
SGLT2 inhibitors, such as Empagliflozin, work independently of insulin by targeting the SGLT2 protein in the proximal renal tubules.[18] This protein is responsible for reabsorbing the majority of filtered glucose back into the bloodstream. By inhibiting SGLT2, these drugs promote the excretion of excess glucose in the urine (glycosuria), thereby lowering blood glucose levels.[18]
References
- 1. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of a Novel Glucokinase Activator, Dorzagliatin, on Glycemic Control and Glucose Fluctuation in Drug-Naïve Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview | MDPI [mdpi.com]
- 9. quora.com [quora.com]
- 10. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 11. The Effects of Sodium–Glucose Cotransporter 2 Inhibitors on Body Composition in Type 2 Diabetes Mellitus: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Predictors of weight reduction effectiveness of SGLT2 inhibitors in diabetes mellitus type 2 patients [frontiersin.org]
- 13. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SGLT2 inhibitors, sodium and off-target effects: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The impact of SGLT2 Inhibitors, compared with Insulin, on Diabetic Bone Disease in a mouse model of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Glucokinase Activator Efficacy Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for the management of type 2 diabetes by enhancing glucose sensing in the pancreas and promoting glucose uptake in the liver.[1][2][3] This guide provides a comparative overview of the efficacy of various GKAs across different animal species, supported by experimental data and detailed methodologies.
Mechanism of Action of Glucokinase Activators
Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, the initial step in glycolysis.[4] In pancreatic β-cells, this action serves as a glucose sensor, triggering insulin (B600854) secretion in response to rising blood glucose levels.[2][5] In the liver, GK facilitates the uptake and storage of glucose as glycogen.[2][4] GKAs are small molecules that allosterically bind to GK, increasing the enzyme's affinity for glucose and enhancing its catalytic activity.[1][2] This dual action of stimulating insulin secretion and increasing hepatic glucose uptake makes GKAs an attractive approach for glycemic control in type 2 diabetes.[6]
Efficacy of Glucokinase Activators in Rodent Models
Numerous studies have demonstrated the glucose-lowering effects of GKAs in various rodent models of type 2 diabetes.
Table 1: Efficacy of Selected Glucokinase Activators in Rodent Models
| Glucokinase Activator | Animal Model | Key Efficacy Findings | Reference |
| ARRY-403 | Multiple in vivo models of Type 2 Diabetes | Potent, glucose-dependent control of fasting and non-fasting glucose. Additive glucose-lowering effect when combined with metformin, DPP4 inhibitors, or PPARγ agonists. | [6] |
| MK-0941 | C57BL/6J mice on a high-fat diet, db/db mice, HFD + low-dose streptozotocin-treated mice | Strong glucose-lowering activity. In vitro, increased insulin secretion by 17-fold in isolated rat islets and glucose uptake up to 18-fold in rat hepatocytes. | [7] |
| AZD1656 & GKA71 | Insulin-resistant obese Zucker rats, hyperglycemic gkwt/del mice | Sustained lowering of blood glucose for up to 1 month in Zucker rats and up to 11 months in gkwt/del mice without adverse effects on plasma triglycerides or hepatic glycogen. | [8][9] |
| TTP399 | Wistar rats, mice | Liver-selective GKA that improves glycemic control without altering insulin secretion or causing hypoglycemia. Preserves the physiological regulation of glucokinase by GKRP. | [10] |
| Dorzagliatin | Diabetic rats | Improved glucose tolerance in an oral glucose tolerance test. Increased number of GK-immunopositive cells in the liver and insulin-immunopositive cells in the pancreas. | [10] |
Cross-Species Efficacy: Rodents and Beyond
The translation of GKA efficacy from rodent models to higher-order species and ultimately to humans is a critical aspect of drug development.
Table 2: Cross-Species Comparison of Glucokinase Activator Efficacy
| Glucokinase Activator | Animal Species | Key Efficacy Findings | Reference |
| MK-0941 | Nondiabetic dogs | Reduced total area-under-the-curve plasma glucose levels by up to 48% during an oral glucose tolerance test. Maintained efficacy with once-daily dosing for 4 days. | [7] |
| TTP399 | Gottingen minipigs | Did not activate glucokinase in pancreatic β-cells, alter insulin secretion, or result in hypoglycemia, confirming its liver-selective action observed in rodents. | [10] |
It is important to note that while preclinical studies in animal models have shown promising and sustained glucose-lowering effects of GKAs, the translation of these findings to clinical efficacy in humans with type 2 diabetes has been challenging, with some studies showing a lack of durable glycemic control.[8][9] This highlights the potential limitations of current animal models in fully predicting the long-term response to GK activation in humans.[8][9]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rodents
The OGTT is a standard method to assess glucose homeostasis.[11]
-
Animal Preparation: Mice or rats are typically fasted overnight (approximately 16 hours) or for a shorter duration (4-6 hours) prior to the test, with free access to water.[11][12][13]
-
Glucose Administration: A baseline blood glucose measurement is taken from the tail vein.[11][12] A concentrated glucose solution (e.g., 2 g/kg body weight) is then administered orally via gavage.[11][14]
-
Blood Sampling and Analysis: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11] Blood glucose levels are measured using a glucometer.[11] Plasma insulin levels can also be measured from these samples to assess insulin secretion.[15]
-
Data Analysis: The results are often plotted as blood glucose concentration over time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance.[11]
In Vivo Assessment of Insulin Secretion
Accurately measuring insulin secretion in vivo is crucial for evaluating the pancreatic effects of GKAs.
-
Euglycemic Clamp Technique: This is considered the gold standard for assessing insulin sensitivity.[15][16] It involves a constant infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin-stimulated glucose disposal.
-
Measurement of Plasma Insulin and C-peptide: During an OGTT or other stimulation tests, plasma insulin and C-peptide levels can be measured. C-peptide is co-secreted with insulin from pancreatic β-cells and has a longer half-life, making it a good marker for insulin secretion rates.[17] Deconvolution analysis of C-peptide concentrations can provide an accurate estimation of prehepatic insulin secretion rates.[17]
Visualizing Key Pathways and Workflows
Glucokinase Signaling Pathway
Caption: Glucokinase signaling in pancreas and liver.
Experimental Workflow for OGTT
Caption: Workflow for an Oral Glucose Tolerance Test.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. protocols.io [protocols.io]
- 13. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Validation of methods for measurement of insulin secretion in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Glucokinase (GK) activators (GKAs) represent a promising class of therapeutic agents for the treatment of type 2 diabetes. By allosterically activating the GK enzyme, these molecules enhance glucose sensing in pancreatic β-cells and promote glucose uptake and metabolism in the liver. Despite their potential efficacy in glycemic control, the development of GKAs has been marked by challenges related to their safety profiles. This guide provides an objective comparison of the safety of different GKAs, supported by experimental data from clinical trials, to aid researchers and drug development professionals in this field.
Overview of Key Safety Concerns
Clinical investigations of various GKAs have highlighted several key safety concerns:
-
Hypoglycemia: A primary concern with GKAs is the risk of hypoglycemia. Overstimulation of GK in pancreatic β-cells can lead to excessive insulin (B600854) secretion, even at low glucose concentrations.[1]
-
Hyperlipidemia: An increase in plasma triglycerides has been observed with some GKAs.[2][3] This is thought to be a consequence of enhanced hepatic GK activity, which may promote de novo lipogenesis.
-
Hepatic Steatosis: The potential for increased lipid accumulation in the liver is another significant concern.[2]
-
Elevated Liver Enzymes: Increases in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported in some studies, indicating potential for liver injury.[2][3]
The safety profile can vary significantly between different GKAs, largely influenced by their mechanism of action, such as dual-acting (pancreatic and hepatic) versus hepatoselective activation.
Comparative Safety Data of Selected Glucokinase Activators
The following tables summarize the quantitative safety data for several prominent GKAs that have undergone clinical investigation. The data is derived from meta-analyses and individual clinical trials.
Table 1: Risk of Hypoglycemia with Glucokinase Activators
| Glucokinase Activator | Type | Odds Ratio (OR) vs. Placebo [95% CI] | Key Findings |
| Overall GKAs | - | 1.448 [0.808 to 2.596] (p=0.214) | Overall risk of hypoglycemia was not significantly different from placebo in one meta-analysis. |
| Dorzagliatin | Dual-acting | - | Low incidence of hypoglycemia reported in Phase 3 trials; no severe hypoglycemia events.[4][5][6] |
| TTP399 | Hepatoselective | - | Did not induce hypoglycemia in a 10-day pilot study and a 6-month Phase 2 trial.[7] |
| MK-0941 | Dual-acting | 2.120 [1.026–4.378] (for clinically significant hypoglycemia) | Associated with a significant increase in the incidence of hypoglycemia.[8][9][10] |
| AZD1656 | Dual-acting | 18.100 [2.438 to 134.406] | Found to be associated with an increased risk of hypoglycemia.[2] |
| AMG 151 | Dual-acting | 8.404 [1.116–63.272] (for clinically significant hypoglycemia) | Increased the risk of clinically significant hypoglycemic events.[8] |
| PF-04937319 | Partial, Dual-acting | 0.257 [0.109–0.606] (for clinically significant hypoglycemia) | Reduced the risk of clinically significant hypoglycemia.[8] |
Table 2: Impact of Glucokinase Activators on Lipid Profiles
| Glucokinase Activator | Parameter | Weighted Mean Difference (WMD) vs. Placebo [95% CI] or Odds Ratio (OR) | Key Findings |
| Overall GKAs | Triglycerides | 0.322 mmol/L [0.136 to 0.508] (p=0.001) | A significant elevation in triglyceride concentration was observed in GKA users. |
| Dorzagliatin | Hyperlipidemia | OR 1.476 [1.025–2.126] | Associated with a higher risk of hyperlipidemia.[8] |
| TTP399 | Plasma Lipids | - | No detrimental effects on plasma lipids were observed.[11] |
| MK-0941 | Triglycerides | - | Associated with elevations in triglycerides.[9][10] |
| AZD1656 | Triglycerides | - | An increased risk of hypertriglyceridemia was observed.[2] |
Table 3: Liver Safety Profile of Glucokinase Activators
| Glucokinase Activator | Parameter | Weighted Mean Difference (WMD) vs. Placebo [95% CI] | Key Findings |
| Overall GKAs | ALT | 4.146 U/L [2.339 to 5.988] (p<0.001) | Significant elevations in ALT were observed after treatment with GKAs compared to placebo.[3] |
| Overall GKAs | AST | 4.26 U/L [3.574 to 5.477] (p<0.001) | Significant elevations in AST were observed after treatment with GKAs compared to placebo.[3] |
| Dorzagliatin | Liver Enzymes | - | Generally well-tolerated with a good safety profile regarding liver function in Phase 3 trials.[4][12][13] |
| TTP399 | Liver Enzymes | - | No detrimental effect on liver enzymes was reported.[11] |
Experimental Protocols
Detailed experimental protocols for the safety assessments in large-scale clinical trials are often extensive and proprietary. However, the following represents a generalized methodology for the key safety experiments cited.
Assessment of Hypoglycemia
-
Objective: To evaluate the incidence and severity of hypoglycemic events.
-
Methodology:
-
Patient Monitoring: Patients are monitored for symptoms of hypoglycemia throughout the trial.
-
Blood Glucose Measurement: Self-monitoring of blood glucose (SMBG) is performed by patients at specified times, and continuous glucose monitoring (CGM) may also be utilized for more detailed analysis.
-
Event Classification: Hypoglycemic events are classified based on plasma glucose levels (e.g., <3.0 mmol/L) and the need for external assistance. Severe hypoglycemia is defined as an event requiring the assistance of another person to administer carbohydrates or glucagon.
-
Data Analysis: The incidence of hypoglycemic events is compared between the GKA treatment group and the placebo or active comparator group.
-
Assessment of Lipid Profile
-
Objective: To assess the impact of the GKA on plasma lipid concentrations.
-
Methodology:
-
Sample Collection: Fasting blood samples are collected at baseline and at specified intervals throughout the study.
-
Lipid Panel Analysis: A standard lipid panel is measured, including total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Instrumentation: Automated clinical chemistry analyzers are typically used for these measurements (e.g., Cobas series analyzers).
-
Assay Principle (Triglycerides): A common method is the GPO-PAP (Glycerol-3-Phosphate Oxidase - Peroxidase) enzymatic colorimetric method.[14]
-
Data Analysis: Changes from baseline in lipid parameters are calculated and compared between treatment groups.
-
Assessment of Liver Safety
-
Objective: To monitor for potential drug-induced liver injury.
-
Methodology:
-
Sample Collection: Serum samples are collected at baseline and regularly during the trial (e.g., every 4 weeks for the first 3 months, then at longer intervals).[15]
-
Liver Function Tests (LFTs): A panel of LFTs is measured, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Instrumentation: Automated clinical chemistry analyzers are used for the analysis.[16]
-
Criteria for Concern: Pre-defined limits for enzyme elevations (e.g., ALT >3 times the upper limit of normal) are used to identify patients requiring further evaluation.[15]
-
Data Analysis: The incidence of liver enzyme elevations and mean changes from baseline are compared between the treatment and control groups.
-
Visualizations
Glucokinase Signaling Pathway
Caption: Simplified signaling pathway of Glucokinase Activators (GKAs) in pancreatic β-cells and hepatocytes.
Experimental Workflow for GKA Safety Assessment in a Clinical Trial
Caption: A generalized workflow for assessing the safety of a Glucokinase Activator in a clinical trial setting.
References
- 1. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 3. Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. vtvtherapeutics.com [vtvtherapeutics.com]
- 8. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biolabo.fr [biolabo.fr]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. ijmb.in [ijmb.in]
Long-Term Durability of Glucokinase Activator 1 (Dorzagliatin) versus Standard-of-Care in Type 2 Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term durability of the novel Glucokinase activator, dorzagliatin (B607184), against current standard-of-care treatments for type 2 diabetes (T2DM), including metformin (B114582), SGLT2 inhibitors, and GLP-1 receptor agonists. The assessment is based on available data from long-term clinical trials and meta-analyses, focusing on key efficacy and safety parameters.
Executive Summary
Glucokinase activators (GKAs) represent a novel class of oral antidiabetic agents that target the fundamental glucose-sensing mechanism. Dorzagliatin, a first-in-class dual-acting GKA, has demonstrated promising results in phase 3 clinical trials, showing sustained glycemic control over 52 weeks. Standard-of-care agents such as metformin, SGLT2 inhibitors, and GLP-1 receptor agonists have well-established long-term efficacy and cardiovascular benefits. This guide synthesizes the available long-term data to facilitate a comparative assessment of these therapeutic options.
Data Presentation: Quantitative Comparison of Long-Term Durability
The following tables summarize the long-term efficacy and safety data for dorzagliatin and standard-of-care treatments. Data is extracted from key clinical trials and meta-analyses to provide a comparative overview.
Table 1: Long-Term Glycemic Control
| Therapeutic Agent | Study/Trial | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Key Findings |
| Glucokinase Activator | |||||
| Dorzagliatin (monotherapy) | SEED Study[1][2][3] | 52 weeks | ~8.3 | -1.07 (at 24 weeks, sustained at 52 weeks) | Sustained glycemic control and improvement in beta-cell function. |
| Dorzagliatin (add-on to metformin) | DAWN Study[4][5][6] | 52 weeks | ~8.3 | -1.02 (at 24 weeks, sustained at 52 weeks) | Effective glycemic control in patients inadequately controlled with metformin. |
| Standard-of-Care | |||||
| Metformin | UKPDS[7][8][9] | ~10 years | ~7.1 | Maintained lower HbA1c vs conventional therapy | Established long-term glycemic control and cardiovascular benefits. |
| SGLT2 Inhibitors | Meta-analysis[10] | 104 weeks | Not specified | -0.16 (vs. non-SGLT2 combinations) | Significant and sustained reduction in HbA1c as add-on to metformin. |
| GLP-1 Receptor Agonists | Meta-analysis | ≥104 weeks | Not specified | Sustained reduction, but effect may weaken after 2 years | Persistent improvement in glycemic control and weight loss. |
Table 2: Key Long-Term Safety and Tolerability Profile
| Therapeutic Agent | Common Adverse Events | Hypoglycemia Risk | Cardiovascular Outcomes |
| Glucokinase Activator | |||
| Dorzagliatin | Generally well-tolerated, similar adverse event rates to placebo.[3][6] | Low risk of severe hypoglycemia (<1%).[3][4] | Further long-term cardiovascular outcome trials are needed. |
| Standard-of-Care | |||
| Metformin | Gastrointestinal side effects. | Low risk when used as monotherapy. | Demonstrated cardiovascular benefits in overweight patients (UKPDS).[7] |
| SGLT2 Inhibitors | Genital tract infections, urinary tract infections. | Low risk. | Proven cardiovascular and renal benefits.[10] |
| GLP-1 Receptor Agonists | Gastrointestinal side effects (nausea, vomiting). | Low risk. | Proven cardiovascular benefits. |
Mandatory Visualization
Signaling Pathway of Glucokinase Activation
Caption: Dual-acting mechanism of Dorzagliatin on pancreatic and hepatic glucokinase.
Experimental Workflow for a Long-Term Durability Trial
Caption: Typical workflow for assessing long-term anti-diabetic drug efficacy.
Experimental Protocols
Detailed methodologies for the key clinical trials cited are summarized below. For complete protocols, referring to the primary publications is recommended.
Dorzagliatin SEED Study (NCT03173371)[1][2][3]
-
Objective: To evaluate the efficacy and safety of dorzagliatin monotherapy in drug-naïve T2DM patients.
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.
-
Participants: 463 drug-naïve T2DM patients.
-
Intervention: Patients were randomized (2:1) to receive either dorzagliatin (75 mg twice daily) or a placebo for 24 weeks. This was followed by a 28-week open-label period where all patients received dorzagliatin.
-
Primary Endpoint: Change in HbA1c from baseline at week 24.
-
Secondary Endpoints: Proportion of patients achieving HbA1c <7.0%, changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG), and assessment of beta-cell function (HOMA2-β).
-
Safety Assessment: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Dorzagliatin DAWN Study (NCT03141073)[4][5][6]
-
Objective: To assess the efficacy and safety of dorzagliatin as an add-on therapy to metformin in T2DM patients with inadequate glycemic control.
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.
-
Participants: 767 T2DM patients inadequately controlled with metformin alone.
-
Intervention: Patients were randomized to receive either dorzagliatin (75 mg twice daily) or a placebo, in addition to their ongoing metformin therapy, for 24 weeks. This was followed by a 28-week open-label period where all patients received dorzagliatin plus metformin.
-
Primary Endpoint: Change in HbA1c from baseline at week 24.
-
Safety Assessment: Comprehensive monitoring of AEs, with a particular focus on hypoglycemia.
UK Prospective Diabetes Study (UKPDS)[7][8][9][11]
-
Objective: To determine whether intensive blood glucose control with pharmacotherapy prevents the complications of T2DM.
-
Study Design: A randomized, multicenter, controlled trial.
-
Participants: 5,102 individuals with newly diagnosed T2DM.
-
Intervention: Patients were assigned to either intensive blood glucose control (with sulfonylureas, insulin, or metformin for overweight patients) or conventional therapy (primarily diet).
-
Primary Endpoint: Any diabetes-related endpoint, diabetes-related death, and all-cause mortality.
-
Duration: The trial ran for 20 years with a 10-year post-trial monitoring period.
Conclusion
Dorzagliatin, a novel Glucokinase activator, has demonstrated sustained glycemic control and a favorable safety profile over 52 weeks in phase 3 clinical trials, both as a monotherapy and as an add-on to metformin.[1][2][3][4][5][6] This positions it as a promising new therapeutic option for T2DM.
Standard-of-care treatments, particularly metformin, SGLT2 inhibitors, and GLP-1 receptor agonists, have a wealth of long-term data supporting their durability and, for the latter two classes, significant cardiovascular and renal benefits.[7][10] While direct, long-term head-to-head comparative trials between dorzagliatin and these established agents are needed, the current evidence suggests that dorzagliatin's unique mechanism of action, which targets the primary glucose-sensing defect in T2DM, may offer a durable and effective treatment strategy.
For researchers and drug development professionals, the long-term durability of dorzagliatin and its potential for preserving beta-cell function warrant further investigation in large-scale, long-duration cardiovascular outcome trials to fully elucidate its place in the T2DM treatment landscape.
References
- 1. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hua Medicine Successfully Completes SEED (HMM0301), Dorzagliatin’s Phase III Monotherapy Trial-Company News-Hua Medicine [huamedicine.com]
- 4. Hua Medicine Published Two Peer-Reviewed Papers in Nature Medicine, an International Top Medical Journal, on the Results of the Phase III Research of Dorzagliatin, a First-In-Class Investigational Diabetes Drug of Hua Medicine-Company News-Hua Medicine [huamedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bjd-abcd.com [bjd-abcd.com]
- 8. United Kingdom Prospective Diabetes Study - American College of Cardiology [acc.org]
- 9. UK Prospective Diabetes Study — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 10. diabetesjournals.org [diabetesjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
